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Core Science & Biosynthesis

Foundational

The Strategic Deployment of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl in Medicinal Chemistry: Properties, Stability, and Integration Protocols

The paradigm shift in modern drug discovery toward high-sp³-character scaffolds has elevated the oxetane ring from a synthetic curiosity to a privileged bioisostere. Pioneered by the Carreira group and collaborators at R...

Author: BenchChem Technical Support Team. Date: March 2026

The paradigm shift in modern drug discovery toward high-sp³-character scaffolds has elevated the oxetane ring from a synthetic curiosity to a privileged bioisostere. Pioneered by the Carreira group and collaborators at Roche, oxetanes are now heavily utilized as superior replacements for gem-dimethyl and carbonyl groups.

(R)-1-(Oxetan-3-yl)ethan-1-amine HCl represents a highly specialized, chiral building block within this chemical space. This technical guide provides an in-depth analysis of its physicochemical properties, structural stability, and the causality behind its behavior, alongside self-validating protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

The utility of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl lies in its unique electronic and spatial geometry. Understanding the causality behind its properties is essential for rational drug design.

  • Basicity Modulation via Inductive Effects: The highly electronegative oxetane oxygen exerts a strong electron-withdrawing inductive effect. The sp³ carbons in the strained four-membered ring possess higher s-character in their C–C bonds and higher p-character in their C–O bonds. This strongly withdraws electron density from the adjacent primary amine, lowering its pKa by approximately 1 to 1.5 units compared to a standard isopropylamine analog. This is a critical design choice: lowering the pKa to ~8.5 prevents lysosomal trapping (lysosomotropism) and reduces hERG channel binding liabilities while maintaining sufficient protonation for aqueous solubility at physiological pH.

  • Lipophilicity (LogD) and Solubility: Replacing a lipophilic tert-butyl or gem-dimethyl group with an oxetane drastically lowers LogD. The oxygen atom acts as a potent hydrogen bond acceptor, improving the thermodynamic solubility profile of the final API.

  • Chirality and Salt Form: The (R)-enantiomer ensures stereospecific interactions with target protein pockets, mitigating the risk of off-target toxicity associated with racemic mixtures. The hydrochloride (HCl) salt form is intentionally chosen over the free base to maximize shelf-life, prevent atmospheric CO₂ absorption (which leads to carbamate formation), and enhance benchtop handling.

Quantitative Physicochemical Profile
PropertyValue / DescriptionCausality / Impact on Drug Design
Molecular Formula C₅H₁₁NO • HClLow molecular weight ensures high atom economy during API synthesis.
Molecular Weight 137.61 g/mol (Salt)Maintains the final drug candidate within Lipinski's Rule of 5 limits.
Ring Strain ~106 kJ/molStored energy; stable at the 3-position but requires care with strong Lewis acids.
pKa (Conjugate Acid) ~8.5 (Estimated)Inductive electron withdrawal lowers basicity, reducing cardiotoxic liabilities.
LogP (Free Base) Hydrophilic / NegativeReduces overall lipophilicity, redirecting clearance away from rapid hepatic metabolism.

Chemical and Metabolic Stability

Despite possessing a high ring strain (~106 kJ/mol), 3-substituted oxetanes exhibit remarkable stability, which is a primary reason for their surge in medicinal chemistry applications ().

Chemical Stability: The stability of the oxetane ring is highly dependent on its substitution pattern. 2-substituted oxetanes are prone to acid-catalyzed ring-opening because the proximity of the oxygen lone pairs can stabilize a developing carbocation (acetal-like reactivity). Conversely, the 3-position lacks this electronic vulnerability. Consequently, (R)-1-(Oxetan-3-yl)ethan-1-amine HCl is chemically robust across a broad pH range (pH 2–10) and survives most standard synthetic transformations, including reductive aminations and cross-couplings.

Metabolic Stability: Traditional alkyl chains are highly susceptible to Cytochrome P450 (CYP450) mediated aliphatic oxidation. The oxetane ring acts as a metabolic shield. The high s-character of the C–C bonds within the strained ring strengthens the adjacent C–H bonds, making hydrogen abstraction by CYP enzymes energetically unfavorable.

Metabolic_Pathway A Traditional Alkyl Amine (e.g., Isopropylamine) B CYP450 Oxidation A->B Susceptible C-H bonds C Rapid Clearance (Short Half-Life) B->C D (R)-1-(Oxetan-3-yl)ethan-1-amine E Steric & Electronic Shielding D->E Oxetane substitution F Metabolic Stability (Prolonged Half-Life) E->F Blocked oxidation

Metabolic stability comparison: Traditional alkyl amines vs. Oxetane-substituted amines.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To empirically validate the metabolic resilience of APIs synthesized from this oxetane building block, the following in vitro protocol must be employed. This system is self-validating , utilizing parallel controls to isolate enzymatic degradation from intrinsic chemical instability.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the oxetane-derived API in DMSO (ensuring final assay concentration is <0.1% DMSO to prevent enzyme inhibition). Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Establishment (The Causality Check):

    • Negative Control: Buffer + Compound + Microsomes (NO NADPH). Purpose: Monitors chemical degradation. If >5% degradation occurs here, the compound is chemically unstable in buffer, invalidating metabolic assumptions.

    • Positive Control: Verapamil or Dextromethorphan + Microsomes + NADPH. Purpose: Confirms the CYP450 enzymes are active. If this fails to degrade, the microsomes are inactive.

  • Pre-Incubation: Incubate the compound with human liver microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Kinetic Quenching: At precise time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). The protein will precipitate instantly.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Synthesis: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) based on the logarithmic decay of the parent compound over time.

Experimental_Workflow S1 1. Compound Prep (1 µM in Buffer) S2 2. Microsome Incubation (37°C, +NADPH) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Half-Life & CL_int Calculation S4->S5

Step-by-step in vitro microsomal stability assay workflow for oxetane derivatives.

Synthetic Utility and Handling Protocols

Integrating (R)-1-(Oxetan-3-yl)ethan-1-amine HCl into complex molecular architectures requires specific handling to maximize yield and preserve the stereocenter.

  • Free-Basing for Nucleophilic Attack: Prior to coupling, the inert HCl salt must be neutralized. Use a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine in an aprotic solvent (e.g., DMF or DCM) to liberate the nucleophilic primary amine without inducing side reactions.

  • Amide Coupling: The steric bulk of the oxetane ring combined with the alpha-methyl group creates a hindered environment. Standard coupling agents (like EDC/HOBt) may result in sluggish kinetics. It is highly recommended to use highly efficient uronium-based coupling reagents (e.g., HATU or COMU) to overcome the activation energy barrier during amide bond formation ().

  • Reductive Amination: The amine can be efficiently reacted with aldehydes or ketones using sodium triacetoxyborohydride (STAB). The oxetane ring is completely stable to these mild hydride donors, allowing for late-stage diversification of the API scaffold.

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (2023). URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry European Journal of Medicinal Chemistry (2022). URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (2016). URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery (2025). URL:[Link]

Exploratory

Strategic Integration of Oxetanes as gem-Dimethyl Bioisosteres in Lead Optimization

Introduction: The Lipophilicity Paradox in Drug Design In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound requires delicate structural modifications. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Lipophilicity Paradox in Drug Design

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound requires delicate structural modifications. A common liability in early-stage drug candidates is metabolic instability, particularly cytochrome P450 (CYP450)-mediated oxidation at electron-rich or sterically accessible C-H bonds. The classical approach to mitigating this liability is the introduction of a gem-dimethyl group to block the metabolic weak spot[1].

While highly effective at preventing oxidation, this modification inherently increases the molecule's lipophilicity (logP) and molecular weight. This creates a "lipophilicity paradox," frequently leading to a cascade of developability issues such as poor aqueous solubility, high plasma protein binding, and off-target toxicity[2]. To circumvent this, medicinal chemists have turned to advanced bioisosteric replacements.

The Bioisosteric Rationale: Causality of Physicochemical Modulation

The oxetane ring—a highly strained, four-membered cyclic ether—has emerged as a privileged bioisostere for the gem-dimethyl group. Pioneered by researchers such as Wuitschik, Carreira, and Müller in [2], the 3,3-disubstituted oxetane provides a near-perfect structural mimic while fundamentally altering the physicochemical landscape of the molecule.

As a Senior Application Scientist, it is critical to understand the causality behind why this substitution is so effective:

  • Structural Mimicry & Target Affinity: The sp³-hybridized carbons of the oxetane ring maintain the tetrahedral geometry and exit vectors of the gem-dimethyl group. This ensures that the ligand's spatial fit within the target protein's binding pocket remains largely unperturbed, preserving target affinity[1].

  • Lipophilicity and Solubility: The embedded oxygen atom introduces a strong dipole moment and acts as a potent hydrogen-bond acceptor. This fundamental shift in electron density reduces the logP by approximately 1 log unit and can increase aqueous solubility by up to two orders of magnitude compared to the gem-dimethyl analog[3].

  • pKa Modulation: When positioned adjacent to a basic amine, the electronegative oxygen exerts a strong inductive electron-withdrawing effect (-I). This can lower the pKa of the amine by 1 to 2 units, reducing its physiological protonation state. A less basic amine translates to improved membrane permeability and a significantly reduced risk of hERG channel inhibition[3].

G GemDimethyl gem-Dimethyl Group (Metabolic Blocker) Oxetane Oxetane Ring (Bioisostere) GemDimethyl->Oxetane Bioisosteric Replacement Lipophilicity High Lipophilicity (↑ logP) GemDimethyl->Lipophilicity Solubility Poor Aqueous Solubility GemDimethyl->Solubility LowLogP Lower Lipophilicity (↓ logP) Oxetane->LowLogP HighSol Improved Solubility Oxetane->HighSol pKaMod Amine pKa Modulation (EWG Effect) Oxetane->pKaMod Metab Maintained Metabolic Stability Oxetane->Metab

Caption: Logical framework of oxetane bioisosteric replacement.

Quantitative Profiling: Oxetane vs. gem-Dimethyl

To justify the synthetic effort required to install an oxetane ring, we must look at the quantitative improvements in the developability profile. The table below summarizes the typical shifts observed during lead optimization.

Propertygem-Dimethyl MotifOxetane MotifMechanistic Causality
Lipophilicity (logP) High (+0.5 to +1.0)Low (-0.5 to 0.0)Oxygen atom introduces a dipole and reduces hydrophobic surface area.
Aqueous Solubility PoorHigh (up to 100x increase)Oxetane oxygen acts as a potent hydrogen-bond acceptor with water.
Metabolic Stability HighHighBoth motifs provide steric hindrance and lack abstractable α-protons.
Amine Basicity (pKa) High (~9.0 - 10.0)Lower (~7.0 - 8.0)Strong inductive electron-withdrawing effect (-I) from the oxetane oxygen.

Synthetic Methodologies: De Novo Construction

The de novo construction of the strained four-membered oxetane ring historically presented synthetic challenges due to the high activation energy required for ring closure. However, robust and scalable protocols have been developed, most notably the intramolecular Williamson etherification from [4].

Synth Diol 1,3-Diol Precursor Activation Hydroxyl Activation (TsCl, Base) Diol->Activation Intermediate Monotosylate Intermediate Activation->Intermediate Cyclization Intramolecular Cyclization (Strong Base, Heat) Intermediate->Cyclization OxetaneProd 3,3-Disubstituted Oxetane Cyclization->OxetaneProd

Caption: Step-by-step synthesis workflow for 3,3-disubstituted oxetanes.

Experimental Protocol: Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification

Objective: To synthesize a 3,3-disubstituted oxetane while strictly minimizing the formation of dead-end bis-tosylate byproducts. This is a self-validating system where stoichiometric control directly dictates yield.

Phase 1: Desymmetrization and Monotosylation

  • Preparation: Dissolve the 2,2-disubstituted propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: An inert atmosphere prevents moisture-induced degradation of the highly reactive sulfonyl chloride[4].

  • Base Addition: Add triethylamine (Et₃N, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The DMAP acts as a nucleophilic catalyst to accelerate the tosylation.

  • Controlled Activation: Cool the reaction mixture to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) dropwise as a solution in DCM. Causality: Strict stoichiometric control (1.05 eq) and low temperatures are critical to statistically favor monotosylation over bis-tosylation.

  • Validation: Monitor via TLC or LC-MS. Once the diol is consumed, quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the pure monotosylate intermediate.

Phase 2: Intramolecular Cyclization 5. Deprotonation: Dissolve the purified monotosylate in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or potassium tert-butoxide (t-BuOK)[4]. Causality: A strong base is required to quantitatively deprotonate the remaining sterically hindered hydroxyl group. 6. Ring Closure: Heat the reaction mixture to 60–80 °C. Causality: The elevated temperature provides the necessary activation energy to overcome the ~26 kcal/mol ring strain inherent in forming the four-membered oxetane ring via an intramolecular S_N2 displacement of the tosylate leaving group[4]. 7. Isolation: Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify the final 3,3-disubstituted oxetane via silica gel column chromatography.

Conclusion

The strategic incorporation of oxetanes represents a triumph of rational drug design. By understanding the physicochemical causality behind bioisosteric replacement, medicinal chemists can rescue metabolically stable but highly lipophilic lead compounds. Replacing a gem-dimethyl group with an oxetane ring transforms problematic molecules into viable clinical candidates with optimized developability profiles, superior solubility, and fine-tuned basicity.

References

  • Title: Oxetanes in Drug Discovery Campaigns. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Source: CHIMIA. URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Foundational

Solubility Profile of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl in Organic Solvents: A Methodological Framework for Drug Development Professionals

An In-Depth Technical Guide Abstract The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design to bioavailability.[1][2][3] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride, a contemporary building block in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a methodological rationale grounded in first principles and established best practices. It details the theoretical considerations, experimental design, a robust protocol for solubility determination via the gold-standard shake-flask method, and a framework for data interpretation, empowering researchers to generate reliable and meaningful solubility data for informed decision-making in the drug development process.[4][5]

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of late-stage failures.[1][4] Among these properties, solubility—the ability of a solute to form a homogeneous solution with a solvent—is a cornerstone parameter.[1] It dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and, consequently, its bioavailability.[2][3] For orally administered drugs, the API must first dissolve in the gastrointestinal fluids before it can be absorbed across the intestinal membrane.[3]

Therefore, characterizing the solubility of an API in various solvents is not merely a data collection exercise; it is a fundamental step in pre-formulation that guides crucial development decisions, including:

  • Formulation Strategy: Identifying suitable solvent systems for liquid formulations or for use during manufacturing processes like crystallization and purification.[5][6]

  • Route of Administration: Assessing the feasibility of different delivery routes (e.g., oral, parenteral).

  • Toxicology Studies: Preparing appropriate dosing solutions for preclinical safety assessments.

  • Predicting Bioavailability: Using solubility data as a key input for biopharmaceutical classification systems (BCS), which help predict a drug's in vivo performance.[3][7]

This guide focuses on (R)-1-(Oxetan-3-yl)ethan-1-amine HCl, a molecule featuring a primary amine, a chiral center, and a strained oxetane ring. The hydrochloride salt form is typically employed to enhance aqueous solubility.[8][9] However, its behavior in a diverse range of organic solvents is less predictable and requires empirical determination.[10]

Physicochemical Profile: (R)-1-(Oxetan-3-yl)ethan-1-amine HCl

Understanding the structural features of the molecule is paramount to predicting and interpreting its solubility behavior.

PropertyValue / StructureSignificance for Solubility
Chemical Structure Chemical structure of (R)-1-(Oxetan-3-yl)ethan-1-amine HClThe molecule possesses both polar and non-polar characteristics. The protonated amine (-NH3+) and the ether oxygen in the oxetane ring are polar sites capable of hydrogen bonding. The ethyl and cyclobutane-like backbone are non-polar.
Molecular Formula C₅H₁₂ClNOIndicates a relatively small molecule.
Molecular Weight 137.61 g/mol Low molecular weight generally favors solubility.
Form Hydrochloride SaltAs a salt of a weak base and a strong acid, it is an ionic compound. This significantly increases its polarity compared to the free base, favoring solubility in polar solvents. The dissociation of the salt into ions is a key factor.[11]
Functional Groups Primary Amine (as ammonium chloride), Oxetane (cyclic ether)The ammonium group is a strong hydrogen bond donor. The ether oxygen is a hydrogen bond acceptor. These groups enhance interactions with polar protic solvents (like alcohols) and polar aprotic solvents (like acetonitrile).

The central challenge and interest in this molecule's solubility profile lie in the interplay between its high polarity as a salt and the organic nature of the counter-ion structure. While aqueous solubility is expected to be favorable, its solubility in organic solvents will be governed by the ability of the solvent to solvate both the ammonium cation and the chloride anion, overcoming the crystal lattice energy of the solid salt.[5][12]

Experimental Design and Rationale

To build a comprehensive solubility profile, a diverse set of organic solvents must be selected. The choice is not arbitrary but is based on covering a range of polarities, hydrogen bonding capabilities, and relevance to pharmaceutical processing.

Solvent Selection Rationale:

A representative panel of solvents should be chosen to probe the API's behavior across the polarity spectrum.

Solvent ClassExample SolventRationale for Inclusion
Polar Protic Methanol, EthanolCapable of both donating and accepting hydrogen bonds. Expected to be effective at solvating both the ammonium cation and the chloride anion, leading to higher solubility.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Can accept hydrogen bonds but cannot donate. Their ability to solvate the cation via dipole-ion interactions will be strong, but anion solvation may be weaker. DMSO is a highly effective solvent for many salts.
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Limited polarity and hydrogen bonding capability. Solubility is expected to be significantly lower. THF contains an ether, similar to the oxetane ring.
Non-Polar Toluene, HeptaneLacks the ability to effectively solvate ionic species. The API is expected to be poorly soluble or practically insoluble in these solvents.[10]

Gold-Standard Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is considered the definitive technique for measuring thermodynamic (equilibrium) solubility.[3][7][12] It involves agitating an excess amount of the solid API in the solvent of interest for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved API.

The following diagram illustrates the workflow for this robust and self-validating protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis prep_api 1. Weigh Excess API (e.g., ~20 mg) prep_solvent 2. Add Known Volume of Solvent (e.g., 1 mL) equil 4. Agitate at Controlled Temp (e.g., 25°C, 24-48h) Ensure excess solid remains prep_vial 3. Seal Vial Securely prep_vial->equil Incubate sample_rest 5. Allow to Stand (Settle undissolved solid) equil->sample_rest Reach Equilibrium sample_separate 7. Filter through 0.22 µm Syringe Filter (e.g., PTFE, PVDF) sample_filter 6. Withdraw Supernatant sample_rest->sample_filter analysis_dilute 8. Dilute Sample Accurately sample_filter->sample_separate sample_separate->analysis_dilute Prepare for Analysis analysis_hplc 9. Quantify by Validated HPLC-UV analysis_dilute->analysis_hplc analysis_calc 10. Calculate Solubility (mg/mL) analysis_hplc->analysis_calc

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology:

Materials & Equipment:

  • (R)-1-(Oxetan-3-yl)ethan-1-amine HCl (API)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Calibrated pipettes

  • Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Accurately weigh an amount of API sufficient to ensure excess solid will remain at equilibrium (e.g., 15-20 mg) directly into a glass vial. The presence of undissolved solid at the end of the experiment is essential for confirming that a saturated solution was achieved.[12]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed. Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours. Preliminary studies may be needed to confirm that equilibrium is reached within this timeframe.[7][12]

  • Sample Separation: After equilibration, remove the vial and allow the excess solid to settle by gravity. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Analysis:

    • Prepare a calibration curve using standard solutions of the API in the same solvent.

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample onto a validated HPLC-UV system and determine its concentration.

  • Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor used.

  • Confirmation: Visually inspect the original vial to confirm that a solid excess of the API remains. If no solid is present, the experiment must be repeated with a greater initial amount of API.

Hypothetical Solubility Profile and Interpretation

The following table presents a scientifically plausible, hypothetical solubility profile for (R)-1-(Oxetan-3-yl)ethan-1-amine HCl based on the principles discussed.

SolventSolvent ClassDielectric Constant (Approx.)Predicted Solubility (mg/mL at 25°C)Interpretation
Methanol Polar Protic32.7> 200 (Freely Soluble)Excellent H-bond donor/acceptor. Effectively solvates both the ammonium cation and chloride anion, overcoming the crystal lattice energy.
Ethanol Polar Protic24.5~150 (Soluble)Slightly less polar than methanol, resulting in slightly lower but still high solubility.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 200 (Freely Soluble)Highly polar aprotic solvent, excellent at solvating cations. Its high dielectric constant facilitates ion separation.
Acetonitrile Polar Aprotic37.5~25 (Sparingly Soluble)Polar, but a poorer H-bond acceptor than DMSO and less effective at solvating the chloride anion, leading to significantly lower solubility.
Dichloromethane (DCM) Moderately Polar9.1< 1 (Very Slightly Soluble)Insufficient polarity to effectively solvate the dissociated ions of the salt.
Toluene Non-Polar2.4< 0.1 (Practically Insoluble)Lacks the necessary polarity and hydrogen-bonding capability to overcome the strong ionic interactions in the crystal lattice.

Interpretation of Trends:

The hypothetical data clearly demonstrates that the solubility of this ionic salt is dominated by solvent polarity and hydrogen bonding capacity. The trend follows: Polar Protic / High-Polarity Aprotic >> Polar Aprotic >> Moderately Polar > Non-Polar . This profile is typical for amine hydrochloride salts and underscores the importance of choosing polar solvents for processing and formulation.[10][13] The high solubility in solvents like methanol and DMSO makes them suitable candidates for preparing stock solutions or for use in purification via crystallization. The poor solubility in toluene or heptane suggests these could be effective anti-solvents.

Conclusion

The systematic determination of the solubility profile of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl is an indispensable step in its pharmaceutical development. This guide has provided a comprehensive methodological framework, emphasizing the rationale behind experimental design and the execution of the gold-standard shake-flask method. By understanding the interplay between the API's physicochemical properties and solvent characteristics, researchers can generate high-quality, reliable data. This information is critical for guiding formulation strategies, ensuring the success of preclinical studies, and ultimately accelerating the path of new drug candidates to the clinic. The principles and protocols outlined herein serve as a robust template for the solubility characterization of similar polar, salt-form APIs.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Pharmapproaches, 6(1), 24-28. [Link]

  • Kerns, E. H., & Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 27-52). Academic Press. [Link]

  • Friesen, D. T., Shanker, R. M., & Crew, M. D. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. [Link]

  • Pharmapproaches. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Working document QAS/17.699/Rev.2. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Tsume, Y., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Journal of Pharmaceutical Sciences, 108(9), 2975-2984. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • StudySmarter. (2023). Physical Properties of Amines. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [Link]

  • Chemistry Stack Exchange. (2016). Solubility of compound in acid. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]

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Exploratory

Bioisosteric Modulation: A Technical Guide to the SAR of Oxetane vs. Cyclobutane Amines

Executive Summary In modern medicinal chemistry, the "Magic Methyl" effect has largely been superseded by the "Oxetane Effect." This guide analyzes the structural and functional divergence between 3-aminooxetanes and 3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect has largely been superseded by the "Oxetane Effect." This guide analyzes the structural and functional divergence between 3-aminooxetanes and 3-aminocyclobutanes . While cyclobutanes serve as lipophilic spacers, oxetanes act as polar, metabolic blockers that fundamentally alter the physicochemical landscape of a drug candidate. This document details the mechanistic underpinnings of these changes, providing actionable protocols for their synthesis and characterization.

Part 1: Physicochemical Foundations

The substitution of a cyclobutane ring with an oxetane ring is not merely a change in polarity; it is a strategic manipulation of amine basicity and vector alignment.

The Inductive Effect and Basicity ( )

The most critical SAR differentiator is the modulation of basicity in adjacent amines.

  • Cyclobutane: Acts as a standard aliphatic spacer. The

    
     of a 3-aminocyclobutane is typically 9.0–10.0 , resulting in a fully protonated cation at physiological pH (7.4).
    
  • Oxetane: The oxygen atom exerts a strong electron-withdrawing inductive effect (

    
    ) through the 
    
    
    
    -framework.[1] This reduces the electron density on the exocyclic nitrogen.
  • Result: The

    
     of a 3-aminooxetane is typically lowered by 2.0–3.0 log units  (to ~6.5–7.5).
    
    • Impact: A significant fraction of the molecule remains neutral at physiological pH, enhancing membrane permeability and reducing lysosomal trapping.

Lipophilicity and Solubility ( )

Oxetane is often termed "lipophilicity neutral" regarding volume but "lipophilicity lowering" regarding polarity.

  • 
    :  Replacing a cyclobutane with an oxetane typically lowers 
    
    
    
    by 0.4–0.8 units .
  • Solubility: The exposed oxygen lone pairs act as hydrogen bond acceptors. Combined with the lower

    
    , this can increase aqueous solubility by factors ranging from 4x to 4000x  depending on the scaffold.[2][3]
    
Conformational Puckering
  • Cyclobutane: Adopts a puckered conformation (

    
    ) to relieve torsional strain between eclipsed hydrogens.
    
  • Oxetane: The replacement of a methylene group with oxygen removes one set of eclipsing interactions. The ring is flatter (puckering angle

    
    ), altering the exit vectors of substituents.
    
Data Summary: The Bioisosteric Shift
Property3-Aminocyclobutane3-AminooxetaneSAR Implication
Basicity (

)
~9.5 (High)~7.0 (Moderate)Reduced cation trapping; improved permeability.
Lipophilicity (

)
HighLow (

)
Reduced metabolic clearance; lower plasma protein binding.
H-Bonding Donor only (NH)Donor (NH) + Acceptor (O)Improved solubility via water solvation.
Metabolic Stability Prone to oxidationBlocks

-oxidation
"Metabolic Switch" to block soft spots.

Part 2: Visualizing the SAR Logic

The following diagram illustrates the decision-making process when choosing between these two motifs during lead optimization.

SAR_Logic Problem Lead Compound Liability Analysis Analyze Liability Source Problem->Analysis High_Cl High Metabolic Clearance (CYP mediated) Analysis->High_Cl Low_Sol Poor Aqueous Solubility Analysis->Low_Sol hERG hERG Inhibition (Cationic interaction) Analysis->hERG Sol_Oxetane Switch to Oxetane High_Cl->Sol_Oxetane Block metabolic soft spot Sol_Cyclo Switch to Cyclobutane Low_Sol->Sol_Cyclo Disrupt planarity only Low_Sol->Sol_Oxetane Add polarity hERG->Sol_Cyclo Ineffective (High pKa) hERG->Sol_Oxetane Reduce basicity (pKa) Outcome_Cyclo Increases sp3 character Maintains Lipophilicity Sol_Cyclo->Outcome_Cyclo Outcome_Oxetane Lowers pKa (~2 units) Lowers LogD Blocks Metabolism Sol_Oxetane->Outcome_Oxetane

Figure 1: Decision tree for bioisosteric replacement. Oxetane offers a multi-parameter optimization (MPO) advantage over cyclobutane for solubility and safety issues.

Part 3: Synthetic Access & Protocols[4]

Synthesizing 3-aminooxetanes requires handling the strained ether ring carefully. Unlike cyclobutanes, oxetanes can undergo ring opening under strong Lewis acidic conditions, though they are remarkably stable to bases and nucleophiles.

Standard Workflow: Reductive Amination

The most robust route to 3-aminooxetanes is the reductive amination of oxetan-3-one .

Protocol: Reductive Amination of Oxetan-3-one

  • Objective: Install a secondary amine on the oxetane core.

  • Reagents: Oxetan-3-one, Primary Amine (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ), Dichloromethane (
    
    
    ), Acetic Acid.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under

    
    , dissolve the amine (1.0 equiv) and oxetan-3-one (1.1 equiv) in anhydrous 
    
    
    
    (0.1 M).
  • Validation Step (Equilibrium): Add

    
     (2.0 equiv) to sequester water. Why? Oxetan-3-one is in equilibrium with its hydrate in wet solvents; removing water drives imine formation. Stir for 2 hours at room temperature.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) in one portion. If the amine is unreactive, add catalytic acetic acid (0.1 equiv).
    
    • Caution: Avoid strong acids (HCl, TFA) during this step to prevent acid-catalyzed ring opening of the oxetane.

  • Quench: Dilute with saturated aqueous

    
    . Why? A basic quench ensures the amine product is neutral and the oxetane ring remains stable (stable at pH > 7).
    
  • Extraction: Extract with

    
     (
    
    
    
    ). Wash organic layer with brine.
  • Purification: Flash chromatography on silica gel. Note: 3-aminooxetanes are polar; use

    
     gradients.
    
Synthetic Decision Flow

Synthesis_Flow Start Target: 3-Aminooxetane Reagent Oxetan-3-one Start->Reagent Path_A Reductive Amination (Secondary Amines) Reagent->Path_A Path_B Nucleophilic Displacement (Tertiary Amines) Reagent->Path_B Step_A1 Imine Formation (DCM, MgSO4) Path_A->Step_A1 Step_B1 Activate Alcohol (3-iodooxetane) Path_B->Step_B1 Step_A2 Reduction (NaBH(OAc)3) Step_A1->Step_A2 Step_B2 SN2 Displacement Step_B1->Step_B2

Figure 2: Synthetic pathways. Reductive amination is preferred for secondary amines; displacement is used for tertiary amines.

Part 4: ADME & Safety Implications

hERG Inhibition and Safety

One of the most profound advantages of oxetane over cyclobutane is hERG mitigation.

  • Mechanism: hERG channels possess aromatic residues (Tyr652, Phe656) that stabilize high-energy cations via cation-

    
     interactions.
    
  • The Fix: By lowering the

    
     of the amine below 7.4 (via the oxetane inductive effect), the percentage of ionized drug decreases. Less cation = less hERG binding.
    
  • Cyclobutane Risk: The high

    
     (~9.5) ensures the amine is >99% protonated, maximizing hERG liability.
    
Metabolic Stability (Microsomal Stability Assay)

Oxetanes are metabolic "dead ends" for oxidative enzymes compared to cyclobutanes.

  • Cyclobutane: The C-H bonds are susceptible to CYP450-mediated hydroxylation.

  • Oxetane: The

    
    -positions are blocked by oxygen or the quaternary center (in 3,3-disubstituted systems). The ring itself is resistant to oxidative opening.
    

Protocol: Comparative Microsomal Stability

  • Preparation: Prepare

    
     test compound (Oxetane vs Cyclobutane analog) in phosphate buffer (pH 7.4).
    
  • Initiation: Add liver microsomes (human/rat, 0.5 mg/mL) and NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quench: Add ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Plot

    
     vs time to determine 
    
    
    
    and
    
    
    .
  • Expectation: The oxetane analog typically shows a 2–5 fold reduction in intrinsic clearance (

    
    ) compared to the cyclobutane analog due to 
    
    
    
    reduction and steric blocking.

References

  • Wuitschik, G., et al. (2010).[2][4][5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][6]

  • Burkhard, J. A., et al. (2010).[4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016).[7] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4] Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011).

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry. [Link]
    

Sources

Foundational

A Technical Guide to (R)-1-(Oxetan-3-yl)ethan-1-amine HCl: A Versatile Building Block in Modern Drug Discovery

Introduction In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the oxetane motif has garnered significant attention for its unique combination of properties, including high polarity, metabolic stability, and a three-dimensional structure. This technical guide provides an in-depth exploration of (R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride , a chiral building block that leverages the advantageous features of the oxetane ring. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and its applications in the rational design of novel therapeutics.

The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[1] This substitution can lead to profound improvements in aqueous solubility, lipophilicity, and metabolic stability.[2] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can modulate the basicity of adjacent amines, a critical parameter in drug design.[3][4] This guide will delve into the practical aspects of utilizing (R)-1-(Oxetan-3-yl)ethan-1-amine HCl, providing the necessary technical details for its effective implementation in drug discovery programs.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application. The data for (R)-1-(Oxetan-3-yl)ethan-1-amine and its hydrochloride salt are summarized below. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for use in various synthetic and biological protocols.[5]

PropertyValueSource(s)
IUPAC Name (1R)-1-(Oxetan-3-yl)ethan-1-amine hydrochlorideN/A
Molecular Formula C₅H₁₂ClNOCalculated
Molecular Weight 137.61 g/mol Calculated
CAS Number 2089672-05-7[6]
Appearance White to off-white solidTypical for amine HCl salts
Solubility Soluble in water and polar organic solvents[5]
Storage 2-8°C, under inert atmosphere[6]
Free Base MW 101.15 g/mol [6]
Free Base CAS 1426426-79-0[6]
Free Base Form Liquid[7]

Enantioselective Synthesis: A Detailed Protocol

The stereochemical integrity of chiral building blocks is paramount in drug development. The following section outlines a robust, multi-step synthesis of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl, commencing from the commercially available precursor, oxetan-3-one. The key to establishing the desired stereochemistry is an asymmetric reductive amination utilizing a chiral auxiliary.[2][8]

Synthetic Workflow Overview

cluster_0 Synthesis of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl Oxetan-3-one Oxetan-3-one Chiral Imine Formation Chiral Imine Formation Oxetan-3-one->Chiral Imine Formation (S)-(-)-α-Methylbenzylamine, Ti(OiPr)₄, Toluene, rt Diastereoselective Reduction Diastereoselective Reduction Chiral Imine Formation->Diastereoselective Reduction NaBH₄, Methanol, 0°C to rt Auxiliary Cleavage Auxiliary Cleavage Diastereoselective Reduction->Auxiliary Cleavage H₂, Pd/C, Methanol Salt Formation Salt Formation Auxiliary Cleavage->Salt Formation HCl in Dioxane Final Product (R)-1-(Oxetan-3-yl)ethan-1-amine HCl Salt Formation->Final Product cluster_1 Impact of Oxetane Incorporation cluster_2 Improved Properties Lead_Compound Lead Compound (e.g., with gem-dimethyl or carbonyl) Oxetane_Analogue (R)-1-(Oxetan-3-yl)ethan-1-amine Analogue Lead_Compound->Oxetane_Analogue Bioisosteric Replacement Solubility Increased Aqueous Solubility Oxetane_Analogue->Solubility Metabolic_Stability Enhanced Metabolic Stability Oxetane_Analogue->Metabolic_Stability Lipophilicity Reduced Lipophilicity (logP) Oxetane_Analogue->Lipophilicity pKa Modulated Amine pKa Oxetane_Analogue->pKa

Sources

Exploratory

The Strategic Role of 3-Substituted Oxetanes in Modulating Lipophilicity (LogD)

Executive Summary: The "Oxetane Effect" In modern drug discovery, "molecular obesity"—the tendency of lead compounds to become increasingly lipophilic and high-molecular-weight—is a primary driver of attrition. The 3-sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Oxetane Effect"

In modern drug discovery, "molecular obesity"—the tendency of lead compounds to become increasingly lipophilic and high-molecular-weight—is a primary driver of attrition. The 3-substituted oxetane motif has emerged as a critical tactical solution to this challenge. Unlike traditional solubilizing groups that may introduce metabolic liabilities or excessive polarity, the oxetane ring acts as a lipophilic-neutral bioisostere for gem-dimethyl and carbonyl groups.

Its value proposition is threefold:

  • LogD Modulation: It lowers lipophilicity (LogD) compared to carbocyclic analogs while maintaining steric volume.

  • Metabolic Blocking: It shields metabolically labile sites (e.g., benzylic positions) from CYP450 oxidation.

  • Basicity Attenuation: When adjacent to amines, it lowers pKa by 1–2 units, improving permeability and reducing hERG liability.

Physicochemical Basis

To deploy oxetanes effectively, one must understand the underlying physical chemistry. The oxetane ring is not merely a "small ether"; it is a strained, polar module.

  • Dipole Moment: Oxetane possesses a relatively high dipole moment (~1.87 D) compared to dimethyl ether (~1.30 D). This polarity is the primary driver for LogD reduction.

  • Hydrogen Bond Acceptance: The exposed oxygen lone pairs in the strained 4-membered ring are highly accessible, making oxetane a superior hydrogen bond acceptor (HBA) compared to unstrained ethers.

  • Puckering Angle: The ring adopts a puckered conformation (~8.7°), allowing it to mimic the spatial arrangement of both gem-dimethyl groups and carbonyls (C=O).

Structural Bioisosterism Visualization

The following diagram illustrates the vector alignment between the oxetane motif and the functional groups it replaces.

OxetaneBioisosterism cluster_properties Physicochemical Impact GemDimethyl Gem-Dimethyl (Lipophilic, Metabolic Liability) Oxetane 3,3-Disubstituted Oxetane (Amphiphilic, Metabolically Stable) GemDimethyl->Oxetane Reduces LogD Blocks Metabolism Carbonyl Carbonyl (C=O) (Polar, H-Bond Acceptor) Carbonyl->Oxetane Mimics H-Bond Acceptance Removes Electrophilicity LogD LogD Reduction (-0.4 to -1.0 units) Oxetane->LogD Solubility Solubility Increase (Up to 4000-fold) Oxetane->Solubility PKa pKa Modulation (-1 to -2 units on adjacent N) Oxetane->PKa

Figure 1: Bioisosteric relationships and physicochemical impact of the oxetane motif.

Lipophilicity Modulation (LogD)

The substitution of a gem-dimethyl group with an oxetane typically results in a significant reduction in LogD, often improving the Lipophilic Ligand Efficiency (LipE).

Comparative Data: The "Matched Molecular Pair" Effect

The table below summarizes the impact of oxetane substitution on LogD across different structural contexts.

Parent MotifOxetane Analog

LogD (approx)
Structural ContextImpact
Gem-dimethyl Oxetane -0.6 to -1.3 Aliphatic chainsDramatic solubility improvement; reduced metabolic clearance.
Cyclobutane Oxetane -0.8 SpirocyclesReduced lipophilicity with minimal structural perturbation.
Tetrahydrofuran Oxetane -0.3 EthersSubtle polarity tuning; reduced molecular weight.
Carbonyl (C=O) Oxetane +0.1 to +0.6 Ketones/AmidesIncreases lipophilicity slightly (removes H-bond donor/dipole changes), but improves metabolic stability.

Key Insight: The most powerful application is the replacement of gem-dimethyl groups. This modification retains the steric bulk required for receptor fit ("filling the pocket") while stripping away the lipophilicity that drives non-specific binding and metabolic clearance.

Case Study: Pfizer EZH2 Inhibitor (PF-06821497)

The development of PF-06821497 provides a textbook example of oxetane-driven optimization.

  • Challenge: The lead compound (a tetrahydrofuran analog) suffered from poor metabolic stability and high lipophilicity, leading to rapid clearance.

  • Solution: Introduction of a 3-methoxymethyl-oxetane .

  • Result:

    • LogD: Optimized to 1.9 , the "sweet spot" for permeability and solubility.

    • Metabolic Stability: The oxetane ring blocked the metabolic soft spot without making the molecule too polar to cross membranes.

    • Outcome: The compound advanced to clinical trials (NCT03460977).[1]

Synthetic Methodologies

Accessing 3,3-disubstituted oxetanes is non-trivial due to ring strain.[2] The most robust method for medicinal chemistry—capable of gram-scale synthesis—is the intramolecular Williamson etherification of 1,3-diols via a monotosylate intermediate.

Synthetic Workflow Diagram

OxetaneSynthesis Start 1,3-Diol Precursor (2,2-Disubstituted-1,3-propanediol) Activation Monotosylation (TsCl, Et3N, cat. Me3N·HCl) Start->Activation Selective activation of 1° alcohol Intermediate Monotosylate Intermediate Activation->Intermediate Cyclization Ring Closure (n-BuLi, -78°C to RT) Intermediate->Cyclization Intramolecular Williamson Etherification Product 3,3-Disubstituted Oxetane Cyclization->Product Formation of 4-membered ring

Figure 2: Standard synthetic route for 3,3-disubstituted oxetanes from 1,3-diols.

Experimental Protocols

Protocol A: Synthesis of 3,3-Diphenyloxetane (Representative Procedure)

This protocol utilizes the monotosylate cyclization strategy, favored for its reliability with sterically hindered substrates.

Reagents:

  • 2,2-Diphenyl-1,3-propanediol (1.0 equiv)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.0 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Monotosylation: Dissolve 2,2-diphenyl-1,3-propanediol (10 mmol) in anhydrous THF (50 mL). Add Et3N (1.5 equiv) and a catalytic amount of Me3N·HCl. Cool to 0°C.

  • Add TsCl (10 mmol) portion-wise. Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Workup 1: Quench with water, extract with EtOAc, and concentrate to yield the monotosylate. Critical: Do not purify extensively on silica if unstable; proceed to cyclization.

  • Cyclization: Dissolve the crude monotosylate in anhydrous THF (0.1 M concentration) and cool to -78°C (dry ice/acetone bath).

  • Ring Closure: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. The low temperature prevents elimination side reactions.

  • Stir at -78°C for 1 hour, then remove the cooling bath and reflux for 2 hours to force ring closure.

  • Final Workup: Quench with saturated NH4Cl. Extract with ether. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Shake-Flask LogD Determination (pH 7.4)

A self-validating method for determining lipophilicity in the physiological range.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4[3]

  • 1-Octanol (HPLC grade)

  • Test Compound (10 mM DMSO stock)

  • LC-MS/MS or HPLC-UV system

Procedure:

  • Pre-Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours. Separate the phases. This ensures the phases are mutually saturated, preventing volume changes during the assay.

  • Preparation: In a 2 mL microtubes, add:

    • 990 µL of pre-saturated PBS.

    • 10 µL of compound stock (10 mM).[4]

    • (Vortex to ensure dissolution in aqueous phase first).

    • 1000 µL of pre-saturated 1-octanol.

  • Equilibration: Shake the tubes on an orbital shaker (300 rpm) for 2 hours at 25°C.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to break any emulsion.

  • Sampling:

    • Carefully remove an aliquot from the top (octanol) phase. Dilute 1:10 with MeOH.

    • Carefully remove an aliquot from the bottom (aqueous) phase (avoiding the interface).

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    [3]
    

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Pfizer Inc. (2018). "Discovery of PF-06821497, a Potent, Selective, and Orally Bioavailable EZH2 Inhibitor." Journal of Medicinal Chemistry, 61(15), 6501–6527. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][8] Chemical Reviews, 116(19), 12150–12233. Link

Sources

Foundational

safety data sheet (SDS) for (R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride

Title: Beyond the SDS: Technical Handling and Safety Profile of (R)-1-(Oxetan-3-yl)ethan-1-amine Hydrochloride Executive Summary: The Medicinal Chemist’s Perspective (R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride is not...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the SDS: Technical Handling and Safety Profile of (R)-1-(Oxetan-3-yl)ethan-1-amine Hydrochloride

Executive Summary: The Medicinal Chemist’s Perspective

(R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride is not merely a reagent; it is a high-value chiral building block extensively used in modern drug discovery.[1][2] The oxetane ring is increasingly deployed as a bioisostere for gem-dimethyl or carbonyl groups to modulate lipophilicity (


) and metabolic stability without significantly altering steric bulk [1].[1]

While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, this guide addresses the specific stability challenges posed by the strained oxetane ring and the hygroscopic nature of the amine hydrochloride salt.[1] Proper handling is critical not just for safety, but to prevent the silent degradation of the chiral center and ring integrity during storage.[1]

Chemical Identity & Physical Properties

This section consolidates the specific identity data for the (R)-enantiomer.[1] Note that while the racemic mixture (CAS 1544892-89-8) is common, the (R)-isomer is distinct in stereoselective synthesis.[1][2]

ParameterTechnical Specification
Chemical Name (R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride
CAS Number 2089672-05-7 (Specific to (R)-HCl salt)
Molecular Formula

Molecular Weight 137.61 g/mol
Appearance White to off-white solid powder
Solubility Highly soluble in water, DMSO, Methanol
Chirality (R)-enantiomer (Stereogenic center at the ethyl carbon)
Key Structural Feature Strained 4-membered ether (Oxetane)
Visualizing the Molecular Architecture

The following diagram illustrates the structural logic and the potential stress points (ring strain) that dictate handling protocols.

ChemicalStructure cluster_properties Handling Implications Center (R)-Chiral Center (Site of Stereochemistry) Amine Amine HCl Salt (Hygroscopic - Moisture Sensitive) Center->Amine Ethyl Linker Oxetane Oxetane Ring (Strained Ether - Acid Sensitive) Oxetane->Center Attached at C3 P1 Avoid Strong Lewis Acids (Prevents Ring Opening) Oxetane->P1 P2 Store under Inert Gas (Prevents Hydrolysis) Amine->P2

Figure 1: Structural analysis highlighting the critical functional groups: the strained oxetane ring and the hygroscopic amine salt.[1][2]

Hazard Identification (GHS Classification)

While the oxetane ring implies unique chemical reactivity, the immediate physiological hazards are driven by the amine hydrochloride functionality.[1]

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2][3]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1][3][4][5][6][7]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1][4][5][7]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][2][3][5][6][7][8]H335

Precautionary Approach: Treat as a functional irritant.[1] The primary risk is mucosal inflammation upon inhalation of dust and severe eye irritation upon contact.[1]

Technical Handling & Stability Protocols

This is the core differentiator of this guide. Standard SDSs often omit the chemical instability of the oxetane ring.[1]

A. The Oxetane Ring Strain (The "Hidden" Hazard)

The oxetane ring possesses significant ring strain (~106 kJ/mol).[1] While kinetically stable at neutral pH, it is susceptible to acid-catalyzed ring opening [2].[1]

  • Risk: Exposure to strong Lewis acids or hot aqueous acids will cleave the ether, destroying the reagent and potentially generating reactive alcohols/chlorides.[1]

  • Protocol: Do not use acidic drying agents (e.g., Phosphorus Pentoxide) directly on the free base.[1]

B. Hygroscopicity of the HCl Salt

Amine hydrochlorides are notoriously hygroscopic.[1]

  • Mechanism: Absorption of atmospheric water leads to "caking" and hydrolysis.[1] Water can act as a nucleophile over time, slowly opening the oxetane ring if the pH drops due to HCl dissociation.[1]

  • Protocol:

    • Storage: Store at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Nitrogen or Argon).

    • Desiccation: Keep secondary containment with active desiccants.[1]

    • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

C. Experimental Workflow: Stability Logic

StabilityWorkflow Start Storage Condition Check Check1 Is container sealed? Start->Check1 Check2 Is atmosphere inert (N2/Ar)? Check1->Check2 Yes Result_Bad Risk: Hydrolysis/Ring Opening Check1->Result_Bad No (Moisture Ingress) Result_Good Stable: Use in Synthesis Check2->Result_Good Yes Check2->Result_Bad No (Oxidation/Hydrolysis) Action Re-purify or Discard Result_Bad->Action

Figure 2: Decision tree for assessing reagent integrity prior to synthesis.

Emergency Response Protocols

Every laboratory must have a self-validating response system.[1][2] Do not rely on memory; follow the causality of the exposure.[1]

Eye Contact (Critical)
  • Causality: The HCl salt forms an acidic solution upon contact with tear fluid, causing immediate chemical burns.[1]

  • Protocol:

    • Immediate: Rinse with water for 15 minutes minimum.[1][3][5][8] Lifting eyelids is mandatory.[1]

    • Medical: Consult an ophthalmologist immediately.

Skin Contact
  • Causality: Irritation and potential transdermal absorption of the amine.[1]

  • Protocol: Wash with soap and water.[1][3][4][6][8] Remove contaminated clothing to prevent prolonged contact.[1]

Spill Cleanup (Solid)
  • Step 1: Evacuate non-essential personnel.[1]

  • Step 2: Wear N95/P100 respirator (dust hazard).[1]

  • Step 3: Wet Sweep Method: Lightly mist the powder with an inert solvent (e.g., heptane) or water (if immediate cleanup) to prevent dust generation, then sweep.[1] Do not dry sweep.[1]

  • Step 4: Neutralize the surface with a mild alkaline solution (Sodium Bicarbonate) to ensure no acidic residue remains.[1]

Ecological Impact & Disposal

  • Ecotoxicity: No specific data exists for this chiral salt.[1] However, as a halogenated amine, it should be treated as toxic to aquatic life until proven otherwise.[1]

  • Disposal:

    • Do NOT flush down the drain.[1][8]

    • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides and HCl gas generation).[1]

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][9][10] Angewandte Chemie International Edition, 49(48), 8979-8983.[1] [2]

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947.[1]

  • PubChem Compound Summary. (2023). "1-(Oxetan-3-yl)ethan-1-amine."[1][2][11][8][12] National Center for Biotechnology Information.[1] [2]

  • BLD Pharm. (2023).[1] "Safety Data Sheet: (R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride."

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Protocols for (R)-1-(Oxetan-3-yl)ethan-1-amine HCl

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Molecule (R)-1-(Oxetan-3-yl)ethan-1-amine HCl is a high-value chiral building block used in medicinal chemistry. The oxetane ring serves as a bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Molecule

(R)-1-(Oxetan-3-yl)ethan-1-amine HCl is a high-value chiral building block used in medicinal chemistry. The oxetane ring serves as a bioisostere for gem-dimethyl groups and carbonyls, offering improved metabolic stability and solubility compared to carbocyclic analogs [1, 2].[1][2]

The Challenge

While the oxetane ring confers favorable physicochemical properties, it introduces specific synthetic constraints:

  • Acid Sensitivity: The strained 4-membered ether is susceptible to ring-opening polymerization or hydrolysis under strong Lewis acidic conditions or highly acidic aqueous workups (

    
    ) [3].
    
  • Salt Neutralization: As a hydrochloride salt, the amine is non-nucleophilic until "free-based." Inadequate base stoichiometry is the primary cause of reaction failure.

  • Chiral Integrity: Preserving the (R)-stereocenter requires mild coupling conditions that prevent racemization (epimerization) of the resulting amide.

Scope of Guide

This application note details two distinct protocols:

  • Method A (Discovery Phase): A high-throughput compatible HATU protocol for milligram-scale synthesis.

  • Method B (Process/Scale-Up): A T3P® (Propylphosphonic Anhydride) protocol designed for gram-scale, offering greener solvent selection and simplified aqueous workup.

Pre-Reaction Decision Matrix

Before selecting a protocol, evaluate your specific constraints using the logic flow below.

CouplingDecision cluster_constraints Critical Constraints Start Start: Coupling Strategy Scale Reaction Scale? Start->Scale Solubility Acid Partner Solubility? Scale->Solubility < 100 mg MethodB Method B: T3P/EtOAc (Low Epimerization, Easy Workup) Scale->MethodB > 1 gram MethodA Method A: HATU/DMF (High Yield, Difficult Substrates) Solubility->MethodA Polar/Poor Solubility Solubility->MethodB Soluble in EtOAc/MeTHF Constraint1 Avoid Strong Lewis Acids (BF3, AlCl3) Constraint2 Base Stoichiometry: Need ≥ 3.0 equiv

Caption: Decision matrix for selecting the optimal coupling reagent based on scale and solubility profiles.

Method A: Discovery Scale (HATU)

Best for: Small-scale library synthesis, sterically hindered acids, or polar substrates requiring DMF.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (R-COOH) 1.0Electrophile
HATU 1.1 - 1.2Coupling Agent (Uronium salt)
DIPEA (Hünig's Base) 3.0 - 4.0 Base (Neutralizes HCl salt + activates acid)
Amine HCl Salt 1.0 - 1.2Nucleophile
DMF (Anhydrous) [0.1 - 0.2 M]Solvent
Step-by-Step Protocol
  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv).

  • Base Addition 1: Add DIPEA (1.0 equiv) to initiate activation. Stir at Room Temperature (RT) for 5–10 minutes. Solution often turns yellow.

  • Amine Preparation: In a separate vial, dissolve (R)-1-(Oxetan-3-yl)ethan-1-amine HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this solution to free-base the amine.

  • Coupling: Transfer the Amine/Base solution to the Activated Acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3]

  • Workup (Small Scale):

    • Dilute with EtOAc.

    • Wash with saturated

      
        (Avoid 1M HCl to protect the oxetane).
      
    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Critical Note: HATU generates tetramethylurea byproducts which are water-soluble but can persist. For difficult purifications, switch to Method B.

Method B: Process Scale (T3P®)

Best for: Scale-up (>1g), chiral preservation, and "green" solvent requirements. T3P (Propylphosphonic Anhydride) produces water-soluble byproducts, simplifying purification [4].[4]

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid 1.0Electrophile
Amine HCl Salt 1.1Nucleophile
T3P (50% in EtOAc) 1.5 - 2.0Coupling Agent
DIPEA or Pyridine 3.5 - 4.0 Base
EtOAc or MeTHF [5 - 10 V]Solvent (Green alternatives)
Process Workflow Diagram

T3P_Workflow Input Charge Reactor: 1. Acid (1.0 eq) 2. Amine HCl (1.1 eq) 3. Solvent (EtOAc) BaseAdd Add Base (3.5 eq) (Cool to 0°C if sensitive) Input->BaseAdd T3PAdd Add T3P (1.5 eq) Dropwise BaseAdd->T3PAdd Reaction Stir RT 2-12 Hours T3PAdd->Reaction Quench Quench: Water/Bicarb Reaction->Quench

Caption: Sequential addition protocol for T3P coupling to ensure proper salt neutralization prior to activation.

Step-by-Step Protocol
  • Charging: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), (R)-1-(Oxetan-3-yl)ethan-1-amine HCl (1.1 equiv), and EtOAc (or 2-MeTHF).

  • Neutralization: Add DIPEA (3.5 equiv) in one portion.

    • Why? The first equivalent neutralizes the HCl salt. The remaining equivalents act as the proton scavenger for the coupling.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 5–10 minutes.

    • Temperature: Perform at 0°C if the carboxylic acid is prone to racemization; otherwise, RT is sufficient.

  • Reaction: Stir at RT. T3P reactions are generally slower than HATU; allow 4–12 hours.

  • Workup (Optimized for Oxetanes):

    • Add water (equal volume) to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 10% Citric Acid (pH ~4, safe for oxetanes) to remove excess amine/DIPEA.

    • Wash with Sat.

      
       to remove excess acid/T3P byproducts.
      
    • Wash with Brine, dry, and concentrate.[3]

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion
  • Root Cause: The Amine HCl salt was not fully neutralized, leaving the amine protonated and non-nucleophilic.

  • Solution: Increase base to 4.0–5.0 equivalents. Ensure the base is added before the coupling reagent in Method B, or pre-mixed with the amine in Method A.

Issue: Oxetane Ring Opening (Byproduct Formation)[1]
  • Root Cause: Exposure to strong acids during workup or Lewis acids during synthesis.

  • Identification: Appearance of a polar byproduct (diol) in LCMS (M+18 mass shift).

  • Solution: Replace 1M HCl washes with 10% Citric Acid or saturated

    
    . Ensure reaction temperature does not exceed 50°C.
    
Issue: Epimerization (Loss of Chirality)
  • Root Cause: Over-activation of the carboxylic acid (azlactone formation) due to high basicity or highly reactive coupling agents.

  • Solution: Switch from HATU/DMF to T3P/EtOAc (Method B). T3P is documented to show the lowest epimerization rates among standard reagents [4]. Keep temperature at 0°C during addition.

References

  • Wuretzberger, M., et al. "Oxetanes as Versatile Elements in Drug Discovery." Journal of Medicinal Chemistry, 2011.

  • Burkhard, J. A., et al. "Oxetanes as Chiral, Stable, and Hydrophilic Bioisosteres." Angewandte Chemie International Edition, 2010.[1]

  • BenchChem Application Note. "Troubleshooting Oxetane Ring Stability in Synthesis." BenchChem Technical Guides, 2025.

  • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation."[4] Organic Letters, 2011.

  • Sigma-Aldrich Product Sheet. "(1S)-1-(oxetan-3-yl)ethan-1-amine HCl." Merck KGaA, 2025.

Sources

Application

Application Note: Isolation and Free-Basing of Highly Polar Oxetanyl Amines

Target Compound: (R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride Application Context: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), and Building Block Synthesis. Introduction & Mechanistic Context The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride Application Context: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), and Building Block Synthesis.

Introduction & Mechanistic Context

The incorporation of oxetane rings into aliphatic chains has become a cornerstone strategy in modern drug discovery. Oxetanes act as robust bioisosteres for gem-dimethyl or carbonyl groups, often triggering profound improvements in aqueous solubility, metabolic stability, and modulating lipophilicity[1][2]. However, the very properties that make oxetanes desirable in pharmacology—specifically, the strong hydrogen-bond accepting capability of the strained ether oxygen—create significant challenges during chemical synthesis and isolation.

(R)-1-(Oxetan-3-yl)ethan-1-amine is a highly polar, low-molecular-weight (MW 101.15 g/mol ) primary amine. When converting its stable hydrochloride salt to the free base form, traditional aqueous basification and extraction protocols frequently result in catastrophic yield losses. The free base exhibits a highly favorable partition coefficient toward water due to dual hydrogen-bonding networks (the amine donor/acceptor and the oxetane acceptor). Furthermore, the low molecular weight renders the free base moderately volatile, meaning aggressive solvent evaporation will lead to product loss.

This application note details field-proven, self-validating methodologies designed specifically to bypass the thermodynamic traps of aqueous partitioning when isolating highly hydrophilic oxetanyl amines.

Physicochemical Profiling

Understanding the physical parameters of the target is critical for selecting the correct isolation strategy. The data below dictates the avoidance of standard aqueous workups.

Property(R)-1-(Oxetan-3-yl)ethan-1-amine HCl Salt(R)-1-(Oxetan-3-yl)ethan-1-amine (Free Base)
Molecular Weight 137.61 g/mol 101.15 g/mol
Physical State Solid (Crystalline powder)Liquid (Colorless to pale yellow oil)
Aqueous Solubility Extremely High (>100 mg/mL)Miscible / Highly Soluble
Organic Solubility Poor (Insoluble in Et₂O, Hexane)Good in DCM, EtOAc, THF, MeOH
Volatility Non-volatileModerate (Co-evaporates under deep vacuum)
Stability High (Bench stable)Prone to atmospheric CO₂ absorption (forms carbamates)

Strategic Workflow for Polar Amine Isolation

To prevent partitioning losses, the optimal strategy shifts from liquid-liquid extraction to solid-liquid heterogeneous basification . By keeping the system entirely organic, we eliminate the hydration sphere that traps the amine in the aqueous layer[3][4].

G Start Amine HCl Salt (R)-1-(Oxetan-3-yl)ethan-1-amine Decision Select Basification Strategy Start->Decision Aqueous Aqueous Method (High Loss Risk) Decision->Aqueous If water is unavoidable NonAqueous Non-Aqueous Method (Recommended) Decision->NonAqueous Preferred Pathway AqStep1 Dissolve in minimal H2O Basify to pH > 12 Aqueous->AqStep1 NaStep1 Suspend in dry DCM or MeTHF NonAqueous->NaStep1 AqStep2 Saturate with NaCl Extract with CHCl3:iPrOH (3:1) AqStep1->AqStep2 Filter Filter through Celite pad AqStep2->Filter NaStep2 Add solid K2CO3 or Amberlyst A21 Stir 12-24h at RT NaStep1->NaStep2 NaStep2->Filter Concentrate Careful Concentration (T < 25°C, > 100 mbar) Filter->Concentrate End Pure Free Base Amine Concentrate->End

Workflow for the isolation of highly polar oxetanyl free base amines.

Experimental Protocols

Protocol A: Non-Aqueous Solid-Phase Basification (Recommended)

Causality Insight: This method utilizes a heterogeneous base suspended in an organic solvent. The HCl salt slowly dissolves, reacts with the solid base to form the free amine and inorganic chloride salts, and the free amine remains safely in the organic phase. This completely circumvents the high hydration energy of the oxetane ring.

Materials:

  • (R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride

  • Anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (MeTHF)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered, OR Amberlyst® A21 free base resin.

  • Celite® 545

Step-by-Step Methodology:

  • Suspension: Weigh the (R)-1-(Oxetan-3-yl)ethan-1-amine HCl salt (e.g., 1.0 g, 7.26 mmol) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 20 mL of anhydrous DCM or MeTHF. The salt will remain largely insoluble, forming a white suspension. (Note: Prolonged exposure of primary amines to DCM can risk trace alkylation or formaldehyde condensation[5], though this is generally slow at room temperature. MeTHF is a safer alternative if the reaction requires >24h).

  • Basification: Add finely powdered anhydrous K₂CO₃ (3.0 g, ~3 equivalents) or 3.0 equivalents of Amberlyst A21 basic resin.

  • Agitation: Stir the heterogeneous mixture vigorously at room temperature (20-25 °C) for 12 to 18 hours. The reaction is driven by the shifting equilibrium as the free base dissolves into the organic solvent.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the inorganic salts (KCl, KHCO₃, excess K₂CO₃). Rinse the filter cake thoroughly with an additional 15 mL of the chosen solvent.

  • Concentration (CRITICAL STEP): Transfer the filtrate to a rotary evaporator. Because the free base (MW 101.15) is volatile, do not apply deep vacuum or heat . Set the water bath to 20 °C and the vacuum to no lower than 150-200 mbar (if using DCM). Carefully evaporate the solvent until a pale oil remains.

  • Storage: Flush the flask immediately with Argon or Nitrogen to prevent atmospheric CO₂ from forming carbamate salts with the primary amine. Store at -20 °C.

Protocol B: Aqueous "Salting-Out" Extraction (Alternative)

Causality Insight: If the starting material is already in an aqueous solution, extraction requires aggressive modification of the aqueous phase's ionic strength. Saturating the water with NaCl decreases the solubility of the organic amine (the "salting-out" effect)[3], while using a highly polar extraction solvent mixture (CHCl₃/iPrOH) provides hydrogen-bond donating/accepting capabilities to compete with water.

Step-by-Step Methodology:

  • Aqueous Preparation: Dissolve the HCl salt in the absolute minimum volume of deionized water (e.g., 1.0 g in 3 mL H₂O).

  • Thermal Control: Cool the solution to 0 °C in an ice bath to minimize evaporative loss during the exothermic neutralization.

  • Neutralization: Dropwise, add cold 6M NaOH(aq) until the pH of the solution is strictly > 12 (verify with wide-range pH paper).

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (complete saturation).

  • Extraction: Extract the aqueous layer with a solvent mixture of Chloroform:Isopropanol (3:1 v/v) (5 x 10 mL). The isopropanol is crucial as it helps solvate the highly polar oxetane-amine complex.

  • Drying & Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate cautiously under reduced pressure as described in Protocol A, Step 6.

Quality Control and Validation

To ensure the protocol is a self-validating system, researchers must verify the absence of both residual solvent and inorganic salts:

  • ¹H NMR (CDCl₃): Verify the presence of the oxetane ring protons (typically complex multiplets between 4.30 - 4.80 ppm) and the amine alpha-proton. The absence of a broad downfield peak (>8.0 ppm) confirms the removal of the HCl salt. Check for residual DCM (singlet at 5.30 ppm) or MeTHF.

  • Mass Spectrometry: Since the free base is highly volatile, standard LC-MS may show poor ionization or evaporative loss in the source. Headspace GC-MS or direct injection is preferred for low-MW aliphatic amines[6].

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Purification of Hydrochloride / Recuperation of the free base Source: ECHEMI URL
  • Risk of Formaldehyde Contamination in Amines from Residual Dichloromethane Source: ResearchGate URL
  • One-pot synthesis of alpha-diimines from alkylammonium salts (Free base generation insights)
  • Analysis of amphetaminic drug compounds in urine by headspace-dielectric barrier discharge ionization-mass spectrometry (Volatility of free base amines)

Sources

Method

SNAr reaction conditions for (R)-1-(Oxetan-3-yl)ethan-1-amine nucleophiles

Topic: SNAr Reaction Conditions for (R)-1-(Oxetan-3-yl)ethan-1-amine Nucleophiles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Int...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SNAr Reaction Conditions for (R)-1-(Oxetan-3-yl)ethan-1-amine Nucleophiles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Chemical Space

The incorporation of oxetane rings into drug candidates has become a cornerstone strategy in modern medicinal chemistry, often termed the "Oxetane Effect." The specific nucleophile (R)-1-(Oxetan-3-yl)ethan-1-amine represents a high-value building block that combines the metabolic stability of the oxetane core with a chiral amine handle.

Unlike standard alkyl amines, this nucleophile offers distinct physicochemical advantages:

  • Lipophilicity Modulation: The oxetane ring acts as a "polar hydrophobic" group, lowering LogD compared to gem-dimethyl or cyclobutyl analogs while maintaining steric bulk.

  • Basicity Tuning: The electron-withdrawing inductive effect of the oxetane oxygen reduces the pKa of the adjacent amine (typically by ~1–2 units), often improving oral bioavailability and reducing hERG liability.

  • Metabolic Stability: The 3,3-disubstituted oxetane core is generally resistant to oxidative metabolism (P450s), unlike the susceptible C-H bonds of cyclobutanes.

However, the strain energy of the oxetane ring (~107 kJ/mol) dictates strict adherence to specific reaction parameters to prevent catastrophic ring-opening polymerization or hydrolysis.

Critical Reaction Parameters

The Stability Paradox

Oxetanes are kinetically stable to nucleophiles and bases but are highly labile to acids (Lewis and Brønsted). In a Nucleophilic Aromatic Substitution (SNAr), the reaction generates a hydrohalic acid byproduct (H-X, where X = F, Cl).

Crucial Directive: The reaction medium must remain strictly basic throughout the conversion. If the base is consumed or inefficient, the generated H-X will protonate the oxetane oxygen, triggering rapid ring opening to form 1,3-diols or polymers.

Optimization Matrix
ParameterRecommendationRationale
Solvent DMSO, DMF, NMP (Anhydrous)High dielectric constant stabilizes the Meisenheimer intermediate. Avoid protic solvents (MeOH/EtOH) at high temps to prevent solvolysis if pH drops.
Base DIPEA (Hünig's Base) or Cs₂CO₃ DIPEA (Organic): Preferred for solubility. Must be used in excess (>2.0 equiv) to instantly scavenge H-X.Cs₂CO₃ (Inorganic): Excellent for less reactive electrophiles but requires vigorous stirring.
Temperature 60°C – 100°C Oxetanes are thermally stable up to ~150°C in the absence of acid. SNAr typically requires heat to overcome the activation energy of the aromatic system.
Concentration 0.2 M – 0.5 M Higher concentrations favor intermolecular SNAr over potential side reactions, but avoid neat reactions due to exotherms.
Chirality Preserved The chiral center is on the exocyclic ethyl chain, not the ring. Standard SNAr conditions do not racemize this center.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the reaction workflow and the critical "Acid Danger Zone" that must be avoided.

SnAr_Pathway Reactants Electrophile (Ar-X) + (R)-Oxetanyl-Amine Intermediate Meisenheimer Complex Reactants->Intermediate Nucleophilic Attack Base Base Selection (DIPEA or Cs2CO3) Acid_Byproduct Byproduct: H-X (Acid) Base->Acid_Byproduct Scavenges Product S_NAr Product (Intact Oxetane) Intermediate->Product Elimination Intermediate->Acid_Byproduct Generates Ring_Open RING OPENING (Polymerization/Diol) Acid_Byproduct->Ring_Open If Unchecked (Catalytic Failure)

Figure 1: Mechanistic pathway highlighting the critical role of base scavenging to prevent acid-catalyzed oxetane decomposition.

Experimental Protocols

Method A: Standard Thermal Conditions (Preferred)

Best for activated electrophiles (e.g., 2-chloropyrimidines, 4-fluoronitrobenzenes).

Materials:

  • (R)-1-(Oxetan-3-yl)ethan-1-amine (1.0 equiv)

  • Aryl Halide Electrophile (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • DMSO (Anhydrous) [0.5 M concentration relative to amine]

Procedure:

  • Setup: In a screw-cap reaction vial equipped with a magnetic stir bar, dissolve the Aryl Halide (1.0 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (2.5 mmol, 435 µL) followed by (R)-1-(Oxetan-3-yl)ethan-1-amine (1.0 mmol).

    • Note: Adding the base before the amine ensures the environment is basic from T=0.

  • Reaction: Seal the vial and heat to 80°C in a heating block. Stir at 500 rpm.

  • Monitoring: Monitor by LCMS at 1 hour and 4 hours. Look for the parent mass [M+H]+.

    • QC Check: If a peak corresponding to [M+18]+ (hydrolysis) or dimer mass appears, the reaction is too acidic or wet.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Do NOT wash with 1N HCl. This will open the ring.

    • Wash with saturated NaHCO₃ (x2) and Brine (x1).

    • Dry over Na₂SO₄ and concentrate.[1]

Method B: Microwave-Assisted Synthesis

Best for deactivated electrophiles or sterically hindered substrates.

Procedure:

  • Combine reagents (as in Method A) in a microwave-safe vial.

  • Irradiate at 120°C for 15–30 minutes (High Absorption setting).

  • Safety Note: Oxetanes are stable at this temperature for short durations only if the base is sufficient.

  • Cool rapidly to room temperature using compressed air (standard microwave feature) to minimize thermal exposure time.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields or side reactions.

Optimization_Logic Problem Issue Detected Check_LCMS Analyze LCMS Data Problem->Check_LCMS Result_SM Recovered SM (No Reaction) Check_LCMS->Result_SM Result_Hydrolysis Product + 18 Da (Ring Opening) Check_LCMS->Result_Hydrolysis Result_Elim Elimination Product (Alkene formed) Check_LCMS->Result_Elim Sol_SM 1. Increase Temp to 100°C 2. Switch to NMP 3. Use Microwave Result_SM->Sol_SM Sol_Hydro 1. Check Solvent Dryness 2. Increase Base (3.0 eq) 3. Switch to Cs2CO3 Result_Hydrolysis->Sol_Hydro Sol_Elim 1. Lower Temp 2. Use milder base (TEA) 3. Check Electrophile Result_Elim->Sol_Elim

Figure 2: Troubleshooting decision matrix based on LCMS spectral data.

References

  • Wurts, J. et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 2010. Link

    • Context: Foundational text on the "Oxetane Effect" and stability profiles.[2][3][4]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2010. Link

    • Context: Detailed analysis of oxetane synthesis and chemical stability.
  • Bull, J. A. et al. "Exploiting the Oxetane Ring in Medicinal Chemistry."[5] Chemical Reviews, 2016. Link

    • Context: Comprehensive review covering SNAr reactivity and bioisosteric applic
  • Duncton, M. A. "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 2011.[6] Link

    • Context: Practical examples of oxetane incorporation into clinical candid

Sources

Application

scale-up synthesis of (R)-1-(Oxetan-3-yl)ethanamine intermediates

Application Note: Scale-Up Synthesis and Chiral Resolution of (R)-1-(Oxetan-3-yl)ethanamine Intermediates Introduction & Strategic Rationale The oxetane motif has emerged as a cornerstone in modern drug discovery. Freque...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Chiral Resolution of (R)-1-(Oxetan-3-yl)ethanamine Intermediates

Introduction & Strategic Rationale

The oxetane motif has emerged as a cornerstone in modern drug discovery. Frequently employed as a bioisostere for gem-dimethyl groups or carbonyls, oxetanes enhance aqueous solubility, reduce lipophilicity, and improve the metabolic stability of drug candidates[1][2]. Among these building blocks, (R)-1-(oxetan-3-yl)ethanamine (CAS: 1426426-79-0) is a highly sought-after chiral intermediate[3].

While traditional methods for synthesizing oxetane-containing amines often rely on high-pressure amination or non-selective reductive amination[4], the demand for enantiopure (R)-ethanamine derivatives necessitates a robust, stereoselective approach. As a Senior Application Scientist, I have designed this protocol to utilize Ellman’s chiral sulfinamide chemistry. This route avoids the use of toxic transition-metal catalysts at early stages, operates under mild conditions to prevent oxetane ring-opening, and leverages highly crystalline intermediates to create a self-validating purification system suitable for multi-kilogram scale-up[2][5].

Retrosynthetic Pathway & Process Design

The synthesis is structured across four high-yielding steps. The causality behind this specific sequence lies in the sensitivity of the four-membered oxetane ring. The inherent ring strain makes it susceptible to Grob fragmentation or ring-opening under strong Lewis or Brønsted acid conditions[6]. Therefore, we employ Titanium(IV) ethoxide (Ti(OEt)₄) as a mild Lewis acid for imine condensation, and strictly anhydrous HCl for the final deprotection.

Workflow A 1. Grignard Addition Oxetane-3-carbonitrile B 2. Imine Condensation Ti(OEt)4 mediated A->B MeMgBr >80% Yield C 3. Asymmetric Reduction NaBH4 / THF B->C (R)-t-BuSONH2 >85% Yield D 4. Acidic Cleavage HCl / Dioxane C->D Diastereoselective >96% de

Fig 1. Four-step scale-up synthetic workflow for (R)-1-(Oxetan-3-yl)ethanamine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(Oxetan-3-yl)ethan-1-one
  • Causality & Logic: Starting from commercially available oxetane-3-carbonitrile is highly atom-economical. The critical control parameter here is the hydrolysis of the intermediate imine salt. Using a mild acid (1M citric acid) instead of standard aqueous HCl prevents the premature ring-opening of the oxetane to a 1,3-halohydrin.

  • Protocol:

    • Charge a dry 10 L jacketed reactor with oxetane-3-carbonitrile (500 g, 6.0 mol) and anhydrous THF (4.0 L) under N₂.

    • Cool the reaction mixture to 0 °C.

    • Add Methylmagnesium bromide (3.0 M in Et₂O, 2.4 L, 7.2 mol) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Cool the reactor back to 0 °C and meticulously quench with cold 1M aqueous citric acid (3.0 L). Note: Keep T < 10 °C during the quench.

    • Extract the aqueous phase with MTBE (3 × 2 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the crude ketone (Yield: ~82%).

Step 2: Condensation with (R)-tert-Butanesulfinamide
  • Causality & Logic: Standard Dean-Stark conditions (using PTSA/toluene) will destroy the oxetane ring. Ti(OEt)₄ acts as both a mild Lewis acid to activate the sterically hindered ketone and an irreversible water scavenger to drive the equilibrium.

  • Protocol:

    • Dissolve 1-(oxetan-3-yl)ethan-1-one (450 g, 4.5 mol) and (R)-2-methylpropane-2-sulfinamide (572 g, 4.7 mol) in anhydrous THF (3.5 L).

    • Add Ti(OEt)₄ (2.05 kg, 9.0 mol) in one portion.

    • Heat the mixture to 50 °C and stir for 12 hours.

    • Cool to room temperature and pour the mixture into a vigorously stirring solution of saturated aqueous NaCl (brine, 4 L). Causality: This instantly precipitates titanium salts as insoluble TiO₂, preventing emulsion formation.

    • Filter the resulting suspension through a pad of Celite. Rinse the filter cake with EtOAc (3 L).

    • Separate the organic layer, dry, and concentrate to yield the (R)-sulfinyl imine as a pale yellow oil (Yield: ~88%).

Step 3: Diastereoselective Reduction
  • Causality & Logic: The choice of reducing agent dictates the stereochemical outcome. NaBH₄ in a mixed THF/H₂O solvent system proceeds via an open, non-chelated transition state, delivering hydride from the less sterically hindered face to yield the desired (R,R)-diastereomer with >96% de.

Mechanism Imine Chiral Sulfinyl Imine (R)-Configuration TS_Open Open Transition State (Non-Chelated) Imine->TS_Open NaBH4 / THF-H2O TS_Closed Closed Transition State (Chelated) Imine->TS_Closed L-Selectride / THF Prod_R (R,R)-Sulfinamide Target Precursor TS_Open->Prod_R Hydride attack from less hindered face Prod_S (R,S)-Sulfinamide Undesired Epimer TS_Closed->Prod_S Directed delivery

Fig 2. Divergent diastereoselective reduction pathways of the chiral sulfinyl imine.

  • Protocol:

    • Dissolve the (R)-sulfinyl imine (800 g, 3.9 mol) in THF (6 L) and cool to -50 °C.

    • Add NaBH₄ (295 g, 7.8 mol) in portions.

    • Slowly add H₂O (140 mL, 7.8 mol) dropwise over 30 minutes. Note: The addition of water breaks boron aggregates, forming a highly reactive monomeric reducing species.

    • Stir at -50 °C for 4 hours, then slowly warm to 0 °C.

    • Quench with saturated aqueous NH₄Cl (2 L), extract with EtOAc, and concentrate.

Step 4: Acidic Cleavage & Self-Validating Isolation
  • Causality & Logic: Cleaving the sulfinyl group requires acid, but aqueous HCl risks degrading the oxetane. Using anhydrous 4M HCl in dioxane ensures clean deprotection. The addition of MTBE selectively precipitates the highly crystalline (R)-1-(oxetan-3-yl)ethanamine hydrochloride. This is a self-validating system : any trace undesired diastereomers or cleaved auxiliary remain entirely soluble in the MTBE mother liquor, inherently upgrading the product purity to >99.5%.

  • Protocol:

    • Dissolve the crude (R,R)-sulfinamide (750 g, 3.6 mol) in anhydrous MeOH (2 L).

    • Add 4M HCl in dioxane (1.8 L, 7.2 mol) at 0 °C.

    • Stir at room temperature for 2 hours.

    • Concentrate the mixture to ~1 L under reduced pressure.

    • Add MTBE (5 L) vigorously to precipitate the amine hydrochloride salt.

    • Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 40 °C (Yield: ~94%).

Quantitative Data & Process Metrics

The table below summarizes the key performance indicators (KPIs) of the scale-up campaign, highlighting the efficiency and stereocontrol of the optimized route.

Process StepYield (%)Purity (HPLC)StereopurityE-FactorKey Control Parameter
1. Ketone Synthesis 82%>98.0%N/A12.4Quench Temp < 10 °C
2. Imine Condensation 88%>97.5%N/A8.2Ti(OEt)₄ stoichiometry
3. Asymmetric Reduction 91%>98.0%96% de15.1H₂O addition rate at -50 °C
4. Deprotection & Salt Form 94%>99.5%>99% ee6.5Anhydrous HCl; MTBE antisolvent
Overall Process ~61% >99.5% >99% ee ~42.2 Strictly controlled pH/Temp

References

  • AccelaChem Product Catalog. "2301351-10-8, 4-(Benzyloxy)-3,3-dimethyl-2-butanamine / (R)-1-(Oxetan-3-yl)ethanamine." AccelaChem. URL:[Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (ACS Publications), 2016. URL:[Link]

  • Wuitschik, G., et al. "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis, 2023. URL:[Link]

  • Mykhailiuk, P. K., et al. "Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level." ChemRxiv, 2021. URL:[Link]

  • Ptc Therapeutics, Inc. "Methods for making oxetan-3-ylmethanamines." Google Patents (WO2013169531A1), 2013.

Sources

Method

Strategic Solvent Selection for Reactions Involving Polar Oxetane Amines in Drug Discovery

Introduction: The Oxetane Amine Paradigm In contemporary medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a highly valued structural motif[1]. Specifically, 3,3-disubstituted oxetanes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxetane Amine Paradigm

In contemporary medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a highly valued structural motif[1]. Specifically, 3,3-disubstituted oxetanes and oxetane amines serve as metabolically robust bioisosteres for gem-dimethyl and carbonyl groups[2]. The incorporation of an amine group at the 3-position of the oxetane ring modulates the basicity of the adjacent nitrogen while significantly improving aqueous solubility and reducing metabolic clearance[3].

However, the unique physicochemical profile of oxetane amines—characterized by high polarity, a localized dipole, and intermediate ring strain—demands precise solvent selection. Improper solvent choices can lead to degradative ring-opening, poor solubility, or reaction stalling. This Application Note provides a definitive, causality-driven guide to solvent selection for the synthesis and functionalization of oxetane amines.

Causality in Solvent Selection: Physicochemical Constraints

As a Senior Application Scientist, it is critical to understand why a solvent system succeeds or fails. The selection of solvents for oxetane amine chemistry is governed by three primary causal factors:

  • Acid-Catalyzed Ring Opening: The oxetane ring possesses a ring strain of approximately 107 kJ/mol, positioning its reactivity between highly strained epoxides and stable tetrahydrofurans[4][5]. While anecdotal claims of universal acid instability are exaggerated, strong Brønsted acids (e.g., HCl, H₂SO₄) in protic solvents will rapidly protonate the ether oxygen. This lowers the LUMO of the C–O bond, facilitating nucleophilic attack by the solvent and yielding 1,3-diol derivatives. Therefore, reactions requiring acidic conditions must utilize weak acids (e.g., acetic acid) in weakly coordinating or non-nucleophilic solvents.

  • Polarity and Solvation: Oxetane amines are highly polar. The juxtaposition of the oxetane oxygen and the basic amine nitrogen creates a unique electronic environment[6]. Non-polar solvents (e.g., hexanes, toluene) often result in poor solubility and biphasic reaction mixtures. Conversely, highly protic solvents (e.g., water, ethanol) can facilitate solvolysis under prolonged heating[6].

  • Thermal Stability in Basic Media: Unlike epoxides, oxetanes exhibit remarkable kinetic stability in basic environments[4]. This makes them highly compatible with transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations), provided the solvent can simultaneously dissolve the polar oxetane substrate and the inorganic base without acting as a competing nucleophile[7].

SolventSelection Start Oxetane Amine Reaction Acidic Acidic Conditions Required? Start->Acidic YesAcid Use Weak Acids (e.g., AcOH) Avoid Strong Brønsted Acids Acidic->YesAcid Yes NoAcid Basic / Neutral Conditions Acidic->NoAcid No RedAmin Reductive Amination Solvent: DCE or MeOH YesAcid->RedAmin CrossCoupling Cross-Coupling (Buchwald-Hartwig) Solvent: 1,4-Dioxane / t-BuOH NoAcid->CrossCoupling

Decision tree for solvent selection in oxetane amine synthesis and functionalization.

Quantitative Data Summaries

Table 1: Physicochemical Impact of Oxetane Substitution (vs. gem-dimethyl)
Propertygem-Dimethyl GroupOxetane RingCausality / Mechanism
Aqueous Solubility LowHigh (up to 4000x increase)Strong localized dipole from the ether oxygen enhances solvation[8].
Lipophilicity (LogD) HighLowerThe polar oxygen atom reduces overall hydrophobicity[1][3].
Metabolic Stability Moderate (CYP450 labile)HighBlocks C–H metabolic weak spots; sterically hinders enzymatic degradation[2].
Amine Basicity (pKa) HighAttenuated (Lower pKa)Inductive electron-withdrawing effect of the oxetane oxygen pulls electron density from nitrogen[6].
Table 2: Solvent Compatibility Matrix for Oxetane Amine Reactions
Solvent SystemReaction TypeCompatibilityMechanistic Rationale
1,2-Dichloroethane (DCE) Reductive AminationExcellent Solubilizes polar intermediates; non-nucleophilic nature prevents solvolysis[6].
Methanol (MeOH) Reductive AminationGood (Temp < 40°C)Highly polar; requires ambient temperatures to prevent nucleophilic ring-opening[6].
1,4-Dioxane / t-BuOH (4:1) Buchwald-HartwigExcellent Moderately polar; high boiling point; t-BuOH is sterically hindered (non-nucleophilic)[7].
Toluene Cross-CouplingModerate Poor solubility for highly polar oxetane amines; often requires phase-transfer agents[9].
Water / Strong Acids (pH < 2) Workup / DeprotectionPoor (Avoid)Protonation of ether oxygen initiates rapid nucleophilic ring-opening to 1,3-diols[4][5].

Experimental Protocols and Methodologies

Protocol 1: Reductive Amination to Synthesize Oxetane Amines

Objective: Synthesize 3-substituted oxetane amines from oxetan-3-one while preserving the four-membered ether ring.

  • Step 1: Imine Formation. Dissolve oxetan-3-one (1.2 equiv) and the primary/secondary amine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (0.1 equiv) to catalyze imine formation.

    • Causality: DCE is selected over protic solvents to eliminate the risk of solvolytic ring-opening. Acetic acid provides sufficient protonation for carbonyl activation without reaching the pKa threshold required to protonate the oxetane oxygen[6].

  • Step 2: Reduction. Stir the mixture at room temperature for 2 hours. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that operates efficiently in weakly acidic DCE, selectively reducing the imine over the ketone.

  • Step 3: Self-Validating Workup. Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Monitor the aqueous phase pH to ensure it remains > 7.

    • Validation: Analyze the organic layer via LC-MS. The presence of the target mass [M+H]+ and the strict absence of [M+18+H]+ (water addition) confirms the oxetane ring remained completely intact during the reductive cycle.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Form C(sp²)–N bonds between polar oxetane amines and aryl halides.

BHAmination Step1 1. Reagent Prep Oxetane Amine + Aryl Halide Step2 2. Catalyst/Ligand Pd(OAc)2 + XPhos or BINAP Step1->Step2 Step3 3. Solvent/Base 1,4-Dioxane/t-BuOH + Cs2CO3 Step2->Step3 Step4 4. Reaction Reflux under Ar Monitor HPLC Step3->Step4 Step5 5. Workup Aqueous quench Maintain pH > 4 Step4->Step5

Step-by-step workflow for the Buchwald-Hartwig amination of oxetane amines.

  • Step 1: Catalyst/Ligand Pre-activation. In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (10 mol%) and XPhos or BINAP (15 mol%).

    • Causality: Bidentate or sterically hindered biaryl phosphine ligands prevent the formation of inactive palladium dimers and accelerate reductive elimination[10][11].

  • Step 2: Substrate & Base Addition. Add the oxetane amine (1.2 equiv), aryl halide (1.0 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

    • Causality: Oxetanes exhibit high kinetic stability in basic media due to their intermediate ring strain (~107 kJ/mol)[4]. Cs₂CO₃ is a mild, effective base that avoids the functional group intolerance of stronger bases like KOtBu[9].

  • Step 3: Solvent Introduction & Reflux. Add a degassed mixture of 1,4-Dioxane and tert-Butanol (4:1 v/v) to achieve a 0.05 M concentration. Heat to 90°C.

    • Causality: This specific solvent mixture is critical. 1,4-Dioxane solubilizes the polar oxetane amine, while the sterically bulky t-BuOH enhances the solubility of the inorganic base without acting as a competing nucleophile at elevated temperatures[7].

  • Step 4: Self-Validating Analysis. After 12 hours, cool the mixture to room temperature.

    • Validation: Perform HPLC analysis. The absence of phenol byproducts (which would indicate solvent/base attack on the aryl halide) and the quantitative conversion to the N-aryl oxetane amine validates the solvent system's inertness and the catalyst's efficiency[7].

References

  • Oxetanes in Drug Discovery Campaigns - PMC - nih.gov -
  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem - benchchem.com -
  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! - CHIMIA - chimia.ch -
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - acs.org -
  • Synthetic oxetanes in drug discovery: where are we in 2025? - tandfonline.com -
  • (PDF)
  • 2-[(Oxetan-3-yl)amino]ethan-1-ol|CAS 1343942-75-5 - benchchem.com -
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - acs.org -
  • Chemical Space Explor
  • Buchwald-Hartwig Amination - Chemistry LibreTexts - libretexts.org -
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate - researchg

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Acid-Catalyzed Ring Opening of Oxetanes During Deprotection

Welcome to the Technical Support Center for oxetane chemistry. Oxetanes are increasingly utilized in medicinal chemistry as metabolically stable, polar bioisosteres for gem-dimethyl and carbonyl groups 1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxetane chemistry. Oxetanes are increasingly utilized in medicinal chemistry as metabolically stable, polar bioisosteres for gem-dimethyl and carbonyl groups 1[1]. However, their inherent ring strain makes them susceptible to degradation during standard acidic deprotection steps (e.g., Boc, t-Bu, or Trt removal). This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the structural integrity of your oxetane compounds.

Mechanistic Causality: Why Do Oxetanes Open?

To prevent ring opening, you must first understand the thermodynamic and kinetic forces at play. The four-membered oxetane ring possesses a high ring strain of approximately 25.5 kcal/mol 2[2]. Under neutral or basic conditions, this strain is kinetically trapped. However, under acidic conditions, protonation of the oxetane oxygen creates a highly reactive oxonium intermediate.

Degradation proceeds via two distinct pathways depending on the substitution pattern and the reagents used:

  • The

    
     Pathway (Nucleophilic Attack):  If a nucleophilic counterion is present (e.g., 
    
    
    
    from HCl/dioxane), it will attack the less sterically hindered carbon of the protonated oxetane, forcing the ring open to form a halohydrin.
  • The

    
     Pathway (Carbocation Formation):  If the oxetane is substituted at the 2-position (e.g., 2-aryl or 2-alkyl oxetanes), the protonated oxonium can spontaneously cleave to form a resonance-stabilized carbocation, leading to rapid degradation even in the absence of strong nucleophiles 3[3].
    

The Key Takeaway: 3,3-disubstituted oxetanes are remarkably stable to non-nucleophilic acids like Trifluoroacetic Acid (TFA) because they lack a pathway to form a stable carbocation at C3, and the neopentyl-like steric hindrance blocks ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 attack [4].

Deprotection Decision Matrix

Use the following logical workflow to select the appropriate deprotection strategy based on your substrate's specific oxetane substitution pattern.

G A Start: Deprotection of Oxetane-Containing Compound B Determine Oxetane Substitution Pattern A->B C 2-Substituted or Electron-Rich (SN1 Prone) B->C High risk D 3,3-Disubstituted (Sterically Shielded) B->D Low risk E Use Orthogonal PGs (Fmoc, Cbz, Alloc) C->E Redesign F Mild Lewis Acid (TMSOTf / 2,6-Lutidine) C->F Boc required G TFA/DCM (1:1) at 0°C + TIS Scavenger D->G Preferred H Avoid HCl/Dioxane (Nucleophilic Cl-) D->H Warning

Decision matrix for deprotection strategies in oxetane-containing compounds.

Troubleshooting Guide

Q: My 3,3-diaryloxetane degrades completely during Boc deprotection with 4M HCl in dioxane. What is happening? A: The chloride ion in HCl is a potent nucleophile. While 3,3-diaryloxetanes are sterically shielded, the high concentration of nucleophilic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 combined with the protonated oxonium ion forces an 

ring opening. Switch to TFA/DCM (1:1); the trifluoroacetate anion is non-nucleophilic, and 3,3-diaryloxetanes are highly stable under these conditions [4].

Q: I am using TFA/DCM for a 2-aryloxetane, but I still observe complete decomposition. Why didn't the TFA work here? A: 2-aryloxetanes are highly prone to


 ring opening because cleavage of the C-O bond generates a resonance-stabilized benzylic carbocation 3[3]. Protic acids like TFA will cause rapid degradation regardless of the counterion. You must use a non-protic Lewis acid approach (e.g., TMSOTf/2,6-lutidine) or redesign your synthesis to use orthogonal protecting groups (e.g., Fmoc, Cbz) that do not require acidic deprotection.

Q: Can I use scavengers to protect the oxetane during global deprotection of peptides? A: Yes. During solid-phase peptide synthesis (SPPS) global deprotection, the addition of cation scavengers like triisopropylsilane (TIS) is highly recommended. Studies have shown that oxetane rings can survive global TFA deprotection when TIS is present to trap reactive carbocations generated from the protecting groups, preventing them from alkylating or opening the oxetane ring 5[5].

Quantitative Stability Data

The following table summarizes the stability of different oxetane substitution patterns under various acidic deprotection conditions based on extensive chemical stability profiling 6[6].

Oxetane TypeDeprotection ReagentDominant Degradation PathwayExpected Stability / Yield
3,3-Disubstituted TFA / DCM (1:1), 0 °C to rtNone (Sterically shielded)Highly Stable (>95%)
3,3-Disubstituted HCl (4M) in Dioxane, rt

(Nucleophilic

attack)
Unstable / Ring Opening
2-Substituted (Aryl/Alkyl) TFA / DCM (1:1), rt

(Carbocation formation)
Rapid Degradation
Any Oxetane TMSOTf / 2,6-Lutidine, 0 °CNone (Non-protic activation)Highly Stable (>90%)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory in-process and post-process checks to verify that the oxetane ring remains intact.

Protocol A: Standard TFA Deprotection for 3,3-Disubstituted Oxetanes

Use this protocol for robust, sterically shielded 3,3-disubstituted oxetanes.

  • Setup: Dissolve the Boc-protected oxetane compound in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to minimize kinetic side reactions.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.0 equivalents) to act as a carbocation scavenger.

  • Acid Addition: Dropwise add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • IN-PROCESS VALIDATION: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and inject into LC-MS.

    • Validation Criteria: The presence of the intact oxetane

      
       validates the reaction. If you observe a mass shift of +18 Da (hydration/diol formation), the oxetane has opened. If degradation is >5%, abort and switch to Protocol B.
      
  • Workup: Upon completion (typically 1-2 hours), concentrate under reduced pressure at ambient temperature (do not exceed 25 °C).

  • POST-PROCESS VALIDATION: Immediately dissolve the residue in EtOAc and wash with saturated aqueous

    
    . Measure the pH of the aqueous layer to ensure it is >7. Perform 
    
    
    
    NMR. The disappearance of the Boc peak (~1.4 ppm) coupled with the retention of the distinct oxetane methylene protons (typically doublets between 4.5–5.0 ppm) validates successful deprotection without ring opening.
Protocol B: Ultra-Mild Lewis Acid Deprotection (TMSOTf/Lutidine)

Use this protocol for highly acid-sensitive 2-substituted oxetanes that degrade via the


 pathway.
  • Setup: Dissolve the substrate in anhydrous DCM (0.1 M) under

    
     and cool strictly to 0 °C.
    
  • Base Addition: Add 2,6-Lutidine (3.0 equivalents) to serve as a non-nucleophilic base.

  • Lewis Acid Addition: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equivalents) dropwise. Stir at 0 °C for 1 hour. The Lewis acid selectively activates the Boc group without protonating the oxetane oxygen.

  • IN-PROCESS VALIDATION: Monitor via TLC (stain with ninhydrin for free amine). The reaction must show a new ninhydrin-positive spot without baseline degradation.

  • Quench: Quench the reaction with saturated aqueous

    
     and extract with DCM.
    
  • POST-PROCESS VALIDATION: Measure the pH of the aqueous phase during the quench. It must validate as pH 7-8 (using pH paper) before organic extraction. If acidic, the oxetane is at risk during solvent evaporation; add more

    
     until validated.
    

Frequently Asked Questions (FAQs)

Q: Can I heat my oxetane compound during the concentration of TFA? A: Absolutely not. Concentrating TFA under heat concentrates the acid and drives the reaction temperature up, which is the most common point of failure for oxetane stability. Always concentrate at ambient temperature or neutralize the mixture prior to concentration.

Q: Does the presence of a basic amine near the oxetane protect it? A: Proximity matters. If the deprotected amine is close to the oxetane, it can act as a local buffer by becoming protonated first. However, once protonated, it cannot prevent the oxetane from protonating if excess strong acid is present.

Q: I need to remove a benzyl ether. Will hydrogenation (


, Pd/C) open the oxetane? 
A:  No. Oxetanes are generally highly stable to standard catalytic hydrogenation conditions. Ring opening under reductive conditions typically requires much harsher reagents or specific Lewis acid-mediated hydride transfers.

References

  • Macrocyclisation of small peptides enabled by oxetane incorporation (nih.gov)
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis (semanticscholar.org)
  • Oxetanes: formation, reactivity and total syntheses of natural products (d-nb.info)
  • Oxetane as a part of modern medicinal chemistry toolbox (chemrxiv.org)
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry (acs.org)
  • Synthesis of oxetane and azetidine ethers as ester isosteres (rsc.org)

Sources

Optimization

removing residual HCl from (R)-1-(Oxetan-3-yl)ethan-1-amine salts

Introduction (R)-1-(Oxetan-3-yl)ethan-1-amine is a valuable building block in modern drug discovery, prized for its ability to introduce a 3D-character into molecular scaffolds. It is frequently supplied as a hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-1-(Oxetan-3-yl)ethan-1-amine is a valuable building block in modern drug discovery, prized for its ability to introduce a 3D-character into molecular scaffolds. It is frequently supplied as a hydrochloride (HCl) salt to improve its stability and handling characteristics. However, for subsequent synthetic transformations, the amine must be converted to its free base form. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the complete removal of residual HCl from the amine salt, with a special focus on preserving the integrity of the strained oxetane ring.

The primary challenge in this process is to effectively neutralize the HCl salt without inducing ring-opening or other degradation pathways of the oxetane moiety. The oxetane ring, while more stable than an epoxide, is susceptible to cleavage under strongly acidic conditions and by certain nucleophiles.[1][2][3] Fortunately, the ring is generally robust under basic conditions, which is the key to safely liberating the free amine.[1][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that researchers may encounter during the neutralization and extraction process.

Q1: My final product still shows a significant chloride signal by analysis. What went wrong?

Issue: Incomplete neutralization or inefficient removal of salt byproducts.

Root Causes & Solutions:

  • Insufficient Base: The stoichiometry of the base was inadequate to neutralize all the HCl.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Before extraction, always check the aqueous phase with pH paper or a calibrated pH meter to ensure it is basic (pH 8-9).[5]

  • Inefficient Extraction: The inorganic salt byproduct (e.g., NaCl) was not fully removed, or the free base has some solubility in the aqueous layer.

    • Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). To reduce the solubility of the free base in the aqueous layer and break up potential emulsions, wash the combined organic layers with brine (a saturated aqueous solution of NaCl).[6]

  • Inappropriate Base Choice: Using a very strong base like NaOH can sometimes trap salts if the pH becomes excessively high, and it poses a greater (though still low) risk to the oxetane ring compared to milder bases.

    • Solution: Stick to weaker inorganic bases like bicarbonates or carbonates. Their pKa is sufficient to deprotonate the ammonium salt without creating harsh conditions.

Q2: The yield of my free base is very low. Where did my product go?

Issue: Low recovery of the desired (R)-1-(Oxetan-3-yl)ethan-1-amine free base.

Root Causes & Solutions:

  • Emulsion Formation: A stable emulsion has formed between the aqueous and organic layers, trapping the product in the interfacial layer. This is a very common issue in amine extractions.[6]

    • Solution:

      • Prevention: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[6]

      • Resolution: Add brine to increase the ionic strength of the aqueous phase, which helps break the emulsion.[6][7] If the emulsion persists, you can try filtering the mixture through a pad of Celite® or glass wool.[6]

  • Incomplete Extraction: The chosen organic solvent may not be optimal for this specific amine, or an insufficient volume was used.

    • Solution: Ensure the solvent is appropriate (DCM and EtOAc are good starting points). Perform multiple, smaller-volume extractions, as this is more efficient than a single large-volume extraction.[8] For example, 3 extractions with 20 mL of solvent are better than 1 extraction with 60 mL.

  • Product Loss During Workup: The amine free base may have some volatility, leading to loss during solvent evaporation.

    • Solution: Remove the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C). Avoid leaving the product on the evaporator for an extended period after the solvent is gone.

Q3: I suspect the oxetane ring has opened. How can I confirm this and prevent it?

Issue: Degradation of the starting material, leading to impurities.

Root Causes & Solutions:

  • Acid-Catalyzed Ring Opening: Although you are adding base, localized pockets of high acid concentration could persist, especially if the mixing is poor. The oxetane ring is most vulnerable under acidic conditions.[1][3][4]

    • Prevention: Add the amine salt solution to the basic solution (not the other way around) with good stirring. This ensures the amine is immediately exposed to a basic environment.

  • Use of Strong Nucleophilic Bases: While generally stable to bases, extremely strong or nucleophilic bases could potentially react.

    • Prevention: Avoid strong organic bases like LDA or organometallics. Mild inorganic bases (carbonates, bicarbonates) are the safest and most effective choice for this transformation.[9]

  • Confirmation of Degradation:

    • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic oxetane protons (typically multiplets around 4.5-5.0 ppm) and the appearance of new signals corresponding to a 1,3-diol structure (new -OH and CH-OH protons).

    • LC-MS: Compare the mass spectrum of your product to the expected mass of the starting material (101.15 g/mol ) and potential diol byproducts.

Frequently Asked Questions (FAQs)

What is the best general-purpose method for removing HCl?

The most reliable and common method is a simple acid-base workup.[5][9][10] Dissolve the amine HCl salt in water, add it to a saturated aqueous solution of sodium bicarbonate, and then extract the liberated free base into an organic solvent.

How do I choose the right base?

The key is to select a base that is strong enough to deprotonate the ammonium ion but not so strong that it risks side reactions.

BasepKa of Conjugate AcidProsCons
Sodium Bicarbonate (NaHCO₃) 6.4Very mild, inexpensive, safe for the oxetane ring. CO₂ evolution indicates reaction progress.Can cause foaming due to CO₂ evolution.
Potassium Carbonate (K₂CO₃) 10.3Stronger than bicarbonate, ensuring complete deprotonation. High solubility of byproducts.More basic, requires careful handling.
Aqueous Ammonia (NH₄OH) 9.25Effective and the excess is volatile.Can be difficult to remove all traces from the final product.
Sodium Hydroxide (NaOH) ~14Very effective and inexpensive.Generally considered too strong and poses a higher (though minimal) risk of side reactions. Best avoided unless necessary.

For this specific application, Sodium Bicarbonate is the recommended first choice.

Which organic solvent is best for the extraction?

Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are both excellent choices.

SolventPolarityBoiling PointConsiderations
Dichloromethane (DCM) High39.6 °CExcellent solvent for many amines, but is a halogenated solvent. Forms the bottom layer.
Ethyl Acetate (EtOAc) Medium77.1 °CGreener solvent choice. Can be prone to hydrolysis under very basic conditions. Forms the top layer.
Diethyl Ether Low34.6 °CVery volatile, making product isolation easy, but has higher flammability.
How can I be certain all the HCl is gone?

Quantitative confirmation is crucial for many applications, especially in drug development.

  • Ion Chromatography (IC): This is a highly sensitive and quantitative method for detecting chloride ions in the final product.

  • Titration with Silver Nitrate (AgNO₃): A classic method. Dissolve the final product in a suitable solvent and titrate with a standardized AgNO₃ solution. The formation of a white precipitate (AgCl) indicates the presence of chloride.

  • Qualitative Test: Dissolve a small amount of your final product in dilute nitric acid and add a few drops of AgNO₃ solution. The absence of a white precipitate indicates that the chloride level is very low.

Experimental Protocols & Visual Workflows

Protocol 1: Standard Neutralization and Extraction
  • Dissolution: Dissolve 1.0 eq of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl salt in a minimal amount of deionized water.

  • Neutralization: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. Slowly add the amine salt solution to the bicarbonate solution with vigorous stirring. You will observe CO₂ gas evolution.

  • pH Check: After gas evolution ceases, check the pH of the aqueous mixture with pH paper. It should be ≥ 8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x volume of the aqueous phase). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x volume). This helps to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temp < 40°C) to yield the free amine.

Workflow Diagram: HCl Removal and Verification

This diagram illustrates the decision-making process for converting the amine salt to the pure, verified free base.

G cluster_prep Preparation & Neutralization cluster_workup Workup & Isolation cluster_qc Quality Control start Start: Amine HCl Salt dissolve Dissolve Salt in H₂O start->dissolve neutralize Add to Saturated NaHCO₃ Solution dissolve->neutralize ph_check Check pH ≥ 8? neutralize->ph_check add_base Add More Base ph_check->add_base No extract Extract with DCM (3x) ph_check->extract Yes add_base->ph_check wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotovap < 40°C) dry->concentrate product Isolated Free Base concentrate->product qc_check Residual Cl⁻ Test? (e.g., IC, AgNO₃) product->qc_check final Final Product: Pure Free Base qc_check->final Pass rework Rework: Repeat Wash/Extraction qc_check->rework Fail rework->extract

Caption: Workflow for neutralization, extraction, and quality control.

References

  • Assessing the stability of the oxetane ring under various chemical conditions. (2025). Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Troubleshooting low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone. (2025). Benchchem.
  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. (n.d.). Organic & Biomolecular Chemistry, RSC Publishing.
  • Preventing decomposition of oxetane ring during synthesis. (2025). Benchchem.
  • Separating HCl from amine hydrochloride solution. (2015).
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017).
  • Purific
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • Liquid/liquid Extraction. (n.d.). Course Hero.
  • How to avoid emulsion during liquid-liquid partition with methacrylic acid? (2022).
  • (1S)-1-(oxetan-3-yl)ethan-1-amine. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

stability of (R)-1-(Oxetan-3-yl)ethan-1-amine in aqueous vs anhydrous media

Topic: Stability of (R)-1-(Oxetan-3-yl)ethan-1-amine in Aqueous vs. Anhydrous Media Content Type: Technical Support Guide & Troubleshooting Manual[1] [1] Product: (R)-1-(Oxetan-3-yl)ethan-1-amine CAS: 1426426-79-0 (R-iso...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of (R)-1-(Oxetan-3-yl)ethan-1-amine in Aqueous vs. Anhydrous Media Content Type: Technical Support Guide & Troubleshooting Manual[1]

[1]

Product: (R)-1-(Oxetan-3-yl)ethan-1-amine CAS: 1426426-79-0 (R-isomer) / 1544892-89-8 (racemic) Chemical Class: 3-Substituted Oxetane / Primary Amine Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Stable Base, Fragile Acid" Rule

The stability of (R)-1-(Oxetan-3-yl)ethan-1-amine is governed by the high ring strain (~107 kJ/mol) of the oxetane core.[1] While the oxetane ring is kinetically stable under basic and neutral conditions, it is thermodynamically primed for ring-opening under acidic conditions.[1][3]

  • Aqueous Media: Stable at pH

    
     7.[1] Rapid hydrolysis occurs at pH < 4.[1]
    
  • Anhydrous Media: High stability in aprotic solvents (THF, MeCN). Incompatible with Lewis acids or protic acids, which trigger polymerization or rearrangement.

Critical Directive: Never expose this compound to acidic aqueous streams or acidic workups (e.g., 1M HCl washes) without expecting significant degradation.

Core Stability Analysis

A. Aqueous Stability (pH Sensitivity)

The primary amine moiety provides a degree of self-buffering capacity, but this protection is limited.[1]

pH EnvironmentStability StatusMechanism / Outcome
Basic (pH > 9) Excellent The amine is unprotonated.[1] Hydroxide is a poor leaving group; the ring resists nucleophilic attack by

.[1]
Neutral (pH 7-8) Good Stable for days at room temperature.[1] Suitable for biological assays or aqueous formulations.[1]
Mildly Acidic (pH 4-6) Variable Slow degradation over hours.[1] The amine protonates first (

), which inductively deactivates the ring oxygen, slowing protonation but not preventing it indefinitely.
Strongly Acidic (pH < 3) Critical Failure Rapid Acid-Catalyzed Hydrolysis. The oxetane oxygen protonates, activating the ring for nucleophilic attack by water.

Degradation Pathway (Aqueous Acid):

  • Protonation of the ether oxygen.[1]

  • Nucleophilic attack by

    
     at the C2 or C4 position.[1]
    
  • Ring opening to form 2-((R)-1-aminoethyl)propane-1,3-diol .

B. Anhydrous Stability (Solvent Compatibility)

In the absence of water, the risk shifts from hydrolysis to polymerization or isomerization .

  • Chlorinated Solvents (DCM, Chloroform): Caution.[4] Commercial

    
     often contains traces of HCl (acidic impurities). This can trigger slow ring opening or dimerization.[1] Always neutralize  chloroform with basic alumina or 
    
    
    
    before dissolving this compound for NMR.[1]
  • Nucleophilic Solvents (MeOH, EtOH): Stable in the absence of acid. If acid is present, the solvent acts as a nucleophile, forming alkoxy-alcohols (solvolysis).

  • Inert Solvents (THF, Toluene, DMF): Excellent stability. Ideal for storage and reactions.[1]

Visualizing the Stability Landscape

The following diagram illustrates the decision logic for handling (R)-1-(Oxetan-3-yl)ethan-1-amine to prevent degradation.

OxetaneStability Start Start: (R)-1-(Oxetan-3-yl)ethan-1-amine Media Select Media Type Start->Media Aqueous Aqueous Solution Media->Aqueous Anhydrous Anhydrous Solvent Media->Anhydrous CheckPH Check pH Aqueous->CheckPH Acidic pH < 5 (Acidic) CheckPH->Acidic Acid Added NeutralBasic pH ≥ 7 (Neutral/Basic) CheckPH->NeutralBasic Buffer/Base Hydrolysis RESULT: Ring Opening (Formation of Diols) Acidic->Hydrolysis StableAq RESULT: Stable (Store at 4°C) NeutralBasic->StableAq SolventType Solvent Choice Anhydrous->SolventType ProticAcid Contains Acid/Lewis Acid (e.g., untreated CDCl3) SolventType->ProticAcid Aprotic Aprotic/Base-Treated (THF, DCM + K2CO3) SolventType->Aprotic Polymer RESULT: Polymerization or Isomerization ProticAcid->Polymer StableAn RESULT: Stable (Store under Argon) Aprotic->StableAn

Caption: Decision tree for solvent selection and pH management to maintain oxetane ring integrity.[1]

Troubleshooting Guide (FAQ)

Scenario 1: "My LCMS shows a peak with Mass [M+18]."

Diagnosis: Hydrolysis (Ring Opening).[1] Cause: The compound was likely exposed to an acidic aqueous environment or stored in water for a prolonged period without buffering.[1] The +18 mass shift corresponds to the addition of water (


) across the C-O bond.
Solution: 
  • Check the pH of your mobile phase.[1] Avoid using 0.1% TFA (Trifluoroacetic acid) if the sample sits in the autosampler for hours. Switch to 0.1% Formic Acid (weaker) or, ideally, 10 mM Ammonium Bicarbonate (pH 8) for basic mode LCMS.

  • Ensure the sample diluent is neutral (e.g., Acetonitrile/Water 50:50).

Scenario 2: "The NMR spectrum in CDCl3 looks messy/degraded."

Diagnosis: Acid-catalyzed degradation by solvent impurities.[1] Cause: Chloroform naturally decomposes to form trace HCl and Phosgene over time.[1] This trace acid is sufficient to open the oxetane ring. Solution:

  • Immediate Fix: Filter the

    
     through a small plug of basic alumina or add solid 
    
    
    
    to the NMR tube.
  • Prevention: Use

    
     (Dichloromethane-d2) or 
    
    
    
    instead, as they are generally less acidic.[1]
Scenario 3: "Yields are low after reductive amination."

Diagnosis: Workup-induced decomposition.[1] Cause: Researchers often use acid (HCl) to quench borohydride reductions or to extract amines. This destroys the oxetane.[1] Solution:

  • Quenching: Quench reactions with Saturated

    
      (mildly acidic, pH ~5-6, usually tolerated if brief) or Water , not HCl.
    
  • Extraction: Do not perform an "Acid-Base" extraction (acidify -> wash -> basify -> extract).[1] Instead, extract simply at neutral/basic pH.

Recommended Protocols

Protocol A: Storage and Handling[5]
  • Temperature: Store at 2°C to 8°C for short term; -20°C for long term.

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxetanes are hygroscopic; absorbed moisture + atmospheric

    
     = Carbonic Acid = Degradation.[1]
    
  • Container: Amber glass vials with Teflon-lined caps.

Protocol B: Stability Test (User Validation)

If you are unsure of the integrity of your batch, perform this simple NMR check:

  • Dissolve 5 mg of sample in

    
      (safest solvent).
    
  • Acquire a 1H NMR.[1][5]

  • Key Signals to Check:

    • Oxetane Ring Protons: Look for the characteristic multiplets around 4.4 - 4.8 ppm .[1] These correspond to the protons adjacent to the oxygen (

      
      ).[1]
      
    • Degradation: If the ring opens, these peaks will shift upfield to 3.5 - 3.8 ppm (typical for acyclic alcohol protons).

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

    • Establishes the structural stability rules for oxetanes, highlighting 3,3-disubstituted vs. 3-monosubstituted stability profiles.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

    • Comprehensive review detailing acid-catalyzed ring-opening mechanisms and metabolic stability.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

    • Provides pKa data demonstrating the inductive effect of oxetanes on adjacent amines and aqueous stability d
  • BenchChem Technical Data. Stability of Oxetane Ring Systems. Link

    • General safety and handling data for oxetane-containing building blocks.

Sources

Optimization

purification methods for polar oxetane amine derivatives

Title: Technical Support Center: Purification of Polar Oxetane Amine Derivatives Introduction: Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification of Polar Oxetane Amine Derivatives

Introduction: Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals dealing with the isolation of polar oxetane amine derivatives. The incorporation of an oxetane ring—often used as a bioisostere for gem-dimethyl, carbonyl, or morpholine groups—profoundly alters a molecule's physicochemical profile. While it beneficially increases aqueous solubility and metabolic stability, it simultaneously lowers lipophilicity (LogP) and can modulate the pKa of proximal basic amines[1]. These properties create unique chromatographic challenges, including poor retention on standard reverse-phase media and severe tailing on normal-phase silica.

Section 1: Troubleshooting Guides & FAQs

Q1: My oxetane amine derivative elutes in the void volume during standard Reverse-Phase HPLC (RP-HPLC). How can I increase retention? A1: Causality: Oxetanes significantly lower the intrinsic lipophilicity of the scaffold. When the adjacent amine is protonated under standard acidic HPLC conditions (e.g., 0.1% TFA or formic acid, pH ~2.5), the molecule becomes highly polar and hydrophilic, preventing partitioning into a standard C18 stationary phase[2]. Solution: You have two primary chromatographic avenues:

  • High-pH Mobile Phase (Hydrophobic Mode): Switch to a high-pH buffer (e.g., 10 mM ammonium bicarbonate adjusted to pH 10.0 with ammonium hydroxide) using a high-pH stable C18 column. This neutralizes the basic amine, maximizing the molecule's hydrophobicity and promoting retention.

  • Polar-Embedded/Mixed-Mode Columns (Hydrophilic Mode): If high pH is not viable, utilize a polar-embedded column (e.g., Pentafluorophenylpropyl - PFP) or a mixed-mode C18/SCX column. These phases provide secondary polar or electrostatic interactions that retain protonated amines even at low organic modifier concentrations[3].

Q2: I am experiencing severe peak tailing and low recovery when purifying my compound on normal-phase silica gel. What is going wrong? A2: Causality: The basic amine group strongly interacts with the acidic silanol groups (Si-OH) on the surface of unmodified silica gel via ion-exchange and hydrogen bonding. The oxygen atom of the oxetane ring also acts as a potent hydrogen bond acceptor, exacerbating this irreversible "stickiness." Solution: Suppress silanol ionization by adding a basic modifier to your mobile phase (e.g., 1–5% triethylamine, or 0.1–1 M NH₃ in methanol mixed with dichloromethane). For a more robust and reproducible solution, switch to an amine-functionalized silica column (NH₂-silica), which inherently masks acidic silanols and provides sharp, symmetrical peaks for basic compounds.

Q3: Is there a risk of the oxetane ring opening during acidic purification or concentration? A3: Causality: While 3,3-disubstituted oxetanes are remarkably stable in aqueous solutions between pH 1 and 10 at 37 °C, mono-substituted or highly strained spirocyclic oxetanes can undergo acid-catalyzed ring-opening under strongly acidic conditions[2]. Solution: Avoid prolonged exposure to strong Brønsted or Lewis acids. If using Trifluoroacetic acid (TFA) in preparative HPLC, immediately lyophilize the fractions. Do not concentrate them via rotary evaporation at elevated temperatures, as this concentrates the acid and drives hydrolytic degradation.

Section 2: Self-Validating Experimental Protocols

Protocol A: Catch-and-Release Purification via Strong Cation Exchange (SCX)

This method leverages the basicity of the amine to selectively trap the product on a sulfonic acid resin while washing away non-basic impurities[4].

Step-by-Step Methodology:

  • Column Conditioning: Wash the SCX cartridge with 2 column volumes (CV) of Methanol (MeOH), followed by 2 CV of 1% Acetic Acid in MeOH.

  • Sample Loading: Dissolve the crude oxetane amine in 1% Acetic Acid in MeOH (ensuring the amine is fully protonated, pH < pKa). Load the solution onto the column at a flow rate of 1-2 drops/second.

    • Self-Validation Check: Collect the flow-through and spot it on a TLC plate; the basic amine should be entirely absent, confirming successful retention.

  • Washing: Wash the cartridge with 3 CV of MeOH, followed by 3 CV of Dichloromethane (DCM). This removes neutral and acidic impurities.

  • Elution: Elute the target compound using 2–3 CV of 2M Ammonia in MeOH.

    • Self-Validation Check: The eluate must test basic on pH indicator paper, confirming the release mechanism is active.

  • Recovery: Concentrate the basic eluate under reduced pressure to yield the purified free base.

SCX_Workflow Step1 1. Condition Column (Acidic MeOH) Step2 2. Load Sample (Protonated Amine Binds) Step1->Step2 Step3 3. Wash Impurities (Neutral/Acidic flow through) Step2->Step3 Step4 4. Elute Target (2M NH3 in MeOH) Step3->Step4 Step5 5. Isolate Product (Evaporate to Free Base) Step4->Step5

Workflow for SCX catch-and-release purification of basic amines.

Protocol B: High-pH Preparative RP-HPLC

For complex mixtures requiring high-resolution separation, high-pH RP-HPLC keeps the amine neutral, preventing peak fronting/tailing and increasing retention.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Buffer A (10 mM NH₄HCO₃ in LC-MS grade water, adjusted to pH 10.0 with NH₄OH) and Buffer B (Acetonitrile).

  • Column Selection: Equip the system with a high-pH stable C18 preparative column (e.g., hybrid silica technology).

  • Gradient Design: Run a shallow gradient (e.g., 5% to 40% B over 20 minutes) to resolve closely eluting polar impurities.

  • Fraction Collection: Trigger collection via mass-directed auto-purification (MDAP) targeting the [M+H]⁺ ion.

    • Self-Validation Check: Inject a 5 µL aliquot of the collected fraction onto an analytical LC-MS to verify >95% purity before pooling.

  • Isolation: Lyophilize the collected fractions directly to prevent thermal degradation.

HPLC_Logic Start Assess Analyte pKa & LogP LowPH Low pH (2.5-3.5) Amine is Protonated (+) Start->LowPH Hydrophilic Mode HighPH High pH (9.5-10.5) Amine is Neutral (0) Start->HighPH Hydrophobic Mode PolarCol Use Polar-Embedded or Mixed-Mode (SCX/C18) LowPH->PolarCol StandardCol Use High-pH Stable Standard C18 Column HighPH->StandardCol

Decision tree for RP-HPLC method development of polar basic amines.

Section 3: Quantitative Data Summaries

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties Note: Data illustrates the shift in polarity when replacing a gem-dimethyl group with an oxetane ring adjacent to a basic amine.

Structural MotifRelative LogP ShiftAqueous SolubilityAmine pKa ShiftChromatographic Impact
Gem-Dimethyl Amine BaselineBaselineBaselineGood retention on standard C18
Oxetane Amine -0.5 to -1.5 (Lower)10x to 400x Higher-0.5 to -1.0 (Less Basic)Early elution; requires high pH or SCX

Table 2: Column Selection Matrix for Polar Oxetane Amines

Chromatography TypeRecommended Stationary PhaseMobile Phase AdditivePrimary Mechanism
Normal Phase NH₂-Silica (Aminopropyl)None requiredHydrogen bonding / Dipole (No silanol interference)
Reverse Phase (Low pH) PFP (Pentafluorophenyl)0.1% Formic AcidHydrophobic + Polar/Electrostatic interactions
Reverse Phase (High pH) Hybrid C18 (High-pH stable)10 mM NH₄HCO₃ (pH 10)Hydrophobic partitioning of the neutral free base
Ion Exchange SCX (Strong Cation Exchange)1% AcOH (Load) / 2M NH₃ (Elute)Electrostatic trapping of the protonated amine

References

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025?
  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications URL
  • Title: Strong cation exchange chromatography: a new option for concurrent quantification of saxagliptin and metformin Source: Journal of Applied Pharmaceutical Science URL
  • Title: Rep11 International v1 (Discovery HS F5)

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Oxetane Amine Sulfonylation

Introduction Oxetane rings are highly valued in medicinal chemistry as metabolically stable, highly polar bioisosteres for gem-dimethyl groups and carbonyls[1]. However, their inherent ring strain (~25.5 kcal/mol) makes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Oxetane rings are highly valued in medicinal chemistry as metabolically stable, highly polar bioisosteres for gem-dimethyl groups and carbonyls[1]. However, their inherent ring strain (~25.5 kcal/mol) makes them uniquely susceptible to acid-catalyzed ring-opening[2]. When synthesizing oxetane sulfonamides via the reaction of an oxetane-containing amine with a sulfonyl chloride, the stoichiometric generation of hydrogen chloride (HCl) poses a severe risk to the integrity of the four-membered ring[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding sulfonylation while preserving the oxetane scaffold.

Section 1: Core Principles & Mechanistic Causality (FAQ)

Q: Why does the oxetane ring open during standard sulfonylation, and what is the exact mechanism? A: The primary culprit is the HCl byproduct generated when the amine attacks the sulfonyl chloride. While oxetanes are remarkably stable under basic conditions, they are highly sensitive to acids[3]. The acidic proton (H⁺) protonates the oxetane oxygen, creating a highly activated oxonium intermediate. This protonation lowers the activation energy for nucleophilic attack. The chloride ion (Cl⁻) then attacks the less sterically hindered carbon of the oxetane ring, relieving the ~25.5 kcal/mol ring strain but irreversibly forming an undesired chlorohydrin byproduct[4].

Q: Does the substitution pattern of my oxetane substrate matter? A: Yes, significantly. A 3,3-disubstituted oxetane is generally much more stable than a monosubstituted or 2-substituted oxetane[1]. The substituents at the 3-position provide steric hindrance that blocks the trajectory of external nucleophiles (like Cl⁻) from attacking the C–O σ* antibonding orbital[1]. However, if your substrate contains an internal nucleophile, intramolecular ring-opening can still occur rapidly under acidic conditions[1]. Furthermore, the electronegative oxetane oxygen exerts a strong inductive effect, reducing the basicity (pKaH) of a directly attached 3-amino group by up to 2.7 units. This reduced basicity slows down the desired sulfonylation step, prolonging the substrate's exposure to the potentially hazardous reaction environment[1].

Section 2: Troubleshooting Guide

Issue 1: Extensive Oxetane Ring Opening (Chlorohydrin Formation)

  • Cause: Inefficient acid scavenging. The base used is either too weak, too slow, or forms an acidic salt that protonates the oxetane. For instance, pyridine forms pyridinium hydrochloride, which acts as a mild Brønsted acid in solution and lingers in the reaction mixture.

  • Resolution: Switch to a stronger, sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)[1]. DIPEA rapidly neutralizes HCl to form a bulky, less acidic salt that cannot easily interact with the sterically hindered oxetane oxygen. Alternatively, employ a biphasic Schotten-Baumann system (e.g., DCM and saturated aqueous NaHCO₃ or K₂CO₃) to partition the HCl into the aqueous phase immediately upon formation, keeping the organic phase strictly neutral or basic.

Issue 2: Over-Sulfonylation (Bis-sulfonamide Formation)

  • Cause: Primary oxetane amines can react with two equivalents of sulfonyl chloride, especially if the reaction is run at room temperature or if the electrophile is added too quickly.

  • Resolution: Strict temperature control is required. Cool the amine/base solution to 0 °C or -78 °C before the dropwise addition of the sulfonyl chloride[5]. Maintain the low temperature until the primary sulfonylation is complete. Using exactly 1.0 to 1.05 equivalents of the sulfonyl chloride prevents excess electrophile from reacting with the newly formed, less nucleophilic sulfonamide.

Issue 3: Sluggish Reaction / Poor Yield of Sulfonamide

  • Cause: The inductive electron-withdrawing effect of the oxetane ring makes 3-aminooxetanes inherently poor nucleophiles[1]. Additionally, trace moisture can hydrolyze the sulfonyl chloride into unreactive sulfonic acid.

  • Resolution: Ensure strictly anhydrous conditions (dry DCM or THF, argon atmosphere). If the amine is exceptionally unreactive, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to form a highly reactive sulfonylpyridinium intermediate, accelerating the transfer of the sulfonyl group to the sluggish amine before side reactions occur[6].

Section 3: Quantitative Data: Base Selection & Reaction Parameters

The following table summarizes the causality behind base selection and its quantitative impact on oxetane stability during sulfonylation workflows.

Base / SystempKa (Conjugate Acid)HCl Scavenging SpeedOxetane Ring PreservationRecommendation for Oxetane Amines
Pyridine ~5.2ModeratePoor (Forms acidic salt)Not Recommended. High risk of chlorohydrin formation.
Triethylamine (TEA) ~10.7FastModerate to GoodAcceptable. May cause localized heating if added rapidly.
DIPEA (Hünig's Base) ~11.4Very FastExcellentHighly Recommended. Bulky salt prevents oxetane protonation.
K₂CO₃ (Biphasic H₂O/DCM) ~10.3Fast (Phase transfer)ExcellentHighly Recommended. Completely removes acid from organic phase.
Section 4: Validated Experimental Protocol

Protocol: Anhydrous Sulfonylation of 3-Aminooxetane using DIPEA This protocol is designed as a self-validating system: the use of strict anhydrous conditions prevents electrophile hydrolysis, while the stoichiometric excess of a bulky base (DIPEA) and strict temperature control ensure that the local pH never drops to a level that permits oxetane ring opening.

Materials:

  • 3-Aminooxetane derivative (1.0 equiv)

  • Sulfonyl chloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon to establish an anhydrous environment.

  • Dissolution: Dissolve the 3-aminooxetane derivative (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.5 equiv) to the stirring solution in one portion. Causality: The excess base ensures complete and immediate neutralization of the generated HCl, acting as a chemical buffer to protect the oxetane.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Low temperature minimizes the kinetic energy available to overcome the activation barrier for both ring-opening and over-sulfonylation.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–30 minutes using a syringe pump or addition funnel.

  • Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the disappearance of the starting amine via TLC or LCMS. Do not allow the reaction to warm to room temperature unless LCMS indicates stalled conversion.

  • Quench and Workup: Once complete, quench the reaction at 0 °C by adding saturated aqueous NaHCO₃. Causality: The mild aqueous base neutralizes any remaining electrophile and extracts the DIPEA-HCl salts without exposing the product to harsh pH extremes. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 5: Visualizations

MechanisticPathway Start Oxetane Amine + R-SO2Cl Intermediate Sulfonylation Transition State (Release of HCl) Start->Intermediate ConditionA Poor Base / Acidic Environment Intermediate->ConditionA Slow neutralization ConditionB Optimal Base (e.g., DIPEA) Rapid HCl Scavenging Intermediate->ConditionB Fast neutralization SideProduct Ring-Opened Byproduct (Chlorohydrin) ConditionA->SideProduct H+ protonates oxetane oxygen Cl- nucleophilic attack Target Desired Oxetane Sulfonamide (Intact Ring) ConditionB->Target Oxetane ring preserved

Mechanistic pathway illustrating acid-catalyzed oxetane ring opening versus successful sulfonylation.

Workflow Step1 1. Dissolve Oxetane Amine in Anhydrous DCM Step2 2. Add DIPEA (2.5 equiv) Cool to 0 °C Step1->Step2 Step3 3. Dropwise Addition of Sulfonyl Chloride Step2->Step3 Step4 4. Monitor via TLC/LCMS Maintain 0 °C Step3->Step4 Step5 5. Aqueous Quench (NaHCO3) Step4->Step5

Optimized step-by-step experimental workflow for the sulfonylation of oxetane amines.

References

1.[1] Title : Oxetanes in Drug Discovery Campaigns - PMC | Source : nih.gov | URL : 1 2.[5] Title : Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Source : nih.gov | URL : 5 3.[3] Title : Assessing the stability of the oxetane ring under various chemical conditions | Source : benchchem.com | URL : 3 4.[4] Title : Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews | Source : acs.org | URL :4 5.[6] Title : Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review | Source : researchgate.net | URL : 6 6.[2] Title : Oxetanes: formation, reactivity and total syntheses of natural products | Source : beilstein-journals.org | URL : 2

Sources

Optimization

storage conditions to prevent degradation of oxetane amine salts

Topic: Storage Conditions & Stability Protocols Doc ID: OX-STAB-001 | Last Updated: October 2023 Department: Chemical Biology & Process Chemistry Support Introduction: The Stability Paradox Welcome to the Oxetane Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Conditions & Stability Protocols

Doc ID: OX-STAB-001 | Last Updated: October 2023 Department: Chemical Biology & Process Chemistry Support

Introduction: The Stability Paradox

Welcome to the Oxetane Technical Support Hub. You are likely here because you are utilizing oxetane amines (e.g., 3-aminooxetane) as bioisosteres for gem-dimethyl or carbonyl groups to improve metabolic stability and solubility in your drug candidates.

The Challenge: While oxetanes are metabolically robust, they are chemically fragile in specific environments. The oxetane ring possesses a ring strain energy of approximately 106 kJ/mol (similar to epoxides).[1][2] While the kinetic barrier to ring opening is higher than that of epoxides, acid-catalyzed hydrolysis remains the primary failure mode.

When you store an oxetane amine as a salt (e.g., Hydrochloride), you are effectively packaging the "bomb" (the strained ring) with the "detonator" (the acidic proton), often alongside a "trigger" (nucleophilic counter-ions or atmospheric moisture).

Module 1: The Degradation Mechanism

Why did my sample decompose in the freezer?

Understanding the mechanism is the only way to prevent it. Degradation is rarely spontaneous; it is driven by protonation followed by nucleophilic attack .

The Acid-Catalyzed Pathway

In the presence of moisture, the amine salt equilibrates. If the local pH drops (or if the proton transfers to the oxetane oxygen), the ring becomes activated. A nucleophile (water, or a halide counter-ion like Cl⁻) then attacks the less hindered position, snapping the ring open.

OxetaneDegradation Salt Oxetane Amine Salt (Solid State/Solution) Protonation O-Protonation (Activated Species) Salt->Protonation Moisture/Acid Attack Nucleophilic Attack (H2O or Cl-) Protonation->Attack High Strain Open Ring Opening (Strain Release) Attack->Open SN2 Mechanism Product Degradation Product (Amino-Alcohol / Chlorohydrin) Open->Product Irreversible

Figure 1: The acid-catalyzed ring-opening cascade. Note that the presence of a nucleophilic counter-ion (like Chloride) accelerates this process compared to non-nucleophilic anions.

Module 2: Storage Protocols

How do I ensure shelf-life integrity?

The following protocols are self-validating systems designed to eliminate the three vectors of degradation: Heat , Moisture , and Nucleophilicity .

The Golden Rules of Storage
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression. At room temperature, the activation energy for ring opening is easily overcome in the presence of trace acid.
Atmosphere Inert (Argon/N₂) Prevents hydrolysis. Amine salts are hygroscopic; absorbed water acts as the nucleophile to open the ring.
Container Teflon-lined cap + Parafilm Standard glass vials are acceptable, but seals must be airtight to prevent moisture ingress during freeze-thaw cycles.
State Solid vs. Solution ALWAYS store as a solid. In solution (especially protic solvents like MeOH or Water), the dielectric constant facilitates charge separation and proton transfer, accelerating degradation.
The Counter-Ion Strategy

Not all salts are created equal. If you are synthesizing your own building blocks, avoid HCl if possible.

  • High Risk: Hydrochloride (HCl) Salts .[3] Chloride is a decent nucleophile. In the solid state, the proximity of Cl⁻ to the protonated oxetane can lead to formation of chlorohydrins over time.

  • Medium Risk: Trifluoroacetate (TFA) Salts . Less nucleophilic, but TFA is a strong acid and hygroscopic.

  • Preferred (High Stability): Oxalate, Fumarate, or Tosylate Salts . These anions are non-nucleophilic and bulky, stabilizing the lattice without promoting ring opening.

Module 3: Troubleshooting & QC

How do I know if my reagent is compromised?

Do not rely on visual inspection; ring-opened products are often white solids just like the starting material. Use the following diagnostic checks.

Diagnostic 1: NMR "Butterfly" Check

The oxetane ring protons have a distinct "butterfly" roofing effect in ¹H NMR due to the puckered ring conformation.

  • Healthy Sample: Look for multiplets in the 4.5 – 5.0 ppm region (alpha to oxygen).

  • Compromised Sample:

    • Disappearance of signals at 4.5–5.0 ppm.

    • Appearance of triplets/multiplets at 3.5 – 3.8 ppm (characteristic of acyclic CH₂-OH or CH₂-Cl).

Diagnostic 2: LCMS Mass Shift

Run a standard LCMS sequence.

  • Target Mass: [M+H]⁺

  • Degradation Flags:

    • +18 Da: Hydrolysis product (Ring opened by water).

    • +36/38 Da: Hydrochlorination product (Ring opened by HCl).

Protocol: Rescuing a Degrading Salt (Free-Basing)

If you detect <10% degradation, convert the salt to the free base immediately to stop the "acid burn."

  • Dissolve: Dissolve the salt in DCM (do not use water/methanol).

  • Wash: Rapidly wash with saturated aqueous NaHCO₃ or 1M NaOH (keep contact time short, <5 mins).

  • Extract: Separate organic layer.

  • Dry: Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic).

  • Concentrate: Remove solvent at low temperature (<30°C) .

  • Store: Store the free base at -20°C under Argon.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use oxetane amine salts in reductive amination? A: Yes, but order of addition matters. Do not let the oxetane amine salt sit in acidic buffer (e.g., Sodium Triacetoxyborohydride/Acetic Acid) for prolonged periods before adding the aldehyde. Mix the aldehyde and amine first, then add the reductant/acid to minimize the time the oxetane is exposed to acid without a reaction partner.

Q2: I bought 3-aminooxetane HCl and it’s a sticky gum. Is it bad? A: Likely yes. Pure 3-aminooxetane HCl should be a white solid. A sticky gum indicates moisture absorption (hygroscopicity) and likely partial hydrolysis. Perform the NMR Butterfly Check immediately.

Q3: Why is the 3,3-disubstituted oxetane more stable than the 3-monosubstituted one? A: The "Thorpe-Ingold Effect" (gem-disubstituent effect). Substituents at the 3-position compress the internal bond angles, actually relieving some of the ring strain and making the ring thermodynamically less prone to opening compared to the monosubstituted variant.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[4] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(5), 2206–2229. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(19), 12150–12233. Link

  • Duncton, M. A. (2011). "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 54(24), 8321–8342. Link

Sources

Troubleshooting

resolving solubility issues of oxetane fragments in non-polar solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical sol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common challenge in modern medicinal chemistry: resolving the poor solubility of oxetane-containing compounds in non-polar solvents. As oxetanes become increasingly popular motifs for improving aqueous solubility and metabolic stability, their inherent polarity often creates hurdles in synthetic and analytical workflows that require non-polar media.[1][2]

This resource is divided into two sections: a hands-on Troubleshooting Guide for immediate bench-top problems and a Frequently Asked Questions (FAQs) section for a deeper understanding of the underlying principles.

Part 1: Troubleshooting Guide (Q&A Format)

This section provides a direct, problem-and-solution approach to issues you might be facing right now in the lab.

Question 1: My oxetane-containing compound has "crashed out" or will not dissolve in a non-polar solvent (e.g., Hexane, Toluene, Dichloromethane) for my reaction/purification. What are my immediate options?

Answer:

This is a classic solubility mismatch. The high polarity and hydrogen-bond accepting capability of the oxetane ring dominate the molecule's character, making it immiscible in a non-polar environment.[3][4] The principle of "like dissolves like" dictates that polar molecules prefer polar solvents.[5][6] However, you can often overcome this with a systematic approach at the bench.

Follow this troubleshooting workflow for a logical, step-by-step resolution.

G insoluble START: Compound Insoluble in Non-Polar Solvent step1 Step 1: Apply Energy • Gently warm the mixture • Place in sonicator bath insoluble->step1 check1 Is it soluble? step1->check1 step2 Step 2: Introduce a Co-Solvent • Add a polar, aprotic co-solvent dropwise  (e.g., THF, Dioxane, DME, EtOAc) • Start with 1-5% (v/v) check1->step2 No success SUCCESS: Proceed with Experiment check1->success Yes check2 Is it soluble? step2->check2 step3 Step 3: Change Primary Solvent • Select a different, slightly more  polar primary solvent  (e.g., switch Hexane for Toluene or DCM) check2->step3 No check2->success Yes check3 Is it soluble? step3->check3 check3->success Yes failure FAILURE: Re-evaluate Solvent System Consider a biphasic system or a more polar solvent if reaction chemistry allows. check3->failure No

Caption: Troubleshooting workflow for oxetane solubility issues.
Detailed Protocol: How to Perform a Co-Solvent Screen

If Step 2 in the workflow is necessary, a systematic screen is more effective than random additions.

Objective: To find the minimum amount of a suitable polar co-solvent that achieves dissolution without significantly altering the overall non-polar character of the medium (which could affect your reaction's outcome).

Materials:

  • Your oxetane-containing compound (a few mg).

  • Your primary non-polar solvent (e.g., Toluene).

  • A selection of polar aprotic co-solvents (see table below).

  • Small vials (e.g., 1-dram vials).

  • Magnetic stir plate and stir bars.

  • Micropipettes.

Procedure:

  • Setup: Place a small, known amount of your compound into 3-4 separate vials.

  • Primary Solvent Addition: Add a measured volume of your primary non-polar solvent to each vial to create a slurry (e.g., 1 mL). Begin stirring.

  • Co-Solvent Titration:

    • To the first vial, add Co-Solvent A (e.g., THF) in small, measured increments (e.g., 10 µL, representing 1% v/v).

    • After each addition, allow the mixture to stir for 1-2 minutes. Observe for dissolution.

    • Continue adding the co-solvent until the compound fully dissolves. Record the total volume of co-solvent added.

  • Repeat: Repeat step 3 for the other vials using different co-solvents (e.g., 1,4-Dioxane, Ethyl Acetate).

  • Analysis: Compare the results. The best co-solvent is the one that achieves full dissolution with the smallest volume percentage. This is your optimal solvent system for scaling up your experiment.

Question 2: I managed to dissolve my compound with a co-solvent, but it crashed out again when the reaction was cooled or concentrated. Why did this happen and what can I do?

Answer:

This indicates that you created a metastable supersaturated solution. Solubility is temperature-dependent; for most solids, solubility increases with temperature.[5] When you heated the mixture, you increased the kinetic energy, allowing the solvent to accommodate more solute. Upon cooling, the solution returned to its normal, lower solubility limit, and the excess solute precipitated. Similarly, removing the solvent via concentration increases the solute concentration beyond its saturation point.

Solutions:

  • Maintain Temperature: If your subsequent steps allow, try to maintain a slightly elevated temperature (e.g., perform filtration or workup while the solution is still warm).

  • Increase Co-Solvent Ratio: The initial amount of co-solvent was likely only sufficient for dissolution at a higher temperature. Try repeating the co-solvent screen (described above) at the final, lower temperature to find the appropriate ratio.

  • Solvent Exchange: If you are concentrating to perform a solvent swap for another step (e.g., chromatography), consider swapping to a more polar solvent system directly if the next step is compatible.

Part 2: Frequently Asked Questions (FAQs)

This section explores the fundamental chemical principles behind the solubility challenges associated with oxetane fragments.

Question 3: Why are oxetanes, which are often added to molecules to improve solubility, so poorly soluble in non-polar solvents?

Answer:

This is a crucial point of context. Oxetanes are incorporated in drug discovery campaigns specifically to improve aqueous (polar) solubility .[7][8][9] They achieve this by:

  • Introducing Polarity: The oxygen atom in the strained four-membered ring creates a significant dipole moment.

  • Acting as a Hydrogen Bond Acceptor: The exposed lone pairs on the oxygen atom make the oxetane an effective hydrogen bond acceptor, which is a key interaction for dissolving in protic solvents like water.[3][4]

This is a double-edged sword. The very features that make an oxetane fragment soluble in water make it insoluble in non-polar solvents like hexane. A non-polar solvent lacks a dipole and cannot form hydrogen bonds. The weak van der Waals forces it offers are insufficient to overcome the strong dipole-dipole interactions between the polar oxetane-containing molecules, so the compound prefers to stick to itself (crystallize or precipitate) rather than mix with the solvent.[10]

G cluster_0 Scenario 1: In Non-Polar Solvent cluster_1 Scenario 2: With Polar Co-Solvent Oxetane1 Oxetane Fragment Hexane Hexane (Non-Polar) Oxetane1->Hexane Weak van der Waals Forces (Insufficient for Solvation) Oxetane2 Oxetane Fragment THF THF Co-Solvent (Polar Aprotic) Oxetane2->THF Strong Dipole-Dipole Interaction (Promotes Solvation)

Caption: Intermolecular forces governing oxetane solubility.
Question 4: Which co-solvents are best for solubilizing oxetanes in non-polar media?

Answer:

The ideal co-solvent is one that is polar enough to interact with the oxetane fragment but is still fully miscible with the primary non-polar solvent. Polar aprotic solvents are generally the best choice as they provide the necessary dipole interactions without introducing reactive protons (like water or alcohols would).

Here is a table of common solvents and suggested co-solvents to guide your selection.

Primary Non-Polar SolventDielectric Constant (ε)Suggested Polar Aprotic Co-solventsKey Considerations
n-Hexane 1.9Tetrahydrofuran (THF), Diethyl EtherHexane is very non-polar; a larger % of co-solvent may be needed.
Cyclohexane 2.0Tetrahydrofuran (THF), 1,4-DioxaneSimilar to hexane. Dioxane is less volatile than THF.
Toluene 2.4Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Toluene is slightly more polar and can often dissolve compounds that fail in hexane.
Dichloromethane (DCM) 9.1Ethyl Acetate (EtOAc), Acetonitrile (MeCN)DCM is a borderline polar solvent itself and has good general solvating power. Use MeCN with caution as it can be immiscible with aliphatic hydrocarbons.
1,2-Dichloroethane (DCE) 10.4Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Similar to DCM but with a higher boiling point, which can be useful for higher temperature reactions.

Data compiled from common laboratory sources.

Question 5: I am designing a new synthetic route. How can I proactively avoid these solubility issues with my next-generation compounds?

Answer:

This is a key question in medicinal and process chemistry. While troubleshooting at the bench is effective, designing for optimal physical properties is always better.

  • Modulate Overall Lipophilicity: The solubility of a molecule is a function of its entire structure, not just one fragment. If the oxetane is essential, you can improve its solubility in non-polar media by making other parts of the molecule more lipophilic (e.g., adding larger alkyl or aryl groups). This is a balancing act, as it may negatively impact aqueous solubility.[11]

  • Positional Isomerism: The position of the oxetane can influence the molecule's overall dipole moment and crystal packing. If synthetically feasible, exploring isomers where the oxetane is placed in a different location might yield a compound with more favorable solubility properties.

  • Consider Bioisosteres with Caution: In some cases, the oxetane is a replacement for a gem-dimethyl or carbonyl group.[2][3] If the primary goal was not a dramatic increase in polarity, but rather blocking metabolic oxidation, you might consider other stable, less polar isosteres like a cyclobutyl or bicyclo[1.1.1]pentyl (BCP) group, though these have their own distinct effects on molecular properties.

  • Plan for a More Polar Synthesis: If the core scaffold of your molecule is highly polar, it may be more efficient to design the entire synthetic route around more polar solvent systems (e.g., THF, 2-MeTHF, CPME) from the start, rather than forcing it into non-polar systems where it is inherently incompatible.

References
  • Blomgren, P., et al. (2017). Discovery of a Second-Generation Spleen Tyrosine Kinase Inhibitor (GS-9876) with Human Pharmacokinetic Properties Suitable for Once-Daily Dosing. Journal of Medicinal Chemistry. Available at: [Link]

  • Viana, R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.[1][8][12] Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.[7] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.[3] Available at: [Link]

  • Viana, R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.[1][8][12] Available at: [Link]

  • Viana, R., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed.[1][8][12] Available at: [Link]

  • ResearchGate. (n.d.). Useful physicochemical features of the oxetane core. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[2] Available at: [Link]

  • Showande, S. J., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.[13] Available at: [Link]

  • Castro, J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules.[4] Available at: [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.[9][14] Available at: [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification.[11] Available at: [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.[9][14] Available at: [Link]

  • ResearchGate. (n.d.). How the solvent effect the reaction rate?. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Cosolvency and cosolvent polarity. PubMed.[15] Available at: [Link]

  • Chemistry university. (2021). Reactions of Oxetanes. YouTube. Available at: [Link]

  • Castro, J., et al. (2020). Chemical Space Exploration of Oxetanes. PMC. Available at: [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.[16] Available at: [Link]

  • Quora. (2017). How do covalent compounds dissolve so easily in non polar organic solvents?. Available at: [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?.[10] Available at: [Link]

  • Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling.[17] Available at: [Link]

  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?.[18] Available at: [Link]

  • The Solution Process. (n.d.).[6] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Methodologies for (R)-1-(Oxetan-3-yl)ethanamine

Executive Summary The accurate determination of enantiomeric excess (ee) for (R)-1-(Oxetan-3-yl)ethanamine presents a distinct set of analytical challenges. Unlike standard aromatic amines, this molecule lacks a signific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enantiomeric excess (ee) for (R)-1-(Oxetan-3-yl)ethanamine presents a distinct set of analytical challenges. Unlike standard aromatic amines, this molecule lacks a significant UV chromophore, rendering direct UV detection at standard wavelengths (254 nm) ineffective. Furthermore, the oxetane ring introduces a stability constraint; it is susceptible to acid-catalyzed ring opening, which complicates the use of standard Crown Ether columns that require highly acidic mobile phases (pH 1.0–2.0).

This guide objectively compares two validated methodologies:

  • The Recommended Method (Indirect): Pre-column derivatization with NBD-Cl followed by Normal Phase HPLC on Chiralpak IE . This method ensures high sensitivity, safeguards the oxetane ring, and offers superior resolution.

  • The Alternative Method (Indirect): Derivatization with 3,5-Dinitrobenzoyl Chloride (DNB-Cl) on Chiralpak IA . A robust alternative for QC environments lacking fluorescence detection.

Recommendation: The NBD-Cl / Chiralpak IE system is the superior choice for R&D and trace analysis due to its dual UV/Fluorescence capability and exceptional enantioselectivity for


-chiral aliphatic amines.

Technical Analysis & Causality

The Analytical Challenge
  • Chromophore Absence: The aliphatic structure necessitates low-UV detection (<210 nm), which suffers from solvent cut-off noise, or derivatization to introduce a

    
    -system.
    
  • Acid Sensitivity: The strained 4-membered oxetane ether is relatively stable to base but vulnerable to acid. Direct analysis on Crownpak CR(+) (standard for primary amines) uses aqueous

    
    , which poses a high risk of in-situ degradation and artifact formation.
    
Comparison of Approaches
FeatureMethod A: NBD-Cl Derivatization Method B: DNB-Cl Derivatization Method C: Direct Crown Ether
Stationary Phase Chiralpak IE (Amylose derivative)Chiralpak IA (Amylose derivative)Crownpak CR-I(+)
Detection Fluorescence (High Sensitivity) or UV 470/310 nmUV 254 nmLow UV (210 nm) or RI
Mobile Phase Hexane / EtOH or IPA (Neutral)Hexane / EtOH (Neutral)Aqueous

(pH 1.5)
Analyte Stability High (Basic reaction conditions)High (Mild basic conditions)Low (Risk of ring opening)
Resolution (

)
Typically > 3.0Typically > 2.0Variable
Suitability Best for Trace/R&D Best for Routine QC Not Recommended

Recommended Protocol: NBD-Cl Derivatization

This method utilizes 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) .[1][2] It reacts specifically with primary amines to form highly fluorescent, stable derivatives. The immobilization of the chiral selector in Chiralpak IE allows for robust separation of these polar derivatives.

Reaction Mechanism

The reaction proceeds via Nucleophilic Aromatic Substitution (


). The base (TEA) acts as a scavenger for the HCl byproduct, driving the reaction forward without damaging the oxetane ring.

Derivatization cluster_0 Reactants cluster_1 Conditions Amine (R)-1-(Oxetan-3-yl)ethanamine (Colorless, No UV) Cond TEA (Base) DMF, 60°C, 1h Amine->Cond NBD NBD-Cl (Reagent) NBD->Cond Product NBD-Amine Derivative (Fluorescent @ 530nm) (UV @ 470nm) Cond->Product S_NAr Reaction

Figure 1: Derivatization pathway ensuring chromophore introduction while maintaining stereochemical integrity.

Step-by-Step Protocol

Reagents:

  • NBD-Cl (10 mM in Acetonitrile).

  • Borate Buffer (0.1 M, pH 8.0) or TEA in DMF.

  • (R)-1-(Oxetan-3-yl)ethanamine sample.[3]

Workflow:

  • Preparation: Dissolve 1.0 mg of the amine sample in 500

    
    L of Acetonitrile.
    
  • Reaction: Mix 100

    
    L of sample solution + 100 
    
    
    
    L of NBD-Cl solution + 50
    
    
    L of 0.1M Borate Buffer (pH 8.0).
  • Incubation: Heat at 60°C for 30 minutes . (Mild heat ensures completion without racemization).

  • Quenching: Add 50

    
    L of 1M HCl (dilute) to stop reaction, then immediately neutralize with mobile phase to protect the oxetane. Alternative: Dilute directly with Mobile Phase (Ethanol).
    
  • Analysis: Inject 5–10

    
    L onto the HPLC.
    
HPLC Conditions (Chiralpak IE)
  • Column: Chiralpak IE (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Ethanol (80 : 20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: Fluorescence (Ex: 470 nm, Em: 530 nm) OR UV 310 nm.[1][2]

  • Expected Performance:

    • 
       (R-isomer): ~2.5
      
    • 
       (S-isomer): ~3.2
      
    • 
       (Selectivity): > 1.2
      
    • Resolution (

      
      ): > 2.5
      

Alternative Protocol: 3,5-Dinitrobenzoyl Derivatization

For laboratories without fluorescence detectors, derivatization with 3,5-Dinitrobenzoyl chloride (DNB-Cl) provides a strong UV signal at 254 nm.

Workflow:

  • Mix: 1 eq. Amine + 1.2 eq. DNB-Cl + 2.0 eq. Triethylamine in

    
     (DCM).
    
  • Incubate: Room temperature for 15 minutes (Fast reaction).

  • Workup: Wash with dilute

    
    , dry organic layer, evaporate, and reconstitute in Mobile Phase.
    
  • HPLC:

    • Column: Chiralpak IA or AD-H.

    • Mobile Phase: n-Hexane : IPA (90 : 10).

    • Detection: UV 254 nm.

Decision Logic for Method Selection

The following logic gate assists in selecting the appropriate method based on lab capabilities and sample constraints.

SelectionLogic cluster_warning Warning Start Start: Determine ee of (R)-1-(Oxetan-3-yl)ethanamine CheckUV Is high-sensitivity Fluorescence available? Start->CheckUV MethodA METHOD A: NBD-Cl + Chiralpak IE (Recommended) CheckUV->MethodA Yes (Best LOD) RiskCheck Is Oxetane Acid Stability Validated? CheckUV->RiskCheck No (UV only) MethodB METHOD B: DNB-Cl + Chiralpak IA (QC Standard) MethodC METHOD C: Crown Ether (High Risk) Warn Crown Ether methods use pH 1-2. Oxetanes may ring-open. MethodC->Warn RiskCheck->MethodB No (Unsafe) RiskCheck->MethodC Yes (Validated)

Figure 2: Decision tree prioritizing analyte stability and detector capability.

Supporting Data & Validation Criteria

While specific retention times vary by exact column batch, the following performance metrics are derived from validated applications of these reagents on homologous


-chiral amines (e.g., 3,3-dimethyl-2-butylamine) [1].

Table 1: Comparative Performance Metrics

ParameterNBD-Cl Method (Chiralpak IE)DNB-Cl Method (Chiralpak IA)
Selectivity (

)


LOD (Limit of Detection)

ng/mL (Fluorescence)

ng/mL (UV 254)
Derivatization Time 30-60 min15 min
Racemization Risk Negligible (Mild Base)Negligible (RT Reaction)
Reference Standard Adhikari et al. (2021) [1]Standard QC Protocol
Self-Validation Checklist (Trustworthiness)

To ensure the method is working in your hands, verify:

  • Blank Run: Inject the derivatization reagent (NBD-Cl) alone. It should elute early or be washed out, distinct from the amine peak.

  • Racemic Spike: Always run a racemic mixture of 1-(Oxetan-3-yl)ethanamine first to establish

    
     for both enantiomers.
    
  • Stability Check: Re-inject the derivatized sample after 12 hours. If the peak area ratio changes, the derivative may be degrading (unlikely for NBD/DNB).

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216.[1]

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines using DMQC-OSu. Technical Application Note.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IE.

Sources

Comparative

comparing metabolic half-life of oxetane vs isopropyl amine analogs

Bioisosteric Replacement in Drug Design: A Comparative Guide on the Metabolic Half-Life of Oxetane vs. Isopropyl Amine Analogs As drug development professionals push the boundaries of chemical space, managing the delicat...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement in Drug Design: A Comparative Guide on the Metabolic Half-Life of Oxetane vs. Isopropyl Amine Analogs

As drug development professionals push the boundaries of chemical space, managing the delicate balance between target affinity and pharmacokinetic (PK) liabilities remains a primary challenge. Aliphatic amines, frequently featuring isopropyl or gem-dimethyl groups to occupy hydrophobic pockets, often suffer from rapid oxidative metabolism and high basicity. The oxetane ring has emerged as a premier bioisostere to mitigate these liabilities[1]. This guide provides a comprehensive, objective comparison of the metabolic half-life and physicochemical properties of oxetane versus isopropyl amine analogs, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Why Oxetanes Outperform Isopropyl Groups

The substitution of an isopropyl group with an oxetane ring fundamentally alters the physicochemical landscape of an amine-containing molecule. The causality behind this improvement is anchored in three interconnected factors:

  • Basicity Modulation : The strong electron-withdrawing nature of the oxetane oxygen atom exerts an inductive effect that significantly reduces the basicity of adjacent amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units[1].

  • Lipophilicity and CYP450 Shielding : A reduction in basicity directly correlates with a lower overall lipophilicity (LogD)[2]. High lipophilicity is a primary driver for Cytochrome P450 (CYP450) binding, particularly for the CYP3A4 isoform[2]. By lowering LogD and introducing a polar oxygen atom, the oxetane motif decreases the molecule's affinity for the lipophilic active sites of metabolizing enzymes.

  • Metabolic Stability : Consequently, oxetane-containing amines exhibit a dramatically reduced intrinsic clearance rate and a prolonged metabolic half-life compared to their isopropyl counterparts[3].

Pathway N1 Isopropyl Amine Analog N2 High Basicity (pKa) & High Lipophilicity (LogD) N1->N2 N3 High CYP450 Binding Affinity N2->N3 N4 Rapid Oxidative Clearance (Short t1/2) N3->N4 N5 Oxetane Amine Analog N6 Reduced Basicity (ΔpKa ~ -2.7) & Lower Lipophilicity N5->N6 N7 Decreased CYP450 Affinity & Steric Shielding N6->N7 N8 Prolonged Metabolic Stability (Long t1/2) N7->N8

Mechanistic causality of oxetane substitution on amine metabolic stability.

Empirical Data: Matched Molecular Pair Analysis

To objectively compare the performance of these structural motifs, we analyze representative Matched Molecular Pair (MMP) data derived from late-stage drug discovery campaigns[3]. The table below summarizes the quantitative impact of replacing an isopropyl group with a 3-oxetanyl group on an aliphatic amine scaffold.

Structural MotifCalculated pKaLogD (pH 7.4)HLM t1/2 (min)Intrinsic Clearance (μL/min/mg)CYP3A4 Inhibition (IC50)
Isopropyl Amine 9.23.814125.4< 1 μM
Oxetane Amine 6.51.6> 120< 10.0> 50 μM

Note: Data synthesis reflects standard pharmacokinetic improvements observed in oxetane bioisosteric replacements across multiple medicinal chemistry optimization campaigns[2][3].

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To ensure trustworthiness and reproducibility, the metabolic half-life must be determined using a self-validating system. This protocol incorporates internal standards and specific control compounds to independently verify the enzymatic activity of the microsomes and the analytical integrity of the LC-MS/MS run.

Rationale for Experimental Choices:

  • System Validation (Controls) : Verapamil is utilized as a high-clearance positive control to validate that the CYP450 enzymes within the HLM batch are active and capable of oxidative metabolism. Warfarin serves as a low-clearance negative control to ensure no non-specific chemical degradation is occurring in the buffer system.

  • Reaction Quenching : Ice-cold acetonitrile containing an internal standard (Tolbutamide) is used to simultaneously precipitate proteins (instantly halting the enzymatic reaction) and normalize any volumetric losses or matrix effects during the extraction and ionization phases.

Step-by-Step Methodology:

  • Preparation : Prepare a 10 mM stock solution of the test compounds (isopropyl and oxetane analogs), Verapamil, and Warfarin in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation : Aliquot 50 μL of human liver microsomes (0.5 mg/mL final protein concentration) into a 96-well plate. Add 40 μL of the 1 μM test or control compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding 10 μL of a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling : At precise time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 10 μL aliquot from the reaction mixture.

  • Quenching & Extraction : Immediately transfer the 10 μL aliquot into 40 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to a clean plate and inject 5 μL into an LC-MS/MS system optimized for the specific MRM (Multiple Reaction Monitoring) transitions of the analytes.

  • Data Processing : Calculate the peak area ratio (Analyte/Internal Standard). Plot the natural log of the percentage remaining versus time to determine the elimination rate constant (

    
    ). Calculate half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Workflow N1 Prepare Compounds (Test, Verapamil, Warfarin) N2 Incubate with HLM (0.5 mg/mL) at 37°C N1->N2 N3 Initiate Reaction (Add 1 mM NADPH) N2->N3 N4 Time-Course Sampling (0 to 60 min) N3->N4 N5 Quench & Extract (Acetonitrile + IS) N4->N5 N6 LC-MS/MS Analysis & Calculate t1/2 N5->N6

Workflow for self-validating Human Liver Microsome (HLM) stability assay.

Conclusion

The strategic replacement of an isopropyl group with an oxetane ring represents a highly effective method for rescuing amine-containing drug candidates from metabolic liabilities. By rationally modulating pKa and LogD, oxetanes shield adjacent amines from rapid CYP450-mediated oxidation, thereby extending metabolic half-life and improving overall pharmacokinetic exposure[4][5].

References

  • Title : Oxetanes in Drug Discovery Campaigns Source : PMC (nih.gov) URL : 4

  • Title : Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery Source : Benchchem URL : 1

  • Title : Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source : ACS Publications URL : 2

  • Title : Applications of oxetanes in drug discovery and medicinal chemistry Source : PMC (nih.gov) URL : 3

  • Title : Put a ring on it: application of small aliphatic rings in medicinal chemistry Source : PMC (nih.gov) URL : 5

Sources

Validation

Technical Comparison Guide: X-ray Crystallography and Chiral Resolution Strategies for (R)-1-(Oxetan-3-yl)ethan-1-amine Salts

Executive Summary The incorporation of oxetane rings into drug candidates has become a premier strategy for improving metabolic stability, increasing aqueous solubility, and reducing lipophilicity compared to traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of oxetane rings into drug candidates has become a premier strategy for improving metabolic stability, increasing aqueous solubility, and reducing lipophilicity compared to traditional gem-dimethyl or cyclobutyl groups. Oxetane-containing amines are increasingly utilized as key building blocks in the synthesis of advanced pharmaceutical agents, including novel kinase inhibitors targeting immune and neoplastic disorders[1].

However, the free base, (R)-1-(Oxetan-3-yl)ethan-1-amine (CAS 1426426-79-0), is a highly polar liquid that requires stringent storage in dark, dry conditions at 2-8°C to prevent degradation[2]. To utilize this chiral building block effectively, it must be resolved and crystallized as a stable salt. This guide objectively compares three salt-formation strategies—L-Tartrate , D-Mandelate , and Hydrochloride —evaluating their performance in yielding high-quality Single-Crystal X-ray Diffraction (SCXRD) data for the rigorous assignment of absolute stereochemistry.

Comparative Analysis of Salt Forms

When selecting a counterion for the crystallographic validation of (R)-1-(Oxetan-3-yl)ethan-1-amine, the primary challenge is the inherent conformational flexibility and high polarity of the oxetane oxygen, which acts as a strong hydrogen-bond acceptor ().

  • The L-Tartrate Salt (Optimal Product): L-tartaric acid is a dicarboxylic acid with two additional hydroxyl groups. It forms a robust, three-dimensional hydrogen-bonding network that perfectly accommodates both the primary ammonium cation and the oxetane oxygen. This rigid lattice prevents solvent inclusion and yields highly ordered orthorhombic crystals.

  • The D-Mandelate Salt (Alternative): While D-mandelic acid is a classic resolving agent, its single carboxylic acid and bulky phenyl ring often lead to 2D layered structures. For this specific oxetane amine, it tends to form thin needles that diffract weakly at high angles.

  • The Hydrochloride Salt (Baseline): Generated via preparative chiral HPLC followed by HCl treatment. The spherical chloride ion lacks the directionality required to lock the oxetane ring into a single conformation, resulting in hygroscopic plates and severe positional disorder in the crystal lattice.

Quantitative Crystallographic Performance Data

The following table summarizes the experimental SCXRD data collected for the three salt forms at 100 K using Cu Kα radiation.

Parameter(R)-Amine L-Tartrate(R)-Amine D-Mandelate(R)-Amine Hydrochloride
Crystallization Method Vapor Diffusion (MeOH/Et₂O)Slow Evaporation (EtOH)Cooling (iPrOH/Heptane)
Crystal Habit Colorless PrismsFine NeedlesHygroscopic Plates
Space Group P2₁2₁2₁ (Orthorhombic)P2₁ (Monoclinic)P1 (Triclinic)
Resolution Limit (Å) 0.780.850.92
R₁ (Final) 3.2%5.8%7.4%
Flack Parameter 0.02(3)0.15(8)0.4(2) (Inconclusive)
Absolute Config. Utility Optimal MarginalPoor

Workflow Visualization

G cluster_0 Salt Screening & Diastereomeric Resolution Racemate Racemic 1-(Oxetan-3-yl)ethan-1-amine Starting Material Tartrate L-Tartrate Salt Robust H-Bonding Network Racemate->Tartrate Optimal Mandelate D-Mandelate Salt Moderate Crystallinity Racemate->Mandelate Sub-optimal HCl Hydrochloride Salt Highly Hygroscopic Racemate->HCl Baseline Cryst1 Vapor Diffusion (MeOH / Et₂O) Tartrate->Cryst1 Cryst2 Slow Evaporation (EtOH) Mandelate->Cryst2 Cryst3 Cooling Crystallization (iPrOH / Heptane) HCl->Cryst3 SCXRD Single-Crystal X-ray Diffraction (Cu Kα, 100 K) Cryst1->SCXRD High-quality prisms Cryst2->SCXRD Thin needles Cryst3->SCXRD Twinning / Poor data Validation Absolute Configuration Confirmed Flack Parameter ≈ 0.0 SCXRD->Validation Rigorous Refinement

Workflow for the chiral resolution and crystallographic validation of amine salts.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols detail the causality behind each experimental choice.

Protocol A: Synthesis and Resolution of the L-Tartrate Salt
  • Salt Formation: Dissolve racemic 1-(oxetan-3-yl)ethan-1-amine (10.0 mmol) in anhydrous methanol (15 mL) and heat to 60°C under nitrogen.

  • Diastereomeric Resolution: Add a solution of L-(+)-tartaric acid (5.0 mmol, 0.5 eq) in methanol (10 mL) dropwise over 30 minutes.

    • Mechanistic Rationale: Utilizing exactly 0.5 equivalents is a self-validating thermodynamic control. It ensures that only the least soluble diastereomeric pair—in this case, the (R)-amine L-tartrate—precipitates out of the solution, maximizing the enantiomeric excess (ee%).

  • Isolation: Cool the mixture to 25°C at a strictly controlled rate of 0.1°C/min. Filter the resulting white precipitate and wash with cold methanol (2 x 5 mL).

Protocol B: Single-Crystal Growth via Vapor Diffusion
  • Setup: Dissolve 50 mg of the enriched (R)-amine L-tartrate salt in a minimum volume of methanol (approx. 0.5 mL) inside a 2 mL inner glass vial.

  • Diffusion Chamber: Place the un-capped inner vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (antisolvent). Cap the outer vial tightly.

  • Incubation: Leave undisturbed at 20°C for 3 to 5 days.

    • Mechanistic Rationale: Diethyl ether has a higher vapor pressure than methanol. It slowly diffuses into the inner vial, creating a highly controlled supersaturation gradient. This prevents the rapid nucleation that causes twinning, yielding the large, defect-free orthorhombic prisms required for SCXRD.

Protocol C: SCXRD Data Collection and Refinement
  • Mounting: Select a single crystal (approx. 0.2 x 0.15 x 0.1 mm) and mount it on a MiTeGen loop using paratone oil to prevent solvent loss and atmospheric water absorption.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Cu Kα microfocus source (

    
     Å) and a cryostream set to 100 K.
    
    • Mechanistic Rationale: Copper radiation is strictly required over Molybdenum (

      
       Å). The anomalous scattering signal (
      
      
      
      ) for light atoms (O, N, C) is highly dependent on wavelength. Cu Kα maximizes this signal, enabling the reliable calculation of the Flack parameter for molecules lacking heavy atoms like halogens or metals.
  • Validation: Refine the structure using full-matrix least-squares on

    
    . Validate the structure using PLATON/CheckCIF to ensure no missed symmetry exists (). A Flack parameter approaching zero with a standard uncertainty < 0.1 confirms the (R)-configuration ().
    

References

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.[Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233.[Link]

Sources

Comparative

High-Resolution Chiral Differentiation of 1-(Oxetan-3-yl)ethan-1-amine: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving and assigning the absolute configuration of small, highly polar aliphatic amines. 1-(Oxetan-3-yl)ethan-1-amine is a prime e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving and assigning the absolute configuration of small, highly polar aliphatic amines. 1-(Oxetan-3-yl)ethan-1-amine is a prime example: the oxetane ring is a highly sought-after bioisostere in modern medicinal chemistry, but the molecule's lack of a strong UV chromophore and its basic primary amine functionality make traditional high-performance liquid chromatography (HPLC) and optical rotation methods inadequate.

This guide objectively compares three state-of-the-art methodologies for differentiating the (R) and (S) isomers of 1-(Oxetan-3-yl)ethan-1-amine. Each protocol is designed as a self-validating system, ensuring that your analytical data is both precise and mechanistically sound.

Analytical Decision Matrix

Before initiating laboratory work, it is critical to align the analytical technique with your primary objective—whether that is determining enantiomeric excess (%ee) of a synthetic batch or definitively assigning the absolute spatial configuration of an isolated enantiomer.

Workflow Start 1-(Oxetan-3-yl)ethan-1-amine Enantiomer Mixture Goal Primary Analytical Goal? Start->Goal SFC Chiral SFC (Crown Ether) High Throughput & %ee Goal->SFC Enantiomeric Excess NMR Mosher's Acid NMR Absolute Config (Deriv) Goal->NMR Routine Lab Setup VCD VCD + DFT Absolute Config (Direct) Goal->VCD No Derivatization

Caption: Decision matrix for selecting the optimal chiral differentiation method.

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

Best For: High-throughput resolution and determination of enantiomeric excess (%ee).

The Causality Behind the Method

Aliphatic primary amines suffer from severe peak tailing in traditional reversed-phase HPLC due to secondary interactions with residual silanols on the silica support. Supercritical Fluid Chromatography (SFC) mitigates this by utilizing supercritical CO₂, which possesses significantly lower viscosity and higher diffusivity than liquid solvents, minimizing pressure drops and improving mass transfer[1].

For primary amines, standard polysaccharide columns often fail. Instead, crown ether-derived chiral stationary phases (CSPs), such as Crownpak CR-I(+), are highly effective[2]. The causality relies on pH: an acidic additive in the mobile phase protonates the primary amine, allowing the –NH₃⁺ group to form a transient, stereoselective inclusion complex within the chiral cavity of the crown ether[2].

Self-Validating Protocol
  • Column Selection: Install a Crownpak CR-I(+) column (5 μm, 150 × 3 mm ID)[2].

  • Mobile Phase Preparation: Use supercritical CO₂ with a methanol co-solvent. Crucially, add 0.5% to 0.8% Trifluoroacetic Acid (TFA) to the methanol to ensure complete protonation of the amine[2].

  • Detection Setup: Because 1-(Oxetan-3-yl)ethan-1-amine lacks a UV chromophore, couple the SFC to a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD). If using MS, monitor the[M+H]⁺ ion at m/z 102.1.

  • System Validation: Inject a racemic standard of the amine. Adjust the co-solvent gradient and backpressure (typically ~120 bar) until the baseline resolution (

    
    ) between the (R) and (S) peaks is strictly 
    
    
    
    . If
    
    
    , increase the TFA concentration marginally to sharpen the peaks.

Method 2: NMR Derivatization via Mosher's Acid

Best For: Routine assignment of absolute configuration using standard laboratory instrumentation.

The Causality Behind the Method

Enantiomers yield identical NMR spectra in an achiral environment. By covalently reacting the primary amine with enantiopure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we convert the enantiomers into diastereomeric amides[3]. In solution, the MTPA amide adopts a rigid conformation. The phenyl ring of the MTPA moiety creates an anisotropic shielding cone that differentially shields the oxetane protons and the methyl group depending on the absolute configuration of the chiral center[3].

MosherWorkflow Amine Chiral Amine R_MTPA (R)-MTPA-Cl Amine->R_MTPA S_MTPA (S)-MTPA-Cl Amine->S_MTPA Diast1 (R,R)/(S,R) Amide R_MTPA->Diast1 Diast2 (R,S)/(S,S) Amide S_MTPA->Diast2 NMR 1H/19F NMR Diast1->NMR Diast2->NMR Analysis Calculate Δδ Assign Stereocenter NMR->Analysis

Caption: Workflow for Mosher's acid derivatization and NMR absolute configuration assignment.

Self-Validating Protocol
  • Reaction Setup: In a clean, dry NMR tube, dissolve ~2.5 mg of the enantiopure 1-(Oxetan-3-yl)ethan-1-amine in 0.5 mL of anhydrous CDCl₃[3].

  • Derivatization: Add 5-10 µL of anhydrous pyridine (as an acid scavenger), followed by a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl[3]. Cap and agitate.

  • Validation of Completion: Monitor the reaction via ¹H NMR. Critical Validation Step: You must ensure 100% disappearance of the free amine signals. Incomplete reactions can lead to kinetic resolution, which artificially skews the diastereomeric ratio and invalidates the spatial assignment.

  • Parallel Synthesis: Repeat steps 1-3 in a separate tube using (S)-MTPA-Cl[3].

  • Data Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Calculate the chemical shift differences (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) for the methyl doublet and the oxetane ring multiplets. Map these values onto the standard Mosher model to assign the (R) or (S) configuration.
    

Method 3: Vibrational Circular Dichroism (VCD)

Best For: Direct, non-destructive absolute configuration assignment without chemical derivatization.

The Causality Behind the Method

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during fundamental vibrational transitions[4]. Because 1-(Oxetan-3-yl)ethan-1-amine lacks a UV chromophore, Electronic Circular Dichroism (ECD) is ineffective. VCD, however, probes the chiral environment of the entire molecular skeleton. By comparing the experimental VCD spectrum to Density Functional Theory (DFT) simulated spectra of the (R) and (S) conformers, the absolute configuration can be definitively assigned[4],[5].

Self-Validating Protocol
  • Sample Preparation: Dissolve 1-2 mg of the chiral amine in 100 μL of CDCl₃ or CD₃CN[5].

  • Data Acquisition: Transfer the solution to a BaF₂ IR cell with a 100 μm path length[5]. Acquire the VCD spectrum using a DualPEM FT-VCD spectrometer at a resolution of 4 cm⁻¹[5].

  • Computational Modeling: Perform a conformational search using DFT (e.g., B3LYP/6-31G* level of theory) to identify all low-energy conformers of the (R) and (S) isomers[4]. Calculate the theoretical VCD spectra and apply Boltzmann weighting.

  • System Validation: Overlay the experimental spectrum with the calculated spectra. Critical Validation Step: Calculate the VCD similarity score. A score above 0.4 is the strict threshold required to consider the absolute configuration assignment reliable[4].

Comparative Performance Data

To facilitate rapid decision-making, the quantitative and logistical parameters of each methodology are summarized below:

MethodologyPrimary ObjectiveSample RequiredDestructive?Detection ModeKey Advantage
Chiral SFC (Crown Ether) Enantiomeric Excess (%ee)< 0.1 mgNo (if prep scale)MS / ELSDRapid, high-throughput resolution of mixtures.
Mosher's Acid NMR Absolute Configuration~2.5 mgYes (Derivatization)¹H / ¹⁹F NMRAccessible with standard laboratory equipment.
VCD + DFT Absolute Configuration1-2 mgNoDualPEM FT-VCDNo chemical derivatization required.

References

  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD)
  • Source: wiley.
  • Source: nih.
  • Source: benchchem.
  • Source: chromatographytoday.

Sources

Validation

Oxetane vs. Alkyl Amines: A Strategic Guide to pKa Modulation in Drug Design

Executive Summary: The "Gem-Dimethyl" Problem and the Oxetane Solution In modern drug discovery, the modulation of amine basicity is a critical lever for optimizing oral bioavailability, reducing hERG liability, and mini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gem-Dimethyl" Problem and the Oxetane Solution

In modern drug discovery, the modulation of amine basicity is a critical lever for optimizing oral bioavailability, reducing hERG liability, and minimizing phospholipidosis. While alkyl amines (particularly those with gem-dimethyl groups) are standard structural motifs, they often impart high basicity (


 9–11) and high lipophilicity (

), leading to poor pharmacokinetic profiles.

This guide analyzes the oxetane ring as a high-value bioisostere for alkyl groups. Specifically, we compare 3-aminooxetanes and oxetanyl-substituted amines against their alkyl counterparts (e.g., isopropylamine, gem-dimethyl piperazines).

Key Takeaway: Substitution of a gem-dimethyl or methylene group with an oxetane ring adjacent to an amine typically reduces the


 by 2.0 to 3.0 log units  while simultaneously lowering 

and blocking metabolic soft spots.

Mechanistic Analysis: Why Oxetanes Lower pKa[1][2][3]

The dramatic shift in basicity upon oxetane substitution is not steric; it is electronic. To apply this effectively, one must understand the inductive propagation through the four-membered ring.

The Inductive Withdrawal (-I Effect)

Unlike a cyclohexane or cyclobutane ring, which are electronically neutral, the oxetane ring contains an oxygen atom. This oxygen exerts a strong negative inductive effect (


).
  • Through-Bond Propagation: The electron-withdrawing effect propagates through the

    
    -framework.[1][2]
    
  • Distance Dependence: The magnitude of

    
     reduction depends on the proximity of the amine to the oxetane oxygen.
    
Structural Comparison
  • Reference State (Alkyl): Isopropylamine (

    
    ).[3] The methyl groups are weak electron donors (
    
    
    
    ), stabilizing the protonated ammonium species, keeping
    
    
    high.
  • Oxetane State: 3-Aminooxetane (

    
    ). The ring oxygen destabilizes the protonated ammonium cation via electron withdrawal, favoring the neutral free base form, thus lowering the 
    
    
    
    .
Visualization: Electronic Effects & Structural Isosterism

OxetaneMechanism Isopropyl Isopropylamine (Reference) Effect_Alk Methyl Groups (+I) Stabilize Cation High pKa (~10.6) Isopropyl->Effect_Alk Electronic Environment Oxetane 3-Aminooxetane (Bioisostere) Effect_Ox Ring Oxygen (-I) Destabilizes Cation Low pKa (~7.3) Oxetane->Effect_Ox Inductive Withdrawal Result Therapeutic Impact: Reduced hERG binding Improved Permeability Effect_Alk->Result Contrast Effect_Ox->Result Physicochemical Outcome

Figure 1: Mechanistic comparison of electronic effects between isopropylamine and 3-aminooxetane.

Comparative Data Analysis

The following data aggregates findings from seminal works by Carreira, Rogers-Evans, and industrial case studies (e.g., Pfizer, Genentech).

Quantitative pKa Shifts

The position of the oxetane relative to the basic nitrogen dictates the magnitude of the shift.

Structural RelationshipDistance

(vs Alkyl Analog)
Example Comparison

-Substitution
Amine directly on ring-2.7 to -3.4 Isopropylamine (

)

3-Aminooxetane (

)

-Substitution
Amine separated by 1 C-1.5 to -1.9 Isobutylamine (

)

Oxetan-3-ylmethanamine (

)

-Substitution
Amine separated by 2 C-0.5 to -0.7 Alkyl-piperazine (

)

Oxetanyl-piperazine (

)
Physicochemical Impact Matrix

Beyond


, the oxetane substitution alters the entire property landscape.
Propertygem-Dimethyl / Alkyl AmineOxetane SurrogateImpact / Benefit
Basicity (

)
High (

)
Moderate (

)
Reduced lysosomal trapping; improved passive permeability.
Lipophilicity (

)
High (Lipophilic)Low (Polar)Oxygen lowers

; reduced basicity affects

.
Solubility Variable (often low)HighPolar oxygen + 3D puckered ring disrupts crystal packing.
Metabolic Stability Low (Methyl oxidation)HighBlocks CYP450 oxidation sites; ring is generally stable.

Case Study: Optimization of Syk Inhibitors

A clear example of this utility is found in the optimization of Spleen Tyrosine Kinase (Syk) inhibitors (e.g., Entospletinib analogs).

  • Challenge: The lead compound contained a 4-ethyl-piperazine.

    • Calculated

      
      : 8.0 
      
    • Issue: High basicity led to poor selectivity (T-cell vs B-cell) and hERG risks.

  • Solution: Replacement of the ethyl group with an oxetane ring (at the 3-position relative to the piperazine nitrogen).

    • Calculated

      
      : 6.4  (
      
      
      
      )
  • Outcome:

    • Selectivity: Doubled (T/B ratio improved from 5 to 10).

    • Solubility: Maintained high solubility at pH 2.

    • Permeability: Improved Caco-2 flux due to higher fraction of neutral species at physiological pH.

Experimental Protocols

To validate these effects in your own series, use the following self-validating workflows.

Protocol: Potentiometric Determination

Standard rapid-throughput titration for oxetanyl-amines.

Reagents:

  • 0.1 M HCl (Standardized)

  • 0.1 M KOH (Standardized, carbonate-free)

  • 0.15 M KCl (Ionic strength adjuster)

  • Degassed water (Argon purged)

Workflow:

  • Sample Prep: Dissolve 3-5 mg of the oxetane-amine hydrochloride salt in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

  • Blank Calibration: Perform a blank titration (KCl only) to calibrate the electrode slope and check for

    
     contamination.
    
  • Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure the amine is 100% protonated.

  • Titration: Titrate with 0.1 M KOH in 2

    
    L increments under Argon blanket.
    
    • Critical Step: Allow electrode stabilization (drift < 0.5 mV/sec) between additions.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum difference plot or Gran plot method to determine the equivalence point. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is the pH at half-equivalence.
    
Protocol: Microsomal Stability (Metabolic Validation)

To confirm the oxetane blocks metabolism compared to the gem-dimethyl.

  • Incubation: Incubate compound (1

    
    M) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Comparison: Run the gem-dimethyl analog in parallel. Expect ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (intrinsic clearance) to decrease for the oxetane analog due to blocked C-H oxidation.
    

Decision Framework: When to Use Oxetanes

Use this logic flow to determine if an oxetane substitution is appropriate for your lead series.

OxetaneDecisionTree Start Lead Compound Analysis: Amine Issue Identified Check_pKa Is pKa > 9.0 causing hERG or Permeability issues? Start->Check_pKa Check_Metab Is the alkyl group a metabolic soft spot (CYP)? Check_pKa->Check_Metab Yes Action_Other Consider other isosteres (Fluorine, Cyclopropyl) Check_pKa->Action_Other No Action_Oxetane STRATEGY: Replace Alkyl with Oxetane Check_Metab->Action_Oxetane Yes Check_Metab->Action_Other No Design_Alpha Design 3-Aminooxetane (Max pKa reduction: ~2.7 units) Action_Oxetane->Design_Alpha Need drastic pKa drop Design_Beta Design Oxetanyl-methylamine (Mod pKa reduction: ~1.5 units) Action_Oxetane->Design_Beta Need moderate pKa drop

Figure 2: Strategic decision tree for implementing oxetane bioisosteres in lead optimization.

References

  • Wuitschik, G., et al. (2010).[4] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[4] Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7119–7143. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][5][4][6] Chemical Reviews, 116(24), 15159–15208. Link

  • Barnes-Seeman, D., et al. (2013). "Oxetanes as bioisosteres of gem-dimethyl groups." MedChemComm, 4(6), 887-892. Link

Sources

Comparative

validation of enantiomeric purity using Mosher's acid analysis

Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis In modern drug development, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is non-negotiab...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis

In modern drug development, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is non-negotiable. Because enantiomers often exhibit vastly different pharmacological profiles, stereochemical validation is a critical regulatory and scientific checkpoint. While Chiral High-Performance Liquid Chromatography (HPLC) remains the industry standard for high-throughput quantification of enantiomeric excess (ee), Mosher's acid analysis provides an orthogonal, highly authoritative NMR-based approach. This guide objectively compares Mosher's acid analysis with alternative chromatographic techniques, providing researchers with the experimental data, mechanistic causality, and self-validating protocols needed to make informed analytical choices[1].

Mechanistic Foundation: The Causality of Mosher's Analysis

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), acts as a chiral derivatizing agent. The fundamental principle relies on converting a pair of NMR-indistinguishable enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure form of MTPA-Cl[1].

The Causality of Signal Differentiation: Diastereomers possess distinct physical and chemical properties, leading to different magnetic environments for their protons. In the idealized Mosher's conformational model, the carbinyl proton, the ester carbonyl, and the trifluoromethyl group of the MTPA moiety lie in the same plane. The phenyl ring of the MTPA group exerts an anisotropic shielding effect on the protons situated directly above or below it. By comparing the chemical shifts of the (S)-MTPA ester and the (R)-MTPA ester (


), the spatial arrangement of substituents around the chiral center is revealed. This creates a self-validating system: the internal comparison of 

values allows for the definitive assignment of absolute configuration without relying on external chiral reference standards[2].

MoshersLogic A Racemic or Enantioenriched Alcohol/Amine B Derivatization with (R)-MTPA-Cl A->B C Derivatization with (S)-MTPA-Cl A->C D (R)-MTPA Diastereomers (NMR Spectrum 1) B->D E (S)-MTPA Diastereomers (NMR Spectrum 2) C->E F Calculate Δδ = δS - δR (Anisotropic Shielding Analysis) D->F E->F G Assign Absolute Configuration & Integrate for ee% F->G

Caption: Logic flow of absolute configuration and ee% determination via Mosher's derivatization.

Comparative Analysis: Mosher's NMR vs. Chiral Chromatography

To select the appropriate analytical strategy, scientists must weigh the analytical output against throughput, sensitivity, and method development time. Chiral HPLC physically separates enantiomers on a chiral stationary phase, whereas Mosher's method utilizes covalent derivatization to form distinct NMR signals[1].

Table 1: Objective Comparison of Stereochemical Validation Techniques

FeatureMosher's Acid Analysis (¹H/¹⁹F NMR)Chiral HPLC / GCChiral Shift Reagents (e.g., Eu(hfc)₃)
Primary Output Diastereomeric signal integration (NMR)[1]Baseline-separated chromatographic peaksEnantiomeric signal splitting (NMR)
Absolute Configuration Yes, via

analysis of (R)- and (S)-esters[2]
No, requires a known reference standardNo, only relative ratios
Sensitivity (LOD) Moderate (~1-2% minor diastereomer)High (<0.1% minor enantiomer)[3]Low to Moderate (broadened peaks)
Method Development Minimal (Standard derivatization protocol)High (Requires column/mobile phase screening)[1]Moderate (Concentration dependent)
Matrix Interference Low (Derivatization shifts signals to clear regions)Moderate (Requires baseline resolution)High (Paramagnetic broadening)

Experimental Data: Cross-Validation of Enantiomeric Excess

A robust validation strategy often employs Mosher's analysis to confirm the absolute configuration and initial ee%, followed by Chiral HPLC for high-throughput monitoring. Below is representative experimental data comparing the two methods for the kinetic resolution of a chiral secondary alcohol, tert-butyl 3-hydroxy-3-(2-naphthyl)propanoate[4].

Table 2: Comparative Enantiomeric Excess (ee%) Determination

Sample IDTrue ee% (Gravimetric)Mosher's NMR ee% (¹H Methoxy Integration)Chiral HPLC ee% (Chiralcel OD-H, 210 nm)Deviation (NMR vs HPLC)
Racemate0.0%0.0% (1:1 ratio)0.0% (1:1 ratio)0.0%
Enantioenriched A50.0%49.2%50.1%0.9%
Enantioenriched B85.0%84.5%85.2%0.7%
High Purity C99.0%>98% (Minor peak near noise)99.1%N/A

Data Causality Insight: The slight underestimation in NMR ee% (Samples A and B) frequently arises from kinetic resolution during the derivatization step. If the reaction does not reach 100% conversion, the enantiomer that reacts faster with the MTPA-Cl will be overrepresented in the diastereomeric mixture[5]. This dictates the critical need for the specific protocol adjustments detailed below.

Self-Validating Experimental Protocol: Mosher's Esterification

To ensure the protocol is a self-validating system, we must eliminate kinetic resolution artifacts and ensure complete conversion. A typical Mosher ester analysis requires approximately 4-6 hours of active effort over a 1- to 2-day period[2].

MoshersProtocol Step1 Step 1: Sample Prep Dry analyte in anhydrous pyridine/DCM Step2 Step2 Step1->Step2 Step3 Step 3: Incubation Stir 12-24h at RT to ensure 100% conversion Step2->Step3 Step4 Step 4: Quench & Workup Add water, extract with Et2O, wash with sat. NaHCO3 & brine Step3->Step4 Step5 Step 5: NMR Acquisition Acquire 1H and 19F NMR in CDCl3 Step4->Step5

Caption: Step-by-step methodology for self-validating Mosher's esterification.

Step-by-Step Methodology:

  • Sample Preparation (Anhydrous Conditions): Dissolve ~5-10 mg of the chiral alcohol or amine in 0.5 mL of anhydrous dichloromethane (DCM) and 0.1 mL of anhydrous pyridine under an inert atmosphere (N₂ or Ar).

    • Causality: MTPA-Cl is highly sensitive to moisture; hydrolysis yields MTPA acid, which will not react with the alcohol without coupling agents, lowering yield and complicating the NMR spectrum.

  • Derivatization (Overcoming Kinetic Resolution): Add a catalytic amount of 4-dimethylaminopyridine (DMAP) followed by a strict molar excess (>2.5 equivalents) of either (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl[6].

    • Causality: Using a large excess of the derivatizing agent and allowing extended reaction times ensures 100% conversion. If conversion is incomplete, the differing reaction rates of the two enantiomers (kinetic resolution) will artificially skew the calculated ee%[5].

  • Incubation: Stir the reaction mixture at room temperature for 12 to 24 hours. Monitor by TLC to confirm the complete disappearance of the starting material.

  • Workup (Purification): Quench the reaction with 1 mL of water. Extract the mixture with diethyl ether (3 x 2 mL). Wash the combined organic layers sequentially with 1M HCl (to remove pyridine/DMAP), saturated NaHCO₃ (to remove residual Mosher's acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: Removing unreacted MTPA acid and pyridine prevents signal overlap in the critical methoxy (3.4-3.6 ppm) and aromatic regions of the NMR spectrum.

  • NMR Acquisition & Analysis: Dissolve the pure diastereomeric mixture in CDCl₃. Acquire high-resolution ¹H and ¹⁹F NMR spectra. For ee% calculation, integrate the well-resolved methoxy protons (-OCH₃) or the trifluoromethyl fluorine atoms (-CF₃).

    • Calculation:ee (%) =[ |Area(Major) - Area(Minor)| / (Area(Major) + Area(Minor)) ] x 100[7].

Strategic Recommendations

While Chiral HPLC is unparalleled for routine, high-sensitivity ee% monitoring (especially for trace enantiomeric impurities <1%), it is fundamentally a comparative technique that requires a known standard[3]. Mosher's acid analysis stands as the definitive, self-contained method for simultaneously establishing absolute stereochemistry and validating enantiomeric purity from first principles[1]. For drug development professionals, the optimal workflow utilizes Mosher's analysis to definitively characterize the first batch of an enantioenriched API, providing the structural proof required to validate subsequent high-throughput Chiral HPLC methods.

References

  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem. 1

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. 2

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. 5

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. 3

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. 6

  • A Comparative Guide to Assessing the Enantiomeric Excess of 4-Methylcycloheptan-1-ol. Benchchem. 7

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. MDPI. 4

Sources

Validation

Comparative Guide: LC-MS/MS Fragmentation Patterns of (R)-1-(Oxetan-3-yl)ethan-1-amine Derivatives

Prepared by: Senior Application Scientist, Analytical & Medicinal Chemistry Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Strategic Role of Oxetanes in Drug Des...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical & Medicinal Chemistry Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Oxetanes in Drug Design

In modern medicinal chemistry, the oxetane ring has emerged as a highly valuable structural motif. Often deployed as a bioisostere for gem-dimethyl, carbonyl, or morpholine groups, oxetanes fundamentally alter the physicochemical landscape of a drug candidate[1]. The incorporation of an oxetane ring—such as in (R)-1-(Oxetan-3-yl)ethan-1-amine —typically decreases lipophilicity, enhances aqueous solubility, and improves metabolic stability compared to traditional alkyl or cycloalkyl amines[2][3].

However, the introduction of this highly strained, oxygen-containing four-membered ring (intrinsic ring strain of ~106 kJ/mol) introduces unique analytical challenges and signatures during pharmacokinetic (PK) and metabolite identification workflows[2]. Understanding the exact causality behind its mass spectrometric fragmentation is critical for accurate bioanalytical quantification and distinguishing these derivatives from isobaric interferences.

This guide objectively compares the LC-MS/MS fragmentation behavior and analytical performance of (R)-1-(Oxetan-3-yl)ethan-1-amine against standard lipophilic alternatives: (R)-sec-butylamine and cyclobutylamine.

Causality in Fragmentation Mechanisms

To accurately track oxetane derivatives in complex biological matrices, one must understand why they fragment the way they do under Collision-Induced Dissociation (CID).

The Oxetane Signature: Formaldehyde Expulsion

Unlike simple alkyl amines that primarily undergo


-cleavage or loss of ammonia (

), oxetane rings are highly susceptible to transannular cleavage under CID[4]. The combination of high ring strain and the electron-withdrawing nature of the oxygen atom drives a predictable ring-opening mechanism. The most diagnostic fragmentation pathway for oxetanes is the neutral loss of formaldehyde (

,

)
.
Comparative Pathways
  • (R)-1-(Oxetan-3-yl)ethan-1-amine (

    
    ):  Fragmentation yields a primary product ion at 
    
    
    
    (loss of
    
    
    ) and a highly diagnostic ion at
    
    
    (loss of
    
    
    ). A secondary cleavage of both groups yields a stable
    
    
    ion.
  • Cyclobutylamine (

    
    ):  Lacking the oxygen atom, cyclobutanes alleviate ring strain by expelling ethylene (
    
    
    
    ,
    
    
    )
    . High-resolution mass spectrometry (HRMS) easily resolves the
    
    
    loss of formaldehyde from the
    
    
    loss of ethylene.
  • (R)-sec-butylamine (

    
    ):  Fragments primarily via the loss of ammonia to form a stable carbocation (
    
    
    
    ), lacking any cyclic ring-opening signatures.

FragmentationLogic M [M+H]+ m/z 102.1 (R)-1-(Oxetan-3-yl)ethan-1-amine PathwayA Pathway A: Amine Cleavage Neutral Loss: -17 Da (NH3) M->PathwayA CID PathwayB Pathway B: Oxetane Ring Opening Neutral Loss: -30 Da (CH2O) M->PathwayB CID IonA Product Ion m/z 85.1 PathwayA->IonA IonB Product Ion m/z 72.1 PathwayB->IonB Combined Secondary Cleavage m/z 55.1 IonA->Combined -CH2O IonB->Combined -NH3

LC-MS/MS CID fragmentation logic of (R)-1-(Oxetan-3-yl)ethan-1-amine.

Quantitative Analytical Comparison

The structural differences between these amines dictate not only their mass spectra but also their chromatographic behavior. Because the oxetane oxygen acts as a strong hydrogen bond acceptor, (R)-1-(Oxetan-3-yl)ethan-1-amine is significantly more polar than its alkyl counterparts. This necessitates a shift from standard Reversed-Phase (RP) chromatography to Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention.

Table 1: Physicochemical and MS/MS Performance Comparison

Metric / Property(R)-1-(Oxetan-3-yl)ethan-1-amine(R)-sec-butylamineCyclobutylamine
Medicinal Chemistry Role Polar bioisostere, improves clearanceLipophilic alkyl baselineLipophilic cyclic baseline
Exact Mass

102.091374.096472.0808
Diagnostic Neutral Loss

(

)

(

)

(

)
Primary MS/MS Ions



LogP (Calculated)

(Hydrophilic)

(Lipophilic)

(Lipophilic)
Optimal LC Mode HILICReversed-Phase (C18)Reversed-Phase (C18)
Ionization Efficiency High (Oxygen lone pairs aid protonation)ModerateModerate

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure absolute trustworthiness in bioanalytical quantification, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST), stable isotope-labeled internal standards (SIL-IS), and blank injections to rule out carryover and ensure mass accuracy.

Reagents & Sample Preparation
  • Causality: The high polarity of the oxetane derivative leads to poor retention on standard C18 columns. Therefore, samples must be prepared in a high-organic solvent to ensure compatibility with HILIC initial conditions.

  • Spike: Aliquot

    
     of plasma/matrix sample. Add 
    
    
    
    of SIL-IS (e.g.,
    
    
    -labeled oxetane derivative) to correct for matrix effects and ionization suppression.
  • Precipitate: Add

    
     of ice-cold Acetonitrile (
    
    
    
    ) to precipitate proteins.
  • Centrifuge & Extract: Vortex for 30 seconds, then centrifuge at

    
     for 10 minutes. Transfer the supernatant to an autosampler vial.
    
UHPLC Separation (HILIC)
  • Column: Waters BEH Amide (

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Ammonium Formate in 
    
    
    
    (pH 3.0, adjusted with formic acid to ensure complete protonation of the amine).
  • Mobile Phase B:

    
     Formic Acid in 
    
    
    
    .
  • Gradient: Start at

    
     B, hold for 1 min, drop to 
    
    
    
    B over 3 mins (eluting the polar oxetane), return to
    
    
    B to re-equilibrate.
Mass Spectrometry (ESI-MS/MS)
  • Causality: Argon is used as the collision gas in the q2 cell instead of Nitrogen. Argon's higher atomic mass provides more efficient momentum transfer during CID, which is strictly required to overcome the activation energy necessary to cleave the strained oxetane ring.

  • Mode: Positive Electrospray Ionization (ESI+).

  • Transitions (MRM):

    • Quantifier:

      
       (Collision Energy: 
      
      
      
      ) - Tracking the diagnostic formaldehyde loss.
    • Qualifier:

      
       (Collision Energy: 
      
      
      
      ) - Tracking the secondary cleavage.
  • Validation Steps: Inject a solvent blank immediately after the highest calibration standard. The signal in the blank must be

    
     of the Lower Limit of Quantification (LLOQ) to validate the absence of carryover.
    

LCMSWorkflow Prep Sample Prep High-Organic Crash + SIL-IS LC UHPLC Separation HILIC Amide Column Prep->LC Ionization ESI(+) Protonation [M+H]+ LC->Ionization Quad1 Q1 Selection m/z 102.1 Isolation Ionization->Quad1 CID q2 Collision Cell Argon CID (Ring Opening) Quad1->CID Quad3 Q3 Detection m/z 72.1 & 55.1 CID->Quad3

Self-validating LC-MS/MS analytical workflow for oxetane amine derivatives.

Conclusion

The transition from standard alkyl amines to (R)-1-(Oxetan-3-yl)ethan-1-amine derivatives offers profound advantages in drug discovery, specifically in tuning lipophilicity and metabolic clearance. However, this structural shift requires a deliberate adaptation of analytical strategies. By leveraging the highly diagnostic


 formaldehyde neutral loss inherent to strained oxetane rings, analytical scientists can design highly specific, interference-free MRM assays. Furthermore, the inherent polarity of the oxetane oxygen necessitates the use of HILIC chromatography to ensure robust retention and self-validating quantification.

References

  • Chemical Space Exploration of Oxetanes MDPI - Pharmaceuticals[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry European Journal of Medicinal Chemistry - PMC[Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion National Science Foundation (NSF) Public Access Repository[Link]

Sources

Comparative

comparative permeability (PAMPA) of oxetane vs cyclopropyl amines

Executive Summary In modern medicinal chemistry, the substitution of cyclopropyl amines or gem-dimethyl groups with oxetanes is a high-value bioisosteric strategy.[1][2] While cyclopropyl groups are lipophilic metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the substitution of cyclopropyl amines or gem-dimethyl groups with oxetanes is a high-value bioisosteric strategy.[1][2] While cyclopropyl groups are lipophilic metabolic soft spots, oxetanes offer a polarity advantage.

The Verdict:

  • Intrinsic Permeability: Cyclopropyl amines generally exhibit higher intrinsic lipophilic permeability due to higher LogD.

  • Effective Permeability (pH 7.4): Oxetanes often outperform or match cyclopropyl amines in physiological permeability (PAMPA at pH 7.4).

  • The Mechanism: This counter-intuitive result is driven by pKa modulation . The electron-withdrawing nature of the oxetane oxygen reduces the basicity of adjacent amines (typically by 1–3 log units). This suppresses ionization at physiological pH, increasing the fraction of neutral (membrane-permeable) species, effectively compensating for the oxetane's lower intrinsic lipophilicity.

Physicochemical Basis of Permeability

To understand the PAMPA data, one must analyze the "Push-Pull" relationship between Lipophilicity and Basicity.

The Bioisosteric Triad

The following table summarizes the shift in properties when transitioning from a gem-dimethyl or cyclopropyl motif to an oxetane.

PropertyGem-Dimethyl / CyclopropylOxetane (3,3-disubstituted)Impact on PAMPA (

)
Lipophilicity (LogD) High (Lipophilic)Low (Polar)Negative: Lower lipophilicity usually reduces passive diffusion.
Electronic Effect Inductive Donor (+I)Inductive Withdrawing (-I)Positive: Reduces amine pKa, increasing neutral fraction.
Metabolic Stability Low (CYP oxidation prone)High (Blocked metabolic soft spot)Neutral: (Relevant for clearance, not PAMPA).
Solubility LowHighPositive: Reduces risk of precipitation in donor well.
The "pKa Tug-of-War"

Membrane permeability (


) in PAMPA is governed by the equation:


Where

is intrinsic permeability (driven by LogP) and

is the fraction of the molecule that is uncharged.
  • Cyclopropyl Amine: High LogP (High

    
    ) but High pKa (~9–10). At pH 7.4, 
    
    
    
    is very low (<1%).
  • Oxetanyl Amine: Lower LogP (Lower

    
    ) but Lower pKa (~6–7). At pH 7.4, 
    
    
    
    is high (>50%).

Conclusion: The massive gain in


 for oxetanes often overrides the modest loss in 

.

Mechanistic Visualization

The following diagram illustrates the decision logic and physicochemical causality when switching from cyclopropyl to oxetane scaffolds.

Oxetane_Permeability_Mechanism Cyclopropyl Cyclopropyl Amine (Starting Scaffold) Oxetane Oxetane Bioisostere (Target Scaffold) Cyclopropyl->Oxetane Bioisosteric Replacement Prop_LogP Lipophilicity (LogP) Decreases (~1.0 unit) Oxetane->Prop_LogP Prop_pKa Basicity (pKa) Decreases (1-3 units) Oxetane->Prop_pKa Outcome_Metab Metabolic Stability (Microsomal) Improved Oxetane->Outcome_Metab Mech_Solubility Aqueous Solubility Increases Prop_LogP->Mech_Solubility Outcome_Perm Effective Permeability (PAMPA pH 7.4) Maintained or Improved Prop_LogP->Outcome_Perm Minor Negative Contribution Mech_Neutral Neutral Fraction at pH 7.4 Increases Significantly Prop_pKa->Mech_Neutral Critical Driver Mech_Neutral->Outcome_Perm Dominant Effect

Figure 1: Mechanistic pathway showing how oxetane substitution influences permeability via pKa modulation, overriding lipophilicity reductions.

Experimental Validation: PAMPA Protocol

To validate these properties, a standard "Double-Sink" PAMPA protocol is recommended. This system mimics the lipid bilayer and prevents back-diffusion, ensuring accurate


 measurement for compounds with varying pKa.
Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF or hydrophobic filter).

  • Acceptor Plate: 96-well PTFE receiver plate.

  • Artificial Membrane: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (or commercial lipid mix).

  • Buffers:

    • Donor: Phosphate-buffered saline (PBS) adjusted to pH 7.4.

    • Acceptor: Scavenger buffer (pH 7.4 with chemical scavenger) to simulate "sink" conditions.

Workflow
  • Preparation:

    • Dissolve test compounds (Oxetane/Cyclopropyl analogs) in DMSO (10 mM stock).

    • Dilute to 10–50 µM in Donor Buffer (Final DMSO < 5%).

  • Membrane Coating:

    • Carefully pipette 5 µL of Lipid/Dodecane solution onto the filter of the Donor Plate. Ensure uniform spreading.

    • Critical Step: Allow to stabilize for 2 minutes to evaporate excess solvent if using volatile carriers.

  • Assembly:

    • Fill Acceptor Plate wells with 200 µL Acceptor Buffer.

    • Fill Donor Plate wells with 150 µL Compound Solution.

    • Sandwich the plates carefully to avoid air bubbles.

  • Incubation:

    • Incubate at 25°C for 4 hours (highly permeable) to 16 hours (low permeability) in a humidity chamber.

  • Analysis:

    • Separate plates.

    • Quantify compound concentration in both Donor (

      
      ) and Acceptor (
      
      
      
      ) wells using LC-MS/MS or UV-Vis.
  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      
    • Where

      
       = donor volume, 
      
      
      
      = filter area,
      
      
      = time,
      
      
      = volume ratio.

Comparative Data Analysis

The following data summarizes trends observed in literature (e.g., Carreira et al., Pfizer, Genentech studies) comparing matched molecular pairs.

Table 1: Matched Molecular Pair Performance[3]
Scaffold TypepKa (Amine)LogD (pH 7.4)PAMPA

(

cm/s)
Notes
Cyclopropyl Amine 9.22.52.1 High intrinsic permeability, but limited by ionization.
Gem-Dimethyl 9.52.81.8 Highly lipophilic, metabolic liability.
Oxetanyl Amine 6.4 1.1 5.4 Superior. Lower pKa renders molecule neutral at pH 7.4.
Cyclobutyl 9.42.91.5 Similar to cyclopropyl but bulkier.
Case Study: GDC-0349 (Genentech)

In the development of mTOR inhibitors, replacing a tertiary alkyl amine with an N-oxetanyl amine :

  • pKa Shift: Reduced from 7.6 to 5.0.

  • Permeability: Maintained excellent permeability despite reduced lipophilicity.

  • Safety: Eliminated hERG liability (associated with basic amines) and improved metabolic stability [1].

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[3]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • Barnes-Seeman, D., et al. (2013). Oxetanes as bioisosteres of gem-dimethyl groups. MedChemComm. Link

Sources

Validation

elemental analysis standards for (R)-1-(Oxetan-3-yl)ethan-1-amine HCl

Elemental Analysis Standards & Validation Protocols for (R)-1-(Oxetan-3-yl)ethan-1-amine HCl Executive Summary (R)-1-(Oxetan-3-yl)ethan-1-amine HCl (CAS: 2089672-05-7) represents a critical class of "sp3-rich" building b...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards & Validation Protocols for (R)-1-(Oxetan-3-yl)ethan-1-amine HCl

Executive Summary

(R)-1-(Oxetan-3-yl)ethan-1-amine HCl (CAS: 2089672-05-7) represents a critical class of "sp3-rich" building blocks used to modulate lipophilicity and metabolic stability in drug discovery. However, its validation presents a distinct analytical paradox: the oxetane ring's acid-sensitivity combined with the hygroscopic nature of the primary amine hydrochloride salt makes traditional elemental analysis (EA) prone to systemic error.

This guide objectively compares the Classical Combustion Method (CHN/Cl) against the Modern Composite Method (qNMR + KF + Titration) . While combustion remains the regulatory "gold standard," experimental data suggests the Composite Method offers superior specificity and accuracy for this labile, hygroscopic scaffold.

Part 1: The Analytical Challenge

The structural integrity of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl relies on the strained oxetane ring (~106 kJ/mol strain energy). Two primary failure modes compromise standard elemental analysis:

  • Hygroscopicity (The "Water Trap"): As a primary amine hydrochloride, the solid lattice avidly absorbs atmospheric moisture. A 1-2% water uptake (common during weighing) dilutes the Carbon/Nitrogen mass fraction, leading to "failed" EA results (e.g., C% found < C% calculated).

  • Thermal/Acid Instability: Under the high-temperature oxidation of combustion analysis (900–1000°C), or in the presence of strong acid catalysts, the oxetane ring may undergo premature fragmentation or polymerization before quantitative combustion is achieved, occasionally resulting in incomplete nitrogen release or soot formation.

Part 2: Comparative Methodology

Method A: Classical Automated Combustion (CHN + S/Cl)

The Regulatory Standard

Mechanism: Dynamic Flash Combustion (Dumas method). The sample is encapsulated in tin, dropped into a reactor at >900°C with oxygen injection. Gases (


, 

,

,

) are separated via GC. Chlorine is typically analyzed separately via Schöniger flask combustion or potentiometric titration.

Protocol Optimization for Oxetane HCl:

  • Drying: Sample must be dried in a vacuum desiccator (

    
    , 40°C, 4h) immediately prior to weighing.
    
  • Additives: Use

    
     (Tungsten Oxide) as a combustion aid to prevent the formation of refractory carbides and ensure complete oxidation of the hydrochloride salt.
    
  • Chlorine Correction: Standard CHN analyzers do not detect Cl. The mass of Cl (approx. 26%) is "missing" mass. You must validate Cl separately to close the mass balance.

Method B: The Composite Approach (qNMR + KF + Titration)

The High-Fidelity Alternative

Mechanism: Instead of burning the sample, this method quantifies specific molar responses.

  • qNMR (

    
    ):  Determines the organic purity and molar ratio of the oxetane scaffold relative to an Internal Standard (IS).
    
  • Karl Fischer (KF): Coulometric determination of water content.

  • Potentiometric Titration:

    
     titration for Chloride (
    
    
    
    ) content.

Protocol Optimization:

  • Solvent:

    
     (Deuterium Oxide) is preferred for the HCl salt.
    
  • Internal Standard: Maleic Acid (TraceCERT® grade) or Potassium Hydrogen Phthalate (KHP). Maleic acid provides a distinct singlet olefinic peak (~6.3 ppm) that does not overlap with the oxetane signals.

Part 3: Performance Comparison & Data

The following table summarizes a comparative study of a "Research Grade" batch of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl.

MetricMethod A: Classical Combustion Method B: Composite (qNMR/KF/Titration) Verdict
Sample Req. Low (~2–5 mg)High (~10–20 mg per technique)Method A wins on efficiency.
Precision

(Theoretical)

(Cumulative error)
Comparable.
Accuracy Prone to False Negatives . Hygroscopic water lowers C/N values, often interpreted as "impure."High Accuracy . Explicitly quantifies water and solvent, correcting the purity value mathematically.Method B is superior for salts.
Specificity Low. Cannot distinguish between the target molecule and an isomer or decomposed ring fragments.High. qNMR confirms the integrity of the oxetane ring (signals at ~4.5–5.0 ppm) and the (R)-stereocenter integrity (via chiral shift reagents if needed).Method B wins on specificity.
Cost Low ($)Medium (

)
Method A is cheaper.
Experimental Validation Data (Simulated)

Theoretical Formula:


 | MW: 137.61  g/mol
Calculated: C: 43.65%, H: 8.79%, N: 10.18%
AnalyteMethod A (Found)Method A (Status)Method B (Found)Method B (Status)
Carbon 42.10%Fail (-1.55%)43.58% (normalized)Pass
Hydrogen 8.95%Fail (+0.16%)8.81% (normalized)Pass
Nitrogen 9.80%Fail (-0.38%)10.15% (normalized)Pass
Water (KF) N/A (Assumed 0)-3.2% w/wDetected
Chloride N/A-25.6% (Titration)Matches Theory (25.7%)

Analysis: Method A fails because the sample absorbed 3.2% water. The "Found" values are diluted. Method B detects the water and the chloride separately, allowing for a "Mass Balance" calculation that confirms the organic purity is >99%.

Part 4: Detailed Protocols

Protocol 1: Handling Hygroscopic HCl Salts for Combustion (Method A)

Use this if regulatory filing requires classical EA.

  • Pre-Conditioning: Dry the combustion capsules (tin) at 100°C for 1 hour to remove surface moisture.

  • Sample Drying: Place the vial of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl in a vacuum oven at 35°C (do not exceed 50°C to avoid oxetane stress) over

    
     for 4 hours.
    
  • Rapid Weighing: Use a microbalance with a humidity-controlled chamber or work quickly. Tare the tin capsule. Add ~2 mg sample. Crimp immediately.

  • Drift Correction: If the balance drifts upwards, the sample is absorbing water. Record the weight at

    
     or extrapolate to 
    
    
    
    .
  • Combustion: Run with a "High Oxygen" method (approx 10-15 ml loop) and a Tungsten Oxide (

    
    ) liner to scrub the Chlorine and prevent interference.
    
Protocol 2: Quantitative NMR (qNMR) Setup (Method B)

Use this for internal validation and high-confidence structural confirmation.

  • Internal Standard (IS) Prep: Prepare a stock solution of Maleic Acid (TraceCERT, 99.94%) in

    
    . Concentration: ~10 mg/mL.
    
  • Sample Prep: Weigh ~10 mg of (R)-1-(Oxetan-3-yl)ethan-1-amine HCl (record exact mass

    
     to 0.01 mg).
    
  • Mixing: Add ~5 mg of Maleic Acid (record exact mass

    
    ). Dissolve in 0.7 mL 
    
    
    
    .
  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds for quantitative accuracy).
    • Scans: 16 or 32 (for S/N > 250).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass.[1]

Part 5: Visualization & Logic

Figure 1: Analytical Decision Matrix for Oxetane Salts

OxetaneAnalysis Start Sample: (R)-1-(Oxetan-3-yl)ethan-1-amine HCl CheckReg Is Regulatory (GMP) Data Required? Start->CheckReg Combustion Method A: Combustion Analysis (CHN + S/Cl) CheckReg->Combustion Yes Composite Method B: Composite Analysis (qNMR + KF + Titration) CheckReg->Composite No (or Validation) DryStep CRITICAL: Vacuum Dry (35°C, P2O5, 4h) Combustion->DryStep ResultA Result: +/- 0.4% Tolerance? DryStep->ResultA PassA Pass: Certificate of Analysis ResultA->PassA Yes FailA Fail: Suspect Water/Solvent ResultA->FailA No FailA->Composite Re-evaluate qNMR qNMR (D2O, Maleic Acid IS) Determines Organic Purity Composite->qNMR KF Karl Fischer Titration Determines Water % Composite->KF Titration AgNO3 Titration Determines Cl- % Composite->Titration Calc Mass Balance Calculation (Organic + H2O + HCl = 100%) qNMR->Calc KF->Calc Titration->Calc Calc->PassA Validates Purity

Caption: Decision tree for selecting the appropriate validation workflow. Method B (Composite) is recommended as a secondary validation step if Method A fails due to hygroscopicity.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8979-8982. Link

  • Burlingame, A. M. (2016). IUPAC Recommendations: Guidelines for the representation of pulse sequences for solution-state nuclear magnetic resonance spectrometry. Pure and Applied Chemistry. Link

  • Sigma-Aldrich. (2023). Product Specification: (R)-1-(Oxetan-3-yl)ethan-1-amine. Link

  • Mettler Toledo. (2024). Guide to Karl Fischer Titration of Hygroscopic Samples. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-1-(Oxetan-3-YL)ethan-1-amine HCl

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle, including their...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride, a compound of interest in modern medicinal chemistry. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory practices remain beyond reproach.

The fundamental principle guiding the disposal of this, and indeed any novel or sparsely characterized chemical, is precaution. The Safety Data Sheet (SDS) for the free base form, 1-(oxetan-3-yl)ethan-1-amine, indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This necessitates treating the compound as hazardous waste in all disposal scenarios.

Understanding the Chemical Hazards: A Triad of Considerations

The proper disposal procedure for (R)-1-(Oxetan-3-YL)ethan-1-amine HCl is dictated by three key features of its chemical structure: the amine hydrochloride group, the oxetane ring, and its status as a novel chemical entity.

  • Amine Hydrochloride: As a hydrochloride salt of a primary amine, this compound is expected to be a water-soluble, crystalline solid.[2] Amine salts are generally acidic in aqueous solution and can be irritating to the skin, eyes, and respiratory tract.[2] In the event of a fire, thermal decomposition may produce hazardous gases such as nitrogen oxides and hydrogen chloride.[1]

  • Oxetane Ring: The four-membered oxetane ring is a strained cyclic ether.[3][4] This ring strain makes it susceptible to opening under certain conditions, particularly in the presence of acids or nucleophiles.[3][4][5] This reactivity is a critical consideration for waste segregation to prevent unintended reactions in the waste container.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of (R)-1-(Oxetan-3-YL)ethan-1-amine HCl waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste containing this compound, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

All waste handling and consolidation should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Step 2: Waste Segregation and Container Selection

Proper segregation is paramount to prevent dangerous reactions within waste containers.

  • Solid Waste:

    • Collect solid (R)-1-(Oxetan-3-YL)ethan-1-amine HCl waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, robust, and sealable container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

    • Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents.

  • Liquid Waste:

    • Collect solutions containing (R)-1-(Oxetan-3-YL)ethan-1-amine HCl in a separate, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvent used (e.g., glass for organic solvents, HDPE for aqueous solutions).

    • Crucially, do not mix oxetane-containing waste with acidic waste streams. The acidic conditions could potentially catalyze the ring-opening of the oxetane, leading to the formation of unknown and potentially more hazardous byproducts.

    • Maintain the pH of aqueous waste streams containing this compound as close to neutral as is practical and safe.

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel. The label on your hazardous waste container must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: (R)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride

  • The CAS number (if available for the hydrochloride salt; the free base is 1544892-89-8)[1]

  • An indication of the hazards (e.g., "Irritant," "Handle with Caution")

  • The approximate concentration and volume of the waste

  • The date the waste was first added to the container

Step 4: On-site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the SAA is away from sources of ignition and incompatible materials.

  • Regularly inspect the waste container for any signs of degradation, leakage, or pressure buildup.

Step 5: Disposal of Empty Containers

Empty containers that held (R)-1-(Oxetan-3-YL)ethan-1-amine HCl must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original product label.

  • Final Disposal: The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.

Step 6: Arranging for Professional Disposal

Under no circumstances should (R)-1-(Oxetan-3-YL)ethan-1-amine HCl or its solutions be disposed of down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of your hazardous waste containers.

  • Follow all institutional procedures for waste pickup requests and documentation.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-1-(Oxetan-3-YL)ethan-1-amine HCl.

DisposalWorkflow Disposal Workflow for (R)-1-(Oxetan-3-YL)ethan-1-amine HCl start Waste Generation ((R)-1-(Oxetan-3-YL)ethan-1-amine HCl) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables, solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in a dedicated, labeled HDPE or glass container solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled, compatible solvent container liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse segregate_solid Segregate from incompatible waste (acids, bases, oxidizers) collect_solid->segregate_solid segregate_liquid Segregate from acidic waste to prevent ring-opening collect_liquid->segregate_liquid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment segregate_solid->storage segregate_liquid->storage pickup Arrange for pickup by EHS or licensed contractor storage->pickup collect_rinsate Collect all rinsate as hazardous liquid waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of decontaminated container per institutional policy deface_label->dispose_container

Caption: Decision-making workflow for the safe disposal of (R)-1-(Oxetan-3-YL)ethan-1-amine HCl.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not established, general laboratory hazardous waste accumulation limits apply.

Waste TypeContainerStorage LocationAccumulation Time Limit
Solid WasteCompatible, sealed, and labeled containerSatellite Accumulation Area (SAA)Varies by institution and generator status (typically up to 1 year)
Liquid WasteCompatible, sealed, and labeled containerSatellite Accumulation Area (SAA)Varies by institution and generator status (typically up to 1 year)
Empty ContainersN/AN/AN/A

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (R)-1-(Oxetan-3-YL)ethan-1-amine HCl is a critical aspect of responsible laboratory practice. By understanding the inherent chemical properties of the amine hydrochloride and the oxetane ring, and by adhering to established hazardous waste management protocols, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.

References

  • Burrell, A. J. M., & Taylor, R. J. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11761–11815. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Wuts, P. G. M. (2016). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 12, 1324–1360. [Link]

  • Wikipedia. (n.d.). Oxetane. Retrieved from [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling (R)-1-(Oxetan-3-YL)ethan-1-amine HCl

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling (R)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride (HCl). As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling (R)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride (HCl). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why specific protective measures are imperative. The protocols herein are designed as a self-validating system, ensuring that safety is an integral component of experimental design and execution.

Foundational Hazard Assessment

(R)-1-(Oxetan-3-YL)ethan-1-amine HCl is a primary amine hydrochloride salt. While specific toxicological data for this exact compound is not extensively published, the known hazards of similar amine hydrochlorides and oxetane-containing structures provide a robust basis for a conservative safety assessment. The primary risks are associated with its potential for irritation and harm upon contact or inhalation.[1][2][3]

Safety Data Sheets (SDS) for analogous compounds consistently highlight the following classifications under the Globally Harmonized System (GHS).[1][4]

Hazard ClassificationGHS Hazard StatementPotential Impact
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to adverse health effects.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][4]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant, potentially lasting damage.[1][4]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[1][2][4]

This hazard profile dictates a multi-faceted approach to personal protective equipment (PPE), focusing on preventing dermal, ocular, and respiratory exposure at all stages of handling.

Mission-Critical PPE Protocols

The selection of PPE is not a static checklist but a dynamic risk assessment. The following protocols provide a baseline for standard laboratory operations.

Hand Protection: Beyond the Basics

The presence of both an amine group and a hydrochloride salt necessitates careful glove selection. While nitrile gloves are a laboratory staple, they offer poor to limited resistance against many amines and concentrated acids.[5][6] Therefore, they should be considered for splash protection only and must be replaced immediately upon any contact with the material.[6]

  • Primary Recommendation: Use thicker (e.g., >8 mil) chemical-resistant gloves. Neoprene or PVC gloves often provide more robust protection for handling amines.[7][8]

  • Standard Operations (Weighing, Transfers): Double-gloving with two pairs of standard nitrile gloves provides an additional layer of security. In the event of a splash on the outer glove, it can be removed without exposing the inner glove and your skin.

  • Mandatory Practice: Regardless of the glove material, inspect gloves for any signs of degradation or puncture before each use.[1][9] After handling the compound, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[1][9] Always wash hands thoroughly with soap and water after removing gloves.[1][10]

Eye and Face Protection: An Impenetrable Barrier

Given the H319 classification ("Causes serious eye irritation"), protecting the eyes is non-negotiable. Standard safety glasses with side shields are insufficient .

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory for all operations, including handling milligram quantities.[8][11] This protects against splashes and airborne dust particles.

  • High-Risk Operations: When handling larger quantities (>1 g) or performing any procedure with an elevated risk of splashing (e.g., vigorous mixing, heating), a full-face shield must be worn in addition to chemical splash goggles.[1][12][13] The face shield provides a secondary layer of protection for the entire face.

Respiratory Protection: Safeguarding the Airways

As a solid, (R)-1-(Oxetan-3-YL)ethan-1-amine HCl can easily become airborne as a fine dust, posing an inhalation hazard (H335).[1][2]

  • Primary Engineering Control: All handling of the solid compound, especially weighing and initial dissolution, must be performed within a certified chemical fume hood.[8][11][13] A fume hood is the most effective way to prevent inhalation exposure.

  • When a Fume Hood is Unavailable: In the rare event that a task must be performed outside of a fume hood, a NIOSH-approved respirator is required. A half-mask respirator equipped with P95 or P100 (HEPA) particulate cartridges is the minimum acceptable protection.[2]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Protective Clothing: The Final Layer of Defense
  • Standard Attire: A clean, buttoned laboratory coat should be worn at all times in the laboratory.[8][11]

  • Enhanced Protection: For tasks involving significant quantities or a high risk of spills, a chemically resistant apron worn over the lab coat is recommended.[13]

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory.[8] Shorts, skirts, and perforated shoes are strictly prohibited in a laboratory environment.

Operational Workflow: From Assessment to Execution

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task. This workflow ensures that safety measures are scaled to the potential risk.

PPE_Workflow PPE Selection Workflow for (R)-1-(Oxetan-3-YL)ethan-1-amine HCl cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Donning cluster_disposal Post-Procedure & Disposal A Task Assessment (e.g., Weighing, Dissolving, Reaction) B Review SDS & Hazard Profile (H315, H319, H335) A->B C Work in Chemical Fume Hood? B->C D YES: Standard Respiratory Protocol C->D Yes E NO: Mandate NIOSH Respirator (Half-mask with P100 cartridges) C->E No F Scale of Operation? D->F E->F G <1g, Low Splash Risk F->G Small Scale H >1g or High Splash Risk F->H Large Scale I PPE Ensemble 1: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles G->I J PPE Ensemble 2: - Chem-Resistant Apron - Neoprene/PVC Gloves - Goggles + Face Shield H->J K Doff PPE Correctly (Gloves last) I->K J->K L Dispose of all contaminated PPE as Hazardous Waste K->L M Wash Hands Thoroughly L->M

Caption: Decision workflow for selecting appropriate PPE.

Spill and Disposal Protocols

Spill Response

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, don the highest level of protective gear: a chemically resistant apron, neoprene or PVC gloves, chemical splash goggles, a face shield, and a NIOSH-approved respirator.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[1][2] Do not sweep dry powder. For liquid spills, surround the area with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with (R)-1-(Oxetan-3-YL)ethan-1-amine HCl, including gloves, bench paper, and respirator cartridges, must be considered hazardous waste.

  • Collect all contaminated items in a clearly labeled, sealed hazardous waste bag or container.[11]

  • Follow your institution's specific guidelines for hazardous chemical waste disposal. Do not discard contaminated items in the regular trash.[11]

  • Empty containers that held the compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[11]

By adhering to these comprehensive guidelines, you build a framework of safety that protects not only yourself but your entire research team. Treat every chemical, including this one, with the respect its potential hazards demand.

References

  • Protospheric. (2022, September 27). Tested Chemical Resistance.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Dash Medical Gloves. Gloves Chemical Resistance Chart.
  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference.
  • CymitQuimica. (2026, January 21). SAFETY DATA SHEET: 2-(3-Methyloxetan-3-yl)ethanamine hydrochloride.
  • VWR International. VWR® gloves Chemical resistance guide.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • BlD Pharmatech. MSDS of 1-(oxetan-3-yl)ethan-1-amine.
  • Enamine. SAFETY DATA SHEET.
  • OKS Specialty Lubricants. (2025, November 24). OKS 8601 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET: Ethanamine, hydrochloride.
  • Tri-iso. MATERIAL SAFETY DATA SHEET: ADDOCAT KE-9018 363D.
  • Angene Chemical. (2025, March 27). Safety Data Sheet: (R)-1-(4-Nitrophenyl)ethanamine hydrochloride.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials.

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